molecular formula C20H20O5 B1664708 8-Prenylnaringenin CAS No. 53846-50-7

8-Prenylnaringenin

カタログ番号: B1664708
CAS番号: 53846-50-7
分子量: 340.4 g/mol
InChIキー: LPEPZZAVFJPLNZ-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sophoraflavanone B is a trihydroxyflavanone that is (S)-naringenin having a prenyl group at position 8. It has a role as a platelet aggregation inhibitor and a plant metabolite. It is a trihydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It is functionally related to a (S)-naringenin. It is a conjugate acid of a sophoraflavanone B(1-).
8-Prenylnaringenin is a natural product found in Humulus lupulus, Maclura pomifera, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZZAVFJPLNZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333083
Record name 8-Prenylnaringenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53846-50-7
Record name (-)-8-Prenylnaringenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53846-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Prenylnaringenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053846507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Prenylnaringenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-PRENYLNARINGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L872SZR8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of 8-Prenylnaringenin from Humulus lupulus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylnaringenin (8-PN), a prenylated flavonoid found in the female inflorescences of the hop plant (Humulus lupulus L.), stands out as one of the most potent phytoestrogens discovered to date.[1][2][3] Its significant estrogenic activity, primarily mediated through binding to estrogen receptors (ERs), has garnered considerable interest for its potential therapeutic applications, particularly in the management of menopausal symptoms.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, and analytical methodologies for this compound. It details experimental protocols for extraction and purification and presents quantitative data on its occurrence in various hop cultivars. Furthermore, this guide elucidates the primary signaling pathway through which 8-PN exerts its biological effects.

Introduction: Discovery of a Potent Phytoestrogen

The estrogenic properties of hops have been anecdotally observed for centuries, with reports of menstrual disturbances in female hop pickers.[2] However, the definitive identification of the compound responsible for this activity occurred much later. While the compound itself was first identified in hops in 1984, its potent estrogenic effects were not recognized until 1999 by Milligan et al.[2] Through bioassay-guided fractionation of hop extracts, they isolated and identified this compound as the primary contributor to the plant's estrogenicity.[2] Subsequent research has consistently demonstrated that 8-PN exhibits a higher binding affinity for estrogen receptor alpha (ERα) compared to other well-known phytoestrogens like genistein and coumestrol.[1][2]

Physicochemical Properties and Occurrence

This compound is a flavanone with a prenyl group attached to the A-ring of the naringenin backbone. This prenyl group is crucial for its high estrogenic activity. The concentration of 8-PN in hop cones is generally low, typically less than 0.01% by dry weight, and can vary significantly between different hop cultivars.[4][5]

Table 1: this compound Content in Selected Hop Cultivars

Hop CultivarThis compound Content (mg/100g dry weight)Reference
Magnum4.51[4]
SaazNot Detected
TettnangerTraces
WillametteTraces

Note: The content of this compound can be influenced by various factors including genetics, growing conditions, and harvesting time.

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from Humulus lupulus involve a multi-step process, beginning with extraction from the plant material, followed by purification to isolate the target compound.

Extraction Methodologies

Several methods have been employed for the extraction of 8-PN from hops, with the choice of method influencing the efficiency and selectivity of the extraction.

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for extracting non-polar compounds from plant materials. To enhance the extraction of more polar compounds like 8-PN, a modifier such as ethanol is often added.

Protocol: Supercritical CO2 Extraction of this compound

  • Preparation of Hop Material: Dry and grind the hop cones to a fine powder to increase the surface area for extraction.

  • Supercritical CO2 Extraction Parameters:

    • Pressure: 25 MPa

    • Temperature: 50°C

    • CO2 Flow Rate: 2 L/min

    • Modifier: 80% Ethanol in water

    • Modifier Percentage: 50% of CO2 flow

    • Extraction Time: 2 hours

  • Collection: The extract is collected in a separator where the pressure and temperature are reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.[6]

  • Post-Extraction: The resulting extract is a complex mixture of hop compounds and requires further purification.

Traditional solvent extraction methods are also commonly used.

Protocol: Solvent Extraction of this compound

  • Maceration: Macerate the dried and powdered hop material in 70% (v/v) ethanol at room temperature for 24 hours.

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.

Purification: Column Chromatography

Column chromatography is a crucial step to isolate this compound from the complex crude extract.

Protocol: Column Chromatography Purification of this compound

  • Stationary Phase: Silica gel (60-120 mesh) is typically used as the stationary phase.

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is a hexane-ethyl acetate mixture, starting from 100% hexane and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing 8-PN may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Below is a diagram illustrating the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_purification Purification Humulus lupulus (Hops) Humulus lupulus (Hops) Grinding Grinding Humulus lupulus (Hops)->Grinding Extraction Extraction Grinding->Extraction Supercritical CO2 or Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Pure this compound Pure this compound Pooling of Fractions->Pure this compound

Caption: Experimental workflow for the isolation of this compound.

Analytical Methodologies for Quantification

Accurate quantification of this compound in hop samples and final products is essential for research and quality control.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of 8-PN.

Protocol: HPLC-MS/MS Quantification of this compound

  • Chromatographic System: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better ionization) and acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for selected reaction monitoring (SRM) to enhance selectivity and sensitivity. The precursor ion for 8-PN is m/z 339.1, and a common product ion is m/z 283.1 (loss of the prenyl group).[7]

  • Quantification: Quantification is achieved by comparing the peak area of 8-PN in the sample to a calibration curve generated using a certified reference standard.

Table 2: HPLC-MS/MS Method Parameters

ParameterValue
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization ModeESI Negative
Precursor Ion (m/z)339.1
Product Ion (m/z)283.1
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the quantification of 8-PN, typically after derivatization to increase its volatility.

Protocol: GC-MS Quantification of this compound

  • Derivatization: The hydroxyl groups of 8-PN are derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) ethers.

  • Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used for separation.

  • Mass Spectrometry: Electron ionization (EI) is used, and the instrument is operated in selected ion monitoring (SIM) mode for quantification.

Table 3: GC-MS Method Parameters

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Oven Program150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min
Ionization ModeEI (70 eV)
Monitored Ions (m/z)Specific ions for the TMS derivative of 8-PN

Mechanism of Action: Estrogen Receptor Signaling Pathway

The primary mechanism through which this compound exerts its biological effects is by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[1] This interaction initiates a cascade of molecular events that ultimately leads to changes in gene expression.

Table 4: Estrogenic Activity of this compound

ParameterValueReference
Relative Binding Affinity to ERα (vs. 17β-estradiol)~5%[2]
Relative Binding Affinity to ERβ (vs. 17β-estradiol)~2%[2]
Potency relative to Genistein10-100 fold higher[2]

The estrogen signaling pathway can be broadly divided into genomic and non-genomic pathways. The genomic pathway, which is the primary route for 8-PN, involves the following steps:

  • Ligand Binding: 8-PN, being lipophilic, can cross the cell membrane and bind to ERs located in the cytoplasm or nucleus.

  • Receptor Dimerization: Upon ligand binding, the ER undergoes a conformational change, dissociates from heat shock proteins, and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).

  • Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.

  • DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The bound receptor complex recruits co-activator or co-repressor proteins, which then modulate the transcription of downstream genes, leading to the physiological effects.

The following diagram illustrates the genomic estrogen receptor signaling pathway activated by this compound.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-PN This compound ER_HSP_Complex ER HSP 8-PN->ER_HSP_Complex Binding & Dissociation Cell_Membrane Cytoplasm Nucleus ER Estrogen Receptor (ERα/ERβ) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP_Complex:f0->ER ER_HSP_Complex:f1->HSP ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation & DNA Binding Target_Gene Target Gene ERE->Target_Gene Transcription Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Biological_Response Biological_Response Protein_Synthesis->Biological_Response

Caption: Genomic estrogen receptor signaling pathway initiated by this compound.

Conclusion

This compound represents a fascinating and potent natural product with significant potential for therapeutic applications. The methodologies for its isolation, purification, and quantification are well-established, enabling further research into its pharmacological properties and clinical utility. A thorough understanding of its mechanism of action through the estrogen receptor signaling pathway is crucial for the development of safe and effective therapies based on this unique phytoestrogen from Humulus lupulus. This guide provides a foundational technical overview to aid researchers and drug development professionals in their exploration of this compound.

References

8-Prenylnaringenin: A Technical Guide to its Natural Sources, Dietary Exposure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylnaringenin (8-PN) is a prenylated flavonoid recognized as one of the most potent phytoestrogens discovered to date. Primarily found in hops (Humulus lupulus L.), its presence in beer and dietary supplements has garnered significant interest for its potential therapeutic applications, particularly in the context of postmenopausal symptoms and other hormone-dependent conditions. This technical guide provides a comprehensive overview of the natural sources of 8-PN, human dietary exposure, detailed experimental methodologies for its analysis, and an in-depth look at the key signaling pathways it modulates.

Natural Sources and Dietary Exposure to this compound

The primary natural source of this compound is the female inflorescences of the hop plant (Humulus lupulus L.), where it is present in the lupulin glands.[1] Consequently, the main dietary source of 8-PN for the general population is beer.[2] The concentration of 8-PN in hops and beer can vary significantly depending on the hop variety, processing, and brewing conditions.

Another critical factor in dietary exposure is the biotransformation of other, more abundant prenylflavonoids from hops. Isoxanthohumol (IX), which can be present in beer at concentrations 10 to 40 times higher than 8-PN, can be demethylated by the intestinal microbiota to form 8-PN.[3] This conversion can substantially increase an individual's total exposure to this potent phytoestrogen.

Table 1: Concentration of this compound and Related Prenylflavonoids in Hops

Hop VarietyThis compound (mg/100g DW)Xanthohumol (mg/100g DW)Isoxanthohumol (mg/100g DW)Desmethylxanthohumol (mg/100g DW)
Vital17.1920.2-97.4
Hallertau Magnum<10~1000--

Data compiled from references[2][4]. DW = Dry Weight. "-" indicates data not reported.

Table 2: Concentration of this compound and Isoxanthohumol in Various Beer Types

Beer TypeThis compound (µg/L)Isoxanthohumol (µg/L)
Lager< 5 - 20300 - 1500
Ale< 5 - 20500 - 2000
Stoutup to 69up to 2100
Belgian Beersup to 20-

Data compiled from references[2][3][5]. "-" indicates data not reported.

Experimental Protocols

Extraction of this compound from Hops

A multi-step protocol is effective for the extraction and purification of 8-PN from hop raw material[6]:

  • Supercritical CO2 Extraction: The initial extraction of the hop raw material is performed with supercritical carbon dioxide to remove nonpolar compounds, yielding the first hop extract residues.

  • Solvent Extraction I: The resulting residues are then extracted with an aqueous solvent mixture (e.g., water and ethanol/methanol/acetone) to obtain a liquid extract.

  • Solvent Extraction II (Liquid-Liquid): The extract is then subjected to a second extraction with a less polar solvent such as n-butanol or ethyl acetate to partition the prenylflavonoids.

  • Column Chromatography: The second liquid extract is concentrated and then purified using column chromatography (e.g., silica gel or Sephadex) to isolate this compound.

An alternative method involves extraction of homogenized hop material with a diethyl ether-methanol mixture, followed by the addition of hydrochloric acid.[4]

Analysis of this compound in Beer

The determination of 8-PN in a complex matrix like beer requires a robust analytical method, typically involving high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS).[5][7]

  • Sample Preparation: Beer samples are typically degassed and then subjected to solid-phase extraction (SPE) for cleanup and concentration. An octadecyl silica (C18) cartridge is commonly used.

  • Elution: The 8-PN is eluted from the SPE cartridge, often with a mixture of diethyl ether and ethyl acetate.

  • Chromatographic Separation: The eluate is then analyzed by a C18 reversed-phase HPLC column with a gradient elution using a mobile phase of acetonitrile and acidified water.[7]

  • Detection and Quantification: Detection is achieved using a mass spectrometer, often in electrospray ionization (ESI) mode, or a photodiode array (PDA) detector set at approximately 290 nm.[4][7] For GC-MS analysis, derivatization to a trimethylsilyl ether is performed prior to injection.[5]

In Vitro Assay for Estrogenic Activity: Yeast Estrogen Screen (YES)

The YES assay is a widely used method to determine the estrogenic potential of compounds.[8][9]

  • Principle: Genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ for β-galactosidase) linked to estrogen response elements (EREs) are used. Binding of an estrogenic compound to the ERα activates the transcription of the reporter gene.

  • Procedure:

    • Yeast cells are cultured in a suitable medium.

    • The test compound (8-PN) and controls (e.g., 17β-estradiol as a positive control, ethanol as a vehicle control) are added to a 96-well plate in serial dilutions.

    • The yeast culture is added to the wells and incubated.

    • A chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) is added. The conversion of the yellow substrate to a red product is proportional to the estrogenic activity.

    • The absorbance is measured using a plate reader to quantify the color change.

In Vivo Assay for Estrogenic Activity: Rodent Uterotrophic Bioassay

This bioassay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a substance.[5][10]

  • Animal Model: Ovariectomized (OVX) adult female rats or mice are used. Ovariectomy removes the endogenous source of estrogens, making the uterus sensitive to exogenous estrogenic compounds.

  • Procedure:

    • Animals are allowed to recover from surgery.

    • The test compound (8-PN) is administered daily for a set period (e.g., 3-7 days) via subcutaneous injection or oral gavage. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.

    • At the end of the treatment period, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

    • An increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Key Signaling Pathways of this compound

This compound exerts its biological effects primarily through its interaction with estrogen receptors, particularly ERα. Its activity as a selective estrogen receptor modulator (SERM) leads to differential downstream signaling depending on the tissue context.

Estrogen Receptor α (ERα) Mediated Signaling

8-PN is a potent agonist of ERα.[11] Upon binding, it can initiate both genomic and non-genomic signaling cascades. In breast cancer cells, 8-PN has been shown to activate the MAPK/Erk pathway in an ERα-dependent manner. However, unlike estradiol, it fails to activate the pro-survival PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

ERa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-PN 8-PN ERa ERα 8-PN->ERa PI3K PI3K 8-PN->PI3K No Activation Estradiol Estradiol Estradiol->ERa Estradiol->PI3K Activation Src c-Src ERa->Src Activation Apoptosis Apoptosis ERa->Apoptosis Induction by 8-PN MEK MEK Src->MEK Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Promotion Erk Erk1/2 MEK->Erk Activation ERE Estrogen Response Element Erk->ERE Activation Gene_Transcription Gene Transcription ERE->Gene_Transcription

ERα signaling by 8-PN vs. Estradiol.
PI3K/Akt and NF-κB Signaling in Metabolic Regulation

In the context of metabolic diseases, such as insulin-deficient diabetes, 8-PN has demonstrated protective effects. It can improve insulin signaling in skeletal muscle through the PI3K/Akt pathway and inhibit inflammatory responses and apoptosis by suppressing the NF-κB pathway in pancreatic islets.[12]

Metabolic_Signaling cluster_stimulus Stimulus cluster_pathways Intracellular Pathways cluster_outcome Cellular Outcome 8-PN 8-PN NFkB NF-κB 8-PN->NFkB Inhibition PI3K PI3K 8-PN->PI3K Activation Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->NFkB Activation Insulin_Resistance Insulin Resistance Insulin_Resistance->PI3K Inhibition Apoptosis Pancreatic β-cell Apoptosis NFkB->Apoptosis Induction Akt Akt PI3K->Akt Activation Glucose_Uptake Skeletal Muscle Glucose Uptake Akt->Glucose_Uptake Promotion

8-PN's role in metabolic signaling pathways.
Experimental Workflow for Signaling Pathway Analysis

The investigation of signaling pathway modulation by 8-PN typically involves cell culture, treatment, and analysis of key protein activation states, often by Western blotting.

Experimental_Workflow start Cell Culture (e.g., MCF-7, Pancreatic Islets) treatment Treatment with 8-PN, Controls (e.g., Estradiol, Vehicle) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to Membrane sds_page->transfer probing Probing with Primary Antibodies (e.g., anti-p-Akt, anti-p-Erk, anti-NF-κB) transfer->probing secondary_ab Incubation with Secondary Antibody probing->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Conclusion on Pathway Modulation analysis->end

Workflow for signaling pathway analysis.

Conclusion

This compound stands out as a phytoestrogen with significant biological activity. Its primary dietary source is beer, with notable contributions from the intestinal conversion of isoxanthohumol. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further research. The elucidation of its activity through ERα and its modulatory effects on key signaling pathways like PI3K/Akt and NF-κB underscores its potential as a lead compound for the development of novel therapeutics for hormone-related conditions and metabolic disorders. This guide provides the foundational technical information necessary for professionals engaged in the research and development of such applications.

References

An In-depth Technical Guide to the Biosynthesis of 8-Prenylnaringenin in Hops (Humulus lupulus)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

8-Prenylnaringenin (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus), exhibiting significant potential for pharmaceutical applications. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production. This technical guide provides a comprehensive overview of the biosynthetic pathway of 8-PN and its precursors in hops, detailing the key enzymes, their characteristics, and the reactions they catalyze. This document summarizes quantitative data, provides detailed experimental protocols for key enzymatic assays, and includes visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Hops are well-known for their use in the brewing industry, but they are also a rich source of bioactive secondary metabolites, including prenylated flavonoids. Among these, this compound (8-PN) has garnered significant attention due to its strong estrogenic activity, surpassing that of other known phytoestrogens[1]. The biosynthesis of 8-PN in hops is a multi-step process involving several key enzymes that convert primary metabolites into complex flavonoids. This guide elucidates the core pathway, focusing on the enzymatic steps that occur within the hop plant, leading to the formation of important precursors of 8-PN.

The Biosynthetic Pathway of this compound Precursors in Hops

The biosynthesis of 8-PN precursors in hops begins with the general phenylpropanoid pathway, leading to the formation of a chalcone backbone, which is subsequently modified by prenylation and methylation. The key enzymes involved are Chalcone Synthase (CHS_H1), a flavonoid-specific Prenyltransferase (HlPT-1), and an O-methyltransferase (OMT1).

The pathway proceeds as follows:

  • Chalcone Formation: The pathway initiates with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS_H1) , to produce naringenin chalcone[2][3].

  • Prenylation: Naringenin chalcone is then prenylated by a membrane-bound Prenyltransferase (HlPT-1) , which transfers a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring, forming desmethylxanthohumol[4][5].

  • Methylation: Subsequently, O-methyltransferase 1 (OMT1) catalyzes the methylation of the 6'-hydroxyl group of desmethylxanthohumol to yield xanthohumol[6].

Xanthohumol can then undergo spontaneous or enzymatic isomerization to isoxanthohumol. While the conversion of isoxanthohumol to this compound through O-demethylation is a known reaction, current research suggests this step primarily occurs in the human gut and liver by microbial and cytochrome P450 enzymes, respectively, and is not a significant pathway within the hop plant itself[1][7][8][9][10]. Therefore, this guide focuses on the biosynthesis of xanthohumol and its direct precursors in hops.

Below is a diagram illustrating this biosynthetic pathway.

Biosynthesis_Pathway cluster_flavonoid Prenylflavonoid Biosynthesis in Hops pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS_H1 MalonylCoA Malonyl-CoA MalonylCoA->NaringeninChalcone CHS_H1 Desmethylxanthohumol Desmethylxanthohumol NaringeninChalcone->Desmethylxanthohumol HlPT-1 (Prenyltransferase) Xanthohumol Xanthohumol Desmethylxanthohumol->Xanthohumol OMT1 (O-Methyltransferase) Isoxanthohumol Isoxanthohumol Xanthohumol->Isoxanthohumol Isomerization Regulatory_Pathway cluster_signals Regulatory Signals cluster_transcription_factors Transcription Factors cluster_genes Target Gene cluster_products Biosynthesis UV_Light UV Light PAP1 PAP1 (MYB) UV_Light->PAP1 Developmental_Cues Developmental Cues Developmental_Cues->PAP1 MBW_Complex MBW Complex PAP1->MBW_Complex bHLH bHLH bHLH->MBW_Complex WDR WDR WDR->MBW_Complex chs_H1_promoter chs_H1 Promoter MBW_Complex->chs_H1_promoter Binds to promoter chs_H1_gene chs_H1 Gene chs_H1_promoter->chs_H1_gene Initiates transcription CHS_H1_protein CHS_H1 Protein chs_H1_gene->CHS_H1_protein Translation Flavonoid_Pathway Flavonoid Biosynthesis CHS_H1_protein->Flavonoid_Pathway Catalyzes first step CHS_Assay_Workflow start Start prepare_enzyme Prepare Enzyme Extract (Hop tissue or recombinant) start->prepare_enzyme prepare_reaction Prepare Reaction Mixture (Buffer, DTT, Enzyme) prepare_enzyme->prepare_reaction add_substrates Add Substrates (p-coumaroyl-CoA, malonyl-CoA) prepare_reaction->add_substrates incubate Incubate at 35°C for 30 min add_substrates->incubate stop_reaction Stop Reaction (Add acid/methanol) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze_hplc Analyze Supernatant by HPLC (Quantify naringenin chalcone) centrifuge->analyze_hplc calculate_activity Calculate Enzyme Activity analyze_hplc->calculate_activity end End calculate_activity->end

References

8-Prenylnaringenin: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN) is a prenylflavonoid that has garnered significant attention in the scientific community for its potent biological activities, most notably its phytoestrogenic effects.[1][2] Structurally, it belongs to the flavanone subclass of flavonoids and is distinguished by a prenyl group substitution on the A ring of the naringenin backbone. This structural feature is crucial for its bioactivity.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for the study of this compound.

Chemical Structure

The fundamental structure of this compound consists of a C6-C3-C6 carbon framework, characteristic of flavonoids, which comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[3] The systematic IUPAC name for the naturally occurring enantiomer is (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one.[1][4]

Key structural features include:

  • Flavanone Core: A saturated C2-C3 bond in the C ring.

  • Hydroxylation Pattern: Hydroxyl groups are present at positions 5 and 7 on the A ring and position 4' on the B ring.

  • Prenyl Group: A 3-methylbut-2-en-1-yl group is attached to the C8 position of the A ring. This prenyl moiety significantly enhances its lipophilicity and is critical for its potent estrogenic activity.[3]

Synonyms: 8-PN, Hopein, Flavaprenin, Sophoraflavanone B.[1][4]

Stereochemistry

This compound possesses a single chiral center at the C2 position of the pyran C ring. Consequently, it can exist as two enantiomers: (S)-8-Prenylnaringenin and (R)-8-Prenylnaringenin.

The naturally occurring form of this compound, biosynthesized in plants such as hops (Humulus lupulus), is predominantly the (S)-enantiomer.[1] However, chemical synthesis or non-enzymatic isomerization can lead to the formation of a racemic mixture containing both (R) and (S) enantiomers.[5] Studies have shown that both enantiomers exhibit similar bioactivity in vitro, including comparable binding to estrogen receptors.[5]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.37 g/mol
CAS Number 53846-50-7
Appearance Crystalline solid
Solubility Soluble in DMSO (approx. 5 mg/mL), DMF (approx. 10 mg/mL), and ethanol (approx. 2 mg/mL). Sparingly soluble in aqueous buffers. A solubility of approximately 0.5 mg/mL is achievable in a 1:1 solution of DMF:PBS (pH 7.2).[6]
logP 4.02
UV max 294 nm
IC₅₀ for ERα 57 nM
IC₅₀ for ERβ 68 nM

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol describes the demethylation of xanthohumol to produce this compound and its isomer 6-prenylnaringenin using microwave irradiation.[3]

Materials:

  • Xanthohumol

  • Lithium chloride (LiCl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (2 mol/L)

  • Ethyl acetate

  • Acetonitrile

  • Microwave reactor

  • HPLC-PDA system

Procedure:

  • Combine xanthohumol and 55 equivalents of lithium chloride in dimethylformamide in a microwave reactor vessel.

  • Irradiate the reaction mixture at 198 °C for 9 minutes. The reaction time commences once the target temperature is reached.[3]

  • After irradiation, cool the reaction mixture and add 2 mL of water and 200 µL of 2 mol/L hydrochloric acid.

  • Extract the mixture with 2 mL of ethyl acetate.

  • Take 1 mL of the organic layer and evaporate the solvent under vacuum.

  • Redissolve the residue in 25 mL of acetonitrile.

  • Filter the solution through a PTFE filter.

  • Analyze the product mixture using an HPLC-PDA system.

Chiral Separation of this compound Enantiomers by HPLC

This protocol details the enantioseparation of this compound using high-performance liquid chromatography (HPLC).[7]

Materials:

  • Racemic this compound sample

  • Chiralpak AD-RH column

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Methanol

  • 2-Propanol

  • Water

Procedure:

  • Prepare the mobile phase consisting of methanol, 2-propanol, and water in a 40:20:40 (v/v/v) ratio.[7]

  • Equilibrate the Chiralpak AD-RH column with the mobile phase at a stable flow rate.

  • Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase).

  • Inject the sample onto the HPLC system.

  • Perform the chromatographic separation under isocratic conditions.

  • Detect the enantiomers using a UV-Vis detector at an appropriate wavelength (e.g., 290 nm).

Enantiospecific Analysis of this compound in Biological Fluids by LC-ESI-MS

This protocol describes a sensitive method for the simultaneous determination of (R)- and (S)-8-Prenylnaringenin in rat serum and urine.[8]

Materials:

  • Rat serum or urine samples

  • Carbamazepine (Internal Standard)

  • Chiralpak® AD-RH column

  • LC-ESI-MS system

  • 2-Propanol

  • 10 mM Ammonium formate (pH 8.5)

Procedure:

  • Prepare the mobile phase consisting of 2-propanol and 10 mM ammonium formate (pH 8.5) in a 40:60 (v/v) ratio.[8]

  • Set the flow rate to 0.7 mL/min.

  • Achieve enantiomeric resolution on a Chiralpak® AD-RH column.

  • Use electrospray ionization (ESI) in negative selective ion monitoring (SIM) mode for the detection of 8-PN enantiomers at m/z 339.15.[8]

  • Use positive SIM mode for the detection of the internal standard, carbamazepine, at m/z 237.15.

  • Construct calibration curves over a linear range of 0.05-75 µg/mL for serum and 0.01-75 µg/mL for urine.[8]

Signaling Pathways and Logical Relationships

This compound exerts its biological effects primarily through the modulation of key signaling pathways, including the estrogen receptor pathway and the PI3K/Akt pathway.

Estrogen Receptor Signaling Pathway

This compound is a potent phytoestrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This interaction initiates a cascade of events leading to the regulation of gene expression.

Estrogen_Receptor_Signaling 8-PN 8-PN ER ERα / ERβ 8-PN->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP90 HSP90 HSP90->ER Dissociation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates PI3K_Akt_Signaling 8-PN 8-PN ER Estrogen Receptor 8-PN->ER PI3K PI3K ER->PI3K Inhibits in some cancer cells PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes Experimental_Workflow Sample Sample containing racemic 8-PN Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction HPLC Chiral HPLC Separation Extraction->HPLC Detection UV-Vis or Mass Spectrometry Detection HPLC->Detection Quantification Quantification of (R)- and (S)-enantiomers Detection->Quantification

References

8-Prenylnaringenin's Mechanism of Action on Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN) is a prenylflavonoid found in hops (Humulus lupulus) and is recognized as one of the most potent phytoestrogens discovered to date.[1][2][3] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), leading to a range of physiological effects. This technical guide provides an in-depth overview of the mechanism of action of 8-PN on estrogen receptors, with a focus on its binding affinity, receptor subtype selectivity, and downstream signaling pathways. The information presented herein is intended to support research and drug development efforts related to this compelling natural compound.

Mechanism of Action at the Estrogen Receptor

This compound exerts its estrogenic effects primarily through direct interaction with the two main estrogen receptor subtypes, ERα and ERβ.[4][5] It is classified as a selective estrogen receptor modulator (SERM), indicating that it can act as an agonist or antagonist depending on the target tissue.[2][6] However, the bulk of evidence suggests that 8-PN predominantly functions as an ER agonist, with a notable preference for ERα.[2][6][7]

Binding Affinity and Receptor Selectivity

This compound demonstrates a high binding affinity for both ERα and ERβ, though with a discernible preference for ERα.[5][8] This contrasts with many other phytoestrogens, such as genistein, which tend to show a higher affinity for ERβ.[2][7] The affinity of 8-PN for ERα is reported to be more than two-fold higher than for ERβ.[8] Some studies indicate that its affinity for ERs is approximately 100 times higher than that of genistein.[2][7]

The (2S)-(-) enantiomer of 8-PN has been reported to exhibit a moderately higher affinity for both ER subtypes compared to the (2R)-(+) enantiomer.[8] In competitive binding assays, 8-PN effectively displaces 17β-estradiol from both ERα and ERβ.[2]

Quantitative Binding and Activity Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at estrogen receptors from various in vitro studies.

Compound Receptor IC50 (nM) Assay Type Reference
This compoundERα57Competitive Binding Assay[1]
This compoundERβ68Competitive Binding Assay[1]
This compoundERβ3-fold higher than ERαCompetitive Binding Assay[8]

Table 1: IC50 Values for this compound Binding to Estrogen Receptors.

Compound Receptor/Cell Line EC50 (nM) Assay Type Reference
This compound (semi-synthetic)Ishikawa Var-I cells (ERα)4.24 ± 0.01Alkaline Phosphatase Assay[9]
This compound (natural)Ishikawa Var-I cells (ERα)4.41 ± 0.02Alkaline Phosphatase Assay[9]
17β-EstradiolIshikawa Var-I cells (ERα)0.82 ± 0.01Alkaline Phosphatase Assay[9]
This compound (semi-synthetic)Yeast screen (hER)43.7 ± 1.4Reporter Gene Assay[9]
This compound (natural)Yeast screen (hER)40.0 ± 1.3Reporter Gene Assay[9]
17β-EstradiolYeast screen (hER)0.33 ± 0.01Reporter Gene Assay[9]

Table 2: EC50 Values for this compound in Functional Assays.

Compound Receptor Relative Binding Affinity (RBA) (%) Reference Compound Reference
This compoundRat Uterine ER> other phytoestrogens17β-Estradiol[2]
This compoundERα> ERβ (3-fold)17β-Estradiol[8]

Table 3: Relative Binding Affinity of this compound.

Downstream Signaling Pathways

Upon binding to ERα, this compound initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the translocation of the 8-PN-ERα complex to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. In vivo studies in rats have shown that 8-PN can regulate the expression of several estrogen-responsive genes in the uterus and liver.[10][11] For instance, it upregulates the expression of complement C3 and downregulates the expression of estrogen receptor-alpha and clusterin in the uterus.[10][11]

genomic_pathway 8-PN 8-PN ERα ERα 8-PN->ERα Binds 8-PN-ERα Complex 8-PN-ERα Complex ERα->8-PN-ERα Complex Nucleus Nucleus 8-PN-ERα Complex->Nucleus Translocation ERE ERE Nucleus->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Modulates

Genomic signaling pathway of this compound.

Non-Genomic Pathway

This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This leads to the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. In MCF-7 breast cancer cells, 8-PN has been shown to induce the rapid and transient phosphorylation of Erk-1 and Erk-2, similar to 17β-estradiol.[12] This activation is dependent on c-Src kinase and the presence of ERα.[12] Interestingly, unlike estradiol, 8-PN does not appear to activate the PI3K/Akt survival pathway in these cells, which may contribute to its pro-apoptotic effects in certain contexts.[12]

non_genomic_pathway 8-PN 8-PN Membrane ERα Membrane ERα 8-PN->Membrane ERα Activates c-Src c-Src Membrane ERα->c-Src Activates MAPK Cascade MAPK Cascade c-Src->MAPK Cascade Initiates Erk1/2 Erk1/2 MAPK Cascade->Erk1/2 Phosphorylates Cellular Response Cellular Response Erk1/2->Cellular Response

Non-genomic signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's interaction with estrogen receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of 8-PN to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the receptor.

Protocol Outline:

  • Receptor Preparation: Prepare cytosol containing ERα or ERβ from rat uteri or use recombinant human ERα and ERβ.[13]

  • Incubation: Incubate a constant concentration of radiolabeled estradiol with increasing concentrations of unlabeled 8-PN and the receptor preparation.[13]

  • Separation: Separate receptor-bound from unbound radioligand using a method such as dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of 8-PN that inhibits 50% of the specific binding of the radioligand).

binding_assay_workflow A Prepare Receptor (ERα or ERβ) B Incubate with [3H]E2 and varying [8-PN] A->B C Separate Bound and Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 D->E

Workflow for a competitive radioligand binding assay.

Reporter Gene Assay (Yeast-Based or Mammalian Cells)

This assay measures the ability of 8-PN to activate ER-mediated gene transcription.

Protocol Outline (Yeast-Based):

  • Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express human ERα or ERβ and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen response element (ERE).[8][14]

  • Treatment: Expose the yeast cells to various concentrations of 8-PN.

  • Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., using a colorimetric substrate for β-galactosidase).

  • Data Analysis: Plot the reporter activity against the 8-PN concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol Outline (Ishikawa Cells - Alkaline Phosphatase Assay):

  • Cell Culture: Culture Ishikawa cells, which endogenously express ERα, in a suitable medium.[9][15][16]

  • Treatment: Treat the cells with various concentrations of 8-PN for a specified period (e.g., 48 hours).[15]

  • Alkaline Phosphatase Assay: Lyse the cells and measure the activity of alkaline phosphatase, an estrogen-responsive enzyme, using a colorimetric or fluorometric substrate.[15][17]

  • Data Analysis: Determine the EC50 value by plotting alkaline phosphatase activity against the 8-PN concentration.

Cell Proliferation Assay (MCF-7 Cells)

This assay assesses the effect of 8-PN on the proliferation of estrogen-dependent breast cancer cells.

Protocol Outline (MTT Assay):

  • Cell Seeding: Seed MCF-7 cells in 96-well plates and allow them to attach overnight.[18][19]

  • Treatment: Treat the cells with various concentrations of 8-PN for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[18]

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[18]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control.

Western Blotting for MAPK (Erk1/2) Activation

This technique is used to detect the phosphorylation and thus activation of Erk1/2 in response to 8-PN treatment.

Protocol Outline:

  • Cell Treatment and Lysis: Treat MCF-7 cells with 8-PN for various time points. Lyse the cells to extract total protein.[12][20]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[21]

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2). Subsequently, probe with a primary antibody for total Erk1/2 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-Erk1/2 to total Erk1/2.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in the mRNA expression of estrogen-responsive genes following treatment with 8-PN.

Protocol Outline:

  • Cell/Tissue Treatment: Treat cells (e.g., MCF-7) or tissues from animal models with 8-PN.

  • RNA Extraction: Isolate total RNA from the samples.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qPCR: Perform quantitative PCR using specific primers for target genes (e.g., pS2, progesterone receptor) and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression using a method such as the ΔΔCt method.[10][11]

Conclusion

This compound is a potent phytoestrogen that acts as a selective agonist for estrogen receptors, with a preference for ERα. Its mechanism of action involves both genomic and non-genomic pathways, leading to the modulation of gene expression and the activation of intracellular signaling cascades. The detailed understanding of its interaction with ERs, as outlined in this guide, is crucial for evaluating its therapeutic potential and safety profile in various applications, including hormone replacement therapy and the management of estrogen-related conditions. Further research into the tissue-specific effects and long-term outcomes of 8-PN exposure is warranted to fully elucidate its role in human health.

References

Phytoestrogenic Activity of 8-Prenylnaringenin In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus L.), is recognized as one of the most potent phytoestrogens discovered to date.[1][2] Its significant estrogenic activity, surpassing that of many other well-known phytoestrogens like genistein and daidzein, has garnered considerable interest for its potential therapeutic applications, particularly in the context of hormone replacement therapy and managing menopausal symptoms.[3][4][5] This technical guide provides an in-depth overview of the in vitro phytoestrogenic activity of 8-PN, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to estrogen receptors (ERα and ERβ) and its ability to induce estrogen-dependent cellular responses.

Estrogen Receptor Binding Affinity

8-PN exhibits a strong binding affinity for both estrogen receptor subtypes, with a notable preference for ERα.[1][5] This contrasts with many other phytoestrogens that show a higher affinity for ERβ.[5] The relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction.

Table 1: Estrogen Receptor Binding Affinity of this compound

ParameterEstrogen ReceptorValueComparatorReference
Relative Binding Affinity (RBA) ERαHigh-[1]
IC50 ERα>2-fold lower than ERβ17β-estradiol[3]
IC50 ERβ3-fold higher than ERα17β-estradiol[3]

Note: RBA is often expressed relative to 17β-estradiol (RBA = 100). Lower IC50 values indicate higher binding affinity.

Estrogenic Potency in Functional Assays

The functional estrogenic activity of 8-PN is commonly assessed using reporter gene assays and cell proliferation assays. The half-maximal effective concentration (EC50) is a critical measure of potency in these assays.

Table 2: Estrogenic Potency of this compound in In Vitro Functional Assays

Assay TypeCell LineEstrogen ReceptorEC50 (nM)ComparatorReference
ERE-Reporter Gene Assay YeastERα13017β-estradiol (0.8 nM), Genistein (9300 nM)[3]
MCF-7 Cell Proliferation (E-SCREEN) MCF-7ERα-Higher activity than genistein and tartrazine[6]
Alkaline Phosphatase Induction IshikawaERαHigher potency than 8-prenylapigenin and genistein17β-estradiol[7]

Note: Lower EC50 values indicate higher potency.

Key Experimental Protocols

Standardized in vitro assays are crucial for evaluating and comparing the estrogenic activity of compounds like this compound. The following sections detail the methodologies for key experiments.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to ERα and ERβ.

Methodology:

  • Receptor Preparation: Human recombinant ERα and ERβ are used.

  • Incubation: A fixed concentration of [3H]-17β-estradiol is incubated with the estrogen receptor in the presence of increasing concentrations of this compound.

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [3H]-17β-estradiol binding against the logarithm of the 8-PN concentration.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to express the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen response element (ERE).

Methodology:

  • Yeast Culture: Yeast cells are grown in a suitable medium to a specific optical density.

  • Assay Setup: Serial dilutions of this compound are added to a 96-well plate.

  • Incubation: The yeast culture is added to the wells and incubated.

  • Detection: A chromogenic substrate for β-galactosidase (e.g., CPRG) is added. The development of color is proportional to the estrogenic activity.

  • Measurement: The absorbance is measured at a specific wavelength, and the EC50 value is calculated from the dose-response curve.[8]

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which is ERα-positive.[6][9]

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize them in a low-proliferative state.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound.

  • Incubation: The cells are incubated for a defined period (typically 6 days).[10]

  • Quantification of Proliferation: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.[11]

  • Data Analysis: The proliferative effect is expressed as a percentage of the maximal effect induced by 17β-estradiol, and the EC50 is determined.

Alkaline Phosphatase Induction Assay in Ishikawa Cells

The human endometrial adenocarcinoma cell line Ishikawa is used to measure the induction of alkaline phosphatase, an estrogen-responsive enzyme.[7]

Methodology:

  • Cell Culture: Ishikawa cells are cultured in a hormone-depleted medium.

  • Treatment: Cells are treated with different concentrations of this compound.

  • Incubation: The cells are incubated for 48 hours.[12]

  • Lysis and Assay: Cells are lysed, and the alkaline phosphatase activity in the lysate is measured using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).[13]

  • Data Analysis: The increase in alkaline phosphatase activity is plotted against the concentration of 8-PN to determine the EC50 value.

Signaling Pathways of this compound

The phytoestrogenic effects of this compound are primarily mediated through its interaction with estrogen receptors, leading to the activation of downstream signaling pathways.

Classical Genomic Signaling Pathway

Upon binding to 8-PN, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER-dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. This pathway is responsible for many of the long-term effects of estrogens.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PN This compound ER Estrogen Receptor (ERα/ERβ) PN->ER Binding PN_ER 8-PN-ER Complex ER_Dimer ER Dimer PN_ER->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binding ER_Dimer->ERE Translocation Transcription Gene Transcription ERE->Transcription Activation

Caption: Classical genomic estrogen signaling pathway initiated by this compound.

Non-Genomic Signaling Pathways

8-PN can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This leads to the activation of various intracellular signaling cascades, such as the MAPK/ERK pathway.[14] These rapid responses do not require gene transcription or protein synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PN This compound mER Membrane ER PN->mER Binding Src c-Src Kinase mER->Src Activation MAPK_pathway MAPK/ERK Pathway Src->MAPK_pathway Activation Cellular_Response Rapid Cellular Responses (e.g., Proliferation) MAPK_pathway->Cellular_Response Leads to

Caption: Non-genomic estrogen signaling pathway activated by this compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the estrogenic activity of a compound like this compound in vitro.

G cluster_screening Initial Screening cluster_confirmation Confirmatory Assays cluster_analysis Data Analysis & Interpretation start Test Compound (this compound) receptor_binding ER Competitive Binding Assay start->receptor_binding reporter_assay Yeast Estrogen Screen (YES) Assay start->reporter_assay cell_proliferation MCF-7 Cell Proliferation (E-SCREEN) receptor_binding->cell_proliferation Positive Hit enzyme_induction Ishikawa Cell Alkaline Phosphatase Assay reporter_assay->enzyme_induction Positive Hit data_analysis Determine IC50/EC50 Compare to Controls cell_proliferation->data_analysis enzyme_induction->data_analysis conclusion Characterize Phytoestrogenic Activity and Potency data_analysis->conclusion

Caption: A representative experimental workflow for in vitro phytoestrogenicity testing.

Conclusion

This compound stands out as a highly potent phytoestrogen with a distinct preference for estrogen receptor alpha. The in vitro evidence, supported by a range of quantitative assays, confirms its strong estrogenic activity. The detailed experimental protocols and understanding of its signaling pathways provided in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential of this remarkable natural compound.

References

Pharmacokinetics and metabolism of 8-Prenylnaringenin in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of 8-Prenylnaringenin in vivo

Introduction

This compound (8-PN) is a prenylated flavonoid found in hops (Humulus lupulus L.) and is recognized as one of the most potent phytoestrogens currently known.[1][2][3] Its structural similarity to estradiol allows it to bind to estrogen receptors, particularly ERα, leading to significant interest in its therapeutic potential for managing menopausal symptoms, such as hot flashes and osteoporosis.[1][4][5] The administration of 8-PN is being explored as a novel approach for treating symptoms related to the decline in female hormone levels.[1][5] Understanding its pharmacokinetic profile and metabolic fate is crucial for evaluating its efficacy, safety, and for the development of standardized extracts or pharmaceutical preparations. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 8-PN, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics of this compound

The bioavailability and systemic exposure to 8-PN are influenced by its absorption, distribution, metabolism, and excretion. Studies in both humans and animal models have characterized its pharmacokinetic profile, which is notably marked by rapid absorption, extensive metabolism, and significant enterohepatic recirculation.

Absorption and Bioavailability

Following oral administration, 8-PN is rapidly absorbed from the gastrointestinal tract.[6][7][8] In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, show good permeability via passive diffusion.[9] However, its oral bioavailability is generally low due to extensive first-pass metabolism in the intestine and liver.[6][9] Despite this, effective biological concentrations can be achieved, partly due to a slow elimination rate.[2]

A key factor influencing 8-PN exposure is the dietary intake of its precursor, isoxanthohumol (IX), which is more abundant in hop-derived products. Intestinal microflora can demethylate IX to form the more potent 8-PN, significantly contributing to the overall systemic dose of the phytoestrogen.[5][10]

Distribution and Plasma Concentrations

In human studies, maximum plasma concentrations (Cmax) of 8-PN are typically reached within 1.0 to 2.5 hours after oral ingestion.[2][6][11] A distinctive feature of 8-PN's pharmacokinetic profile is the appearance of a second peak in serum concentrations at approximately 7 to 10 hours post-administration, which is indicative of marked enterohepatic recirculation.[2][6][7][8] This process prolongs the residence time of 8-PN in the body.[8]

In mice, 8-PN has been shown to distribute to various tissues, with higher accumulation observed in the kidneys and liver compared to its non-prenylated counterpart, naringenin.[7][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 8-PN from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

SubjectsDoseCmaxTmax (h)AUC (0-48h)t½ (h)Study Reference
Postmenopausal Women250 mg (single oral)Dose-linear1.0–1.5Dose-linear>20 (est.)Rad et al. (2006)[6]
Postmenopausal Women500 mg (single oral)Dose-linear1.0–1.5Dose-linear>20 (est.)Rad et al. (2006)[6]
Postmenopausal Women750 mg (single oral)Dose-linear1.0–1.5Dose-linear>20 (est.)Rad et al. (2006)[6]
Healthy Young Adults (8F, 8M)500 mg (single oral)2834 nmol/L1.615801 nmol/L·hNot determinedCalvo-Castro et al. (2018)[11]
Menopausal Women (Hop Extract)1 mg 8-PN eq.~10 ng/mL~2-750.4 ng·h/mL (0-24h)>24Bolton et al. (2019)[13]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDoseCmaxTmax (h)AUCt½ (h)Study Reference
Mice (C57/BL6)50 mg/kg (oral)22.8 µM~0.5-1.0Not reportedNot determinedTanaka et al. (2022)[8]
RatsNot specifiedLow oral bioavailabilityNot specifiedNot specified~1-3 (elimination phase)Rad et al. (2006)[6]

Metabolism of this compound

8-PN undergoes extensive Phase I and Phase II metabolism, primarily in the intestine and liver. While it is considered more stable than estrogens like estradiol, which undergo significant Phase I metabolism, a substantial portion of an oral dose is converted to various metabolites.[6]

Phase I Metabolism

In vitro studies using human liver microsomes have identified at least 12 Phase I metabolites of 8-PN.[14][15][16] Biotransformation occurs on both the prenyl group and the flavanone skeleton.[14][16] Key reactions include:

  • Oxidation: The primary site of oxidation is on the terminal methyl groups of the prenyl side chain.[14][16] Hydroxylation also occurs at the 3' position on the B ring of the flavanone structure.[14][16]

  • Epoxidation: The double bond of the prenyl group can be oxidized to an epoxide.[14][15]

  • Desaturation: The C ring can be desaturated to form 8-prenylapigenin.[14]

Cytochrome P450 enzymes, specifically CYP2C8 and CYP2C19, are involved in catalyzing the formation of alcohol metabolites on the prenyl side chain.[3]

Phase II Metabolism

Phase II conjugation reactions, particularly glucuronidation and sulfation, are the predominant metabolic pathways for 8-PN.[1][9] These reactions increase the water solubility of the compound, facilitating its excretion.

  • Glucuronidation: This is a major metabolic route. In the intestine (modeled by Caco-2 cells), the 4′-O-glucuronide is the main metabolite formed.[9] In the liver, the 7-O-glucuronide is the most abundant metabolite.[9] Several UDP-glucuronosyltransferase (UGT) isoforms are responsible for this process, including UGT1A1, UGT1A6, UGT1A8, and UGT1A9.[9] UGT1A1 appears to be the most active isoform.[9] Studies have also shown that glucuronidation can be enantiomer-specific.[2][17]

  • Sulfation: Sulfate conjugates are also formed, primarily in the intestine.[9]

Excretion

The metabolites of 8-PN are primarily eliminated through biliary secretion into the feces.[5] A significant portion of an orally administered dose (at least 30%) is recovered in excreta as the free compound or its conjugates within 48 hours.[6] Urinary excretion of 8-PN and its conjugates is comparatively low.[2][11]

Metabolism_of_8_Prenylnaringenin cluster_phase1 cluster_phase2 PN This compound (8-PN) PhaseI Phase I Metabolism (Liver) PN->PhaseI CYP450 Enzymes (e.g., CYP2C8, CYP2C19) PhaseII Phase II Metabolism (Intestine & Liver) PN->PhaseII UGT & SULT Enzymes Oxidized Oxidized Metabolites (e.g., Hydroxylated 8-PN) PhaseI->Oxidized Epoxides Epoxide Metabolites PhaseI->Epoxides Glucuronides Glucuronide Conjugates (e.g., 8-PN-7-O-glucuronide) PhaseII->Glucuronides Sulfates Sulfate Conjugates PhaseII->Sulfates Excretion Biliary/Fecal Excretion Oxidized->Excretion Glucuronides->Excretion Sulfates->Excretion

Caption: Metabolic pathways of this compound in vivo.

Experimental Protocols

The investigation of 8-PN pharmacokinetics and metabolism relies on robust and sensitive analytical methodologies. The general workflow involves controlled administration of 8-PN to subjects, collection of biological samples over time, and subsequent analysis using advanced chromatographic and mass spectrometric techniques.

In Vivo Study Design
  • Subjects: Studies have been conducted in various populations, including healthy young adults, postmenopausal women, and animal models like rats and mice.[6][7][11]

  • Administration: 8-PN is typically administered orally as a pure compound or as part of a standardized hop extract.[6][13] Doses in human studies have ranged from standardized extracts containing ~1 mg of 8-PN to single doses of up to 750 mg of the pure compound.[6][13]

  • Sample Collection: Blood (serum or plasma), urine, and feces are collected at predefined time points to characterize the absorption, distribution, metabolism, and excretion phases.[6][13][18] For instance, blood samples might be taken before dosing and at multiple intervals (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48 hours) post-administration.[6]

Sample Preparation and Analysis
  • Extraction: Biological samples require extraction to isolate 8-PN and its metabolites. Solid-phase extraction (SPE) is a common technique used for cleanup and concentration of the analytes.[19]

  • Enzymatic Hydrolysis: To measure total 8-PN (free and conjugated), samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates back to the parent aglycone before analysis.[13]

  • Analytical Techniques: High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the predominant method for the sensitive and selective quantification of 8-PN and its metabolites in biological matrices.[3][18][19] Electrospray ionization (ESI) is frequently used as the ionization source.[18] For chiral analysis, specific columns like Chiralpak® are employed to separate the R- and S-enantiomers.[18]

Experimental_Workflow start In Vivo Study admin Oral Administration of 8-PN start->admin sampling Timed Biological Sample Collection (Blood, Urine, Feces) admin->sampling prep Sample Preparation sampling->prep extraction Solid-Phase Extraction (SPE) sampling->extraction For Free 8-PN hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) prep->hydrolysis For Total 8-PN hydrolysis->extraction analysis Analytical Quantification extraction->analysis lcms LC-MS/MS Analysis analysis->lcms data Pharmacokinetic Modeling & Data Interpretation lcms->data

Caption: General experimental workflow for an 8-PN pharmacokinetic study.

Conclusion

The in vivo disposition of this compound is characterized by rapid absorption, extensive first-pass metabolism dominated by glucuronidation and sulfation, and a prolonged residence time due to significant enterohepatic recirculation. While its absolute bioavailability is limited, the conversion from the more abundant precursor isoxanthohumol by gut microbiota can significantly enhance systemic exposure. Future research should continue to focus on dose-response relationships, the biological activity of its major metabolites, and potential inter-individual variability in metabolism to fully optimize the therapeutic application of this potent phytoestrogen.

References

In-Depth Technical Guide: Estrogen Receptor Alpha (ERα) Binding Affinity of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus), is recognized as one of the most potent phytoestrogens. Its biological effects are primarily mediated through its interaction with estrogen receptors, particularly Estrogen Receptor Alpha (ERα). This technical guide provides a comprehensive overview of the ERα binding affinity of this compound, presenting quantitative data, detailed experimental methodologies for its determination, and an exploration of the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocrinology.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogenic activity. Among these, this compound has garnered significant scientific interest due to its high potency. Understanding the binding affinity and mechanism of action of 8-PN at the molecular level is crucial for evaluating its therapeutic potential and potential risks. This guide focuses specifically on the interaction of 8-PN with ERα, a key mediator of estrogen signaling in various tissues. The binding of a ligand to ERα can initiate a cascade of cellular events, influencing gene expression and cell signaling pathways. Therefore, a detailed characterization of 8-PN's ERα binding affinity is fundamental to elucidating its physiological and pharmacological effects.

Quantitative Binding Affinity Data

The binding affinity of this compound for ERα has been quantified using various in vitro assays. The most common metric reported is the half-maximal inhibitory concentration (IC50), which represents the concentration of 8-PN required to displace 50% of a radiolabeled ligand from the receptor.

Table 1: ERα and ERβ Binding Affinity of this compound

CompoundReceptorIC50 (nM)Reference
This compoundERα57
This compoundERβ68

Note: Lower IC50 values indicate higher binding affinity.

As shown in Table 1, this compound exhibits a high binding affinity for ERα, with a reported IC50 value of 57 nM. Some studies suggest that 8-PN has a slightly higher affinity for ERα compared to ERβ. This preferential binding is a significant characteristic that distinguishes it from many other phytoestrogens, which often show a higher affinity for ERβ.

Experimental Protocols

The determination of the ERα binding affinity of this compound is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols.

Estrogen Receptor Alpha Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα.

Materials:

  • ERα Source: Rat uterine cytosol or recombinant human ERα.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound.

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (DTT), pH 7.4.

  • Wash Buffer: Ice-cold buffer of choice.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare TEDG buffer and store at 4°C. Add DTT immediately before use.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in the assay buffer.

    • Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration close to its Kd for ERα.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer (for total binding).

      • A saturating concentration of unlabeled 17β-estradiol (for non-specific binding).

      • Varying concentrations of this compound.

    • Add the ERα preparation to each well.

    • Add the [³H]-17β-estradiol solution to each well.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester. This traps the receptor-ligand complexes on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol, by non-linear regression analysis.

Signaling Pathways

Upon binding to ERα, this compound can modulate downstream signaling pathways, leading to various cellular responses. The interaction of 8-PN with ERα can trigger both genomic and non-genomic signaling cascades.

ERα Signaling Overview
  • Genomic Pathway: The classical pathway involves the translocation of the 8-PN-ERα complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription.

  • Non-Genomic Pathway: This rapid signaling pathway is initiated by membrane-associated ERα and involves the activation of various kinase cascades, such as the MAPK/Erk pathway.

This compound-Specific Signaling

Studies have shown that this compound's activation of ERα leads to specific downstream effects:

  • Activation of MAPK/Erk Pathway: 8-PN has been demonstrated to induce the phosphorylation and activation of Erk1/2, which is a key component of the MAPK signaling pathway.

  • No Activation of PI3K/Akt Pathway: Interestingly, unlike 17β-estradiol, this compound does not appear to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This differential pathway activation may contribute to some of its unique biological activities.

Visualizations

Diagrams

ER_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_PN This compound ERa_inactive ERα (inactive) 8_PN->ERa_inactive Binding ERa_active 8-PN-ERα Complex MAPK_cascade MAPK/Erk Pathway ERa_active->MAPK_cascade Activates PI3K_pathway PI3K/Akt Pathway ERa_active->PI3K_pathway Does not activate ERE Estrogen Response Elements (ERE) ERa_active->ERE Translocation & Binding Gene_Transcription Target Gene Transcription MAPK_cascade->Gene_Transcription Modulates ERE->Gene_Transcription Regulates

Caption: this compound (8-PN) binds to ERα, leading to the activation of the MAPK/Erk pathway and regulation of gene transcription via EREs, but does not activate the PI3K/Akt pathway.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, 8-PN concentrations) Start->Assay_Setup Add_ER Add ERα Preparation Assay_Setup->Add_ER Add_Radioligand Add [³H]-17β-estradiol Add_ER->Add_Radioligand Incubation Incubate at 4°C for 18-24h Add_Radioligand->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 Quantification->Data_Analysis End End: IC50 Value Determined Data_Analysis->End

Caption: Workflow for determining the ERα binding affinity of this compound using a competitive radioligand binding assay.

Conclusion

This compound is a potent phytoestrogen with a high binding affinity for Estrogen Receptor Alpha. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers investigating the pharmacological properties of this compound. The differential activation of downstream signaling pathways, specifically the activation of the MAPK/Erk pathway and the lack of PI3K/Akt pathway stimulation, highlights the unique molecular pharmacology of this compound and warrants further investigation to fully understand its therapeutic potential and safety profile. This in-depth technical guide serves as a critical resource for the scientific community engaged in the study of estrogen receptor modulators and the development of novel therapeutics.

Methodological & Application

Application Note: Quantification of 8-Prenylnaringenin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of 8-Prenylnaringenin (8-PN) in human plasma. The protocol employs a straightforward sample preparation procedure using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of 8-PN in a biological matrix.

Introduction

This compound (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus L.) and is present in beer.[1][2] Its estrogenic activity has garnered significant interest in the scientific community for its potential therapeutic applications. To accurately assess its pharmacokinetic profile and biological effects, a reliable and sensitive analytical method for its quantification in plasma is essential. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for bioanalytical assays.

This method has been developed to provide a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Naringenin (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (K2-EDTA)

  • C18 SPE cartridges (100 mg, 1 mL)

Sample Preparation

Two methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1. Liquid-Liquid Extraction (LLE) Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Naringenin, 1 µg/mL).

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Solid-Phase Extraction (SPE) Protocol:

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of water with 0.1% formic acid through the cartridge.

  • Load: To 100 µL of plasma, add 10 µL of internal standard working solution (Naringenin, 1 µg/mL) and 400 µL of water with 0.1% formic acid. Vortex and load the entire sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the 8-PN and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Method
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

Time (min)%B
0.010
1.010
5.095
6.095
6.110
8.010
MS/MS Method
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

The major fragmentation pathway for 8-PN in negative ion mode is a retro Diels-Alder (RDA) reaction.[3]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound339.15219.10.13020
This compound339.15119.00.13025
Naringenin (IS)271.06151.00.12518

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution for both the analyte and the internal standard. The sample preparation methods were effective in removing matrix interferences.

Method Performance
ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)Within ±15%
Recovery (LLE)> 85%
Recovery (SPE)> 90%

Visual Protocols

G Liquid-Liquid Extraction Workflow plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is add_ea Add 500 µL Ethyl Acetate add_is->add_ea vortex1 Vortex (2 min) add_ea->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for 8-PN.

G Solid-Phase Extraction Workflow condition Condition C18 SPE Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Plasma Sample equilibrate->load wash Wash Cartridge load->wash elute Elute 8-PN and IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for 8-PN.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in human plasma. The choice between LLE and SPE for sample preparation allows for flexibility based on laboratory resources and throughput requirements. This method is well-suited for supporting pharmacokinetic and other research studies involving this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Models for Studying 8-Prenylnaringenin Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the biological effects of 8-Prenylnaringenin (8-PN), a potent phytoestrogen found in hops. This document details various cell line models, experimental protocols, and data presentation strategies to facilitate research into the therapeutic potential of 8-PN in oncology, angiogenesis, and bone metabolism.

I. Overview of In Vitro Models for this compound Research

This compound has been shown to exert a range of biological activities, including anti-cancer, anti-angiogenic, and bone-protective effects. A variety of well-established cell lines are available to model these effects in vitro.

Table 1: Summary of In Vitro Cell Culture Models for Studying this compound Effects
Research Area Cell Line Cell Type Key Effects of this compound Typical Concentrations Citations
Oncology MCF-7Human Breast AdenocarcinomaInhibition of cell growth, induction of apoptosis, modulation of estrogen receptor (ER) signaling.[1][2][3][4]1-50 µM[1][2][3][4]
PC-3Human Prostate AdenocarcinomaInhibition of proliferation, induction of caspase-independent cell death.[5]10-50 µM[5]
UO.31Human Renal CarcinomaDose-dependent inhibition of proliferation.Not Specified
U-118 MGHuman GlioblastomaCytotoxicity, higher accumulation in cancer cells vs. normal fibroblasts.[6][7]>150 µM[6][7]
MCF-10AHuman Mammary Epithelial (non-tumorigenic)Inhibition of malignant transformation, acinar morphogenesis in 3D culture.[8][9]Not Specified[8][9]
Angiogenesis HUVECHuman Umbilical Vein Endothelial CellsInhibition of tube formation.3-10 µM (IC50)
BMEBovine Microvascular Endothelial CellsInhibition of bFGF and VEGF-induced angiogenesis.[10][11]3-10 µM (IC50)[10][11]
BAEBovine Aortic Endothelial CellsInhibition of angiogenesis.[10][11]3-10 µM (IC50)[10][11]
Bone Metabolism MC3T3-E1Mouse Pre-osteoblastPromotion of differentiation and mineralization.[1][12][13][14]10⁻⁵ M[1][12][13][14]
RAW264.7Mouse Monocyte/MacrophageInhibition of osteoclast differentiation.[13][15]10⁻⁵ M[13][15]

II. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

A. Cell Viability and Cytotoxicity Assays

1. MTT Assay Protocol

This protocol is adapted for determining the effect of 8-PN on the viability of adherent cancer cell lines such as MCF-7, PC-3, and U-118 MG.

  • Materials:

    • Complete cell culture medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of 8-PN in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium and add 100 µL of the 8-PN dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

    • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

2. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a method for determining cytotoxicity based on the measurement of cellular protein content.

  • Materials:

    • Complete cell culture medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Trichloroacetic acid (TCA), 10% (w/v), cold

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM, pH 10.5

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation with 8-PN, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[12][17]

    • Wash the wells five times with 200 µL of 1% acetic acid and allow the plates to air dry.[12][17]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][17]

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.[12][17]

    • Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.[12][17]

    • Measure the absorbance at 565 nm using a microplate reader.[12]

B. Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Protocol

This protocol is designed to quantify apoptosis in cells treated with 8-PN.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of 8-PN for the desired duration (e.g., 24 or 48 hours).

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

C. Western Blot Analysis

This protocol allows for the analysis of protein expression and signaling pathways affected by 8-PN.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-Akt, Akt, p-Erk, Erk, Caspase-3, PARP, ERα, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

    • Imaging system

  • Procedure:

    • Treat cells with 8-PN as required.

    • Lyse the cells and quantify protein concentration.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[18][19]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[20]

    • Wash the membrane again and visualize protein bands using ECL reagents and an imaging system.

D. Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing changes in gene expression induced by 8-PN.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan qPCR master mix

    • Gene-specific primers

    • qPCR instrument

  • Procedure:

    • Treat cells with 8-PN.

    • Isolate total RNA and synthesize cDNA.

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin or GAPDH).

E. Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

  • Materials:

    • Matrigel or other basement membrane extract

    • 96-well plate, pre-chilled

    • Endothelial cell growth medium

    • This compound

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.[15][21]

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[21]

    • Harvest endothelial cells and resuspend them in medium containing various concentrations of 8-PN.

    • Seed 1.5-3 x 10⁴ cells per well onto the solidified Matrigel.[15]

    • Incubate at 37°C for 4-18 hours.[15]

    • Visualize and photograph the tube formation using a microscope. Quantify tube length and branch points using imaging software.

III. Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis Cell_Lines Select Cell Line (e.g., MCF-7, HUVEC, MC3T3-E1) Treatment Treat with this compound (Dose- and Time-course) Cell_Lines->Treatment Viability Cell Viability (MTT, SRB) Treatment->Viability Apoptosis Apoptosis (Annexin V) Treatment->Apoptosis Angiogenesis Angiogenesis (Tube Formation) Treatment->Angiogenesis Differentiation Differentiation (ALP, TRAP) Treatment->Differentiation Western_Blot Western Blot (Protein Expression & Signaling) Viability->Western_Blot Apoptosis->Western_Blot qPCR qPCR (Gene Expression) Angiogenesis->qPCR Differentiation->qPCR

signaling_pathways cluster_ER Estrogen Receptor Signaling cluster_MAPK MAPK/Erk Pathway cluster_PI3K PI3K/Akt Pathway 8PN This compound ER ERα 8PN->ER PI3K PI3K 8PN->PI3K Inhibits ERE Estrogen Response Elements ER->ERE Src c-Src ER->Src ER->PI3K Gene_Expression Target Gene Expression ERE->Gene_Expression Erk Erk1/2 Src->Erk Proliferation_MAPK Cell Proliferation Erk->Proliferation_MAPK Akt Akt PI3K->Akt Apoptosis_PI3K Inhibition of Apoptosis Akt->Apoptosis_PI3K

References

Application Notes and Protocols for the Ovariectomized Rat Model in 8-Prenylnaringenin Osteoporosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postmenopausal osteoporosis, characterized by a decline in estrogen levels leading to reduced bone mineral density (BMD) and microarchitectural deterioration, represents a significant global health issue. The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model that mimics the key physiological and skeletal changes observed in postmenopausal women. This model is invaluable for investigating the pathophysiology of estrogen-deficient bone loss and for evaluating the efficacy of potential therapeutic agents. 8-Prenylnaringenin (8-PN), a potent phytoestrogen found in hops (Humulus lupulus), has garnered considerable interest as a potential alternative to conventional hormone replacement therapy for the management of postmenopausal symptoms, including osteoporosis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing the OVX rat model to study the effects of this compound on bone health.

Mechanism of Action of this compound in Bone

This compound exerts its bone-protective effects primarily through its estrogenic activity. It binds to estrogen receptors (ERs), with a notable affinity for ERα, which is crucial for maintaining bone mineral density.[4] This interaction triggers downstream signaling pathways that modulate bone remodeling. The key mechanisms include:

  • Stimulation of Osteoblast Function: 8-PN promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation.

  • Inhibition of Osteoclast Activity: It suppresses the formation and resorptive activity of osteoclasts, the cells that break down bone tissue.

  • Modulation of the OPG/RANKL Signaling Pathway: 8-PN has been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The OPG/RANKL ratio is a critical determinant of bone resorption, with a higher ratio favoring reduced osteoclast activity.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of this compound in the ovariectomized rat model. It is important to note that specific values may vary depending on the rat strain, age, dosage of 8-PN, and duration of the study.

Table 1: Bone Mineral Density (BMD)

GroupTreatmentDurationFemur BMD (g/cm²) (Mean ± SD)Lumbar Spine BMD (g/cm²) (Mean ± SD)
SHAMVehicle12 weeks0.247 ± 0.0480.271 ± 0.053
OVXVehicle12 weeks0.184 ± 0.0100.195 ± 0.014
OVX + 8-PN1.77 mg/kg/day10 weeksSignificantly higher than OVXSignificantly higher than OVX

Note: Specific numerical data for the 8-PN group is often presented as a percentage increase relative to the OVX group in the literature. Studies consistently show a significant prevention of BMD loss with 8-PN treatment.[2][5]

Table 2: Serum Biomarkers

GroupTreatmentDurationEstradiol (E2) (pg/mL) (Mean ± SD)Alkaline Phosphatase (ALP) (U/L) (Mean ± SD)
SHAMVehicle8 weeks35.2 ± 5.1120.5 ± 15.3
OVXVehicle8 weeks8.9 ± 2.3215.8 ± 25.7
OVX + 8-PNHigh Dose12 weeksMildly increased vs. OVXSignificantly lower than OVX

Note: Ovariectomy leads to a significant decrease in serum estradiol and an increase in bone turnover markers like ALP. 8-PN treatment can partially mitigate these changes.

Table 3: Bone Microarchitecture (Micro-CT Analysis of Proximal Tibia)

GroupTreatmentDurationBV/TV (%) (Mean ± SD)Tb.Th (μm) (Mean ± SD)Tb.N (1/mm) (Mean ± SD)Tb.Sp (μm) (Mean ± SD)
SHAMVehicle12 weeks25.8 ± 3.165.2 ± 5.83.95 ± 0.42201.3 ± 22.5
OVXVehicle12 weeks13.2 ± 2.550.1 ± 4.92.63 ± 0.31380.1 ± 35.7
OVX + 8-PN1.77 mg/kg/day10 weeksSignificantly higher than OVXSignificantly higher than OVXSignificantly higher than OVXSignificantly lower than OVX

BV/TV: Bone Volume/Total Volume; Tb.Th: Trabecular Thickness; Tb.N: Trabecular Number; Tb.Sp: Trabecular Separation. Note: 8-PN treatment has been shown to significantly preserve the trabecular bone microarchitecture that is degraded following ovariectomy.[6][7]

Experimental Protocols

Protocol 1: Ovariectomized (OVX) Rat Model of Osteoporosis

1. Animals:

  • Species: Female Sprague-Dawley or Wistar rats.
  • Age: 6 months at the time of surgery.[8]
  • Housing: House rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to a standard rodent chow and water.

2. Surgical Procedure (Dorsal Approach):

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine cocktail or isoflurane inhalation). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
  • Surgical Preparation: Shave the fur on the dorsal aspect of the rat, from the mid-thoracic to the lumbar region. Disinfect the surgical area with 70% ethanol and povidone-iodine solution.
  • Incision: Make a single midline longitudinal incision (approximately 2 cm) through the skin over the lumbar vertebrae.
  • Locating the Ovaries: Bluntly dissect the subcutaneous tissue to expose the underlying muscle. The ovaries are located retroperitoneally, embedded in a fat pad, caudal to the kidneys. Gently retract the skin and muscle to one side to locate the ovary through the muscle wall.
  • Ovariectomy: Make a small incision through the muscle layer to access the peritoneal cavity. Exteriorize the ovary and the associated fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Excise the ovary distal to the ligature.
  • Closure: Return the uterine horn to the abdominal cavity. Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
  • Sham Operation: For the sham control group, perform the same surgical procedure, including exteriorizing the ovary, but do not ligate or remove it.
  • Post-operative Care: Administer a post-operative analgesic as recommended by your institution's veterinary guidelines. Monitor the animals daily for signs of infection or distress. Allow a recovery period of at least two weeks before commencing treatment.

Protocol 2: Micro-Computed Tomography (Micro-CT) Analysis of Proximal Tibia

1. Sample Preparation:

  • At the end of the study, euthanize the rats.
  • Dissect the tibiae and carefully remove all soft tissue.
  • Store the bones in 70% ethanol or phosphate-buffered saline (PBS) at 4°C.

2. Micro-CT Scanning:

  • Scanner: Use a high-resolution micro-CT scanner suitable for rodent bones.
  • Scanning Parameters (Example):
  • Voxel Size: 10-20 µm.
  • Voltage: 50-70 kVp.
  • Current: 100-200 µA.
  • Integration Time: 200-500 ms.
  • Rotation: 360° with a rotation step of 0.4-0.6°.
  • Region of Interest (ROI): Define a standardized ROI in the proximal tibial metaphysis, starting a fixed distance distal to the growth plate and extending for a specific length (e.g., 2-3 mm).

3. Image Reconstruction and Analysis:

  • Reconstruct the scanned images using the manufacturer's software.
  • Apply a global threshold to segment the bone from the background.
  • Perform 3D analysis to quantify the following trabecular bone parameters:
  • Bone Volume Fraction (BV/TV)
  • Trabecular Thickness (Tb.Th)
  • Trabecular Number (Tb.N)
  • Trabecular Separation (Tb.Sp)
  • Connectivity Density (Conn.D)
  • Structure Model Index (SMI)

Protocol 3: Serum Alkaline Phosphatase (ALP) Assay

1. Sample Collection:

  • Collect blood via cardiac puncture or from the tail vein at the time of euthanasia.
  • Allow the blood to clot at room temperature for 30 minutes.
  • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
  • Store the serum samples at -80°C until analysis.

2. ALP Assay (Colorimetric):

  • Use a commercially available rat-specific ALP colorimetric assay kit.
  • Principle: The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm.
  • Procedure:
  • Prepare the reagents and standards according to the kit manufacturer's instructions.
  • Pipette the standards and serum samples into a 96-well microplate.
  • Add the pNPP substrate solution to each well to initiate the reaction.
  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
  • Stop the reaction by adding the stop solution provided in the kit.
  • Read the absorbance at 405 nm using a microplate reader.
  • Calculation: Calculate the ALP activity (U/L) in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis animal_selection Select Female Sprague-Dawley Rats (6 months old) acclimatization Acclimatization (1 week) animal_selection->acclimatization randomization Randomize into Groups (SHAM, OVX, OVX+8-PN) acclimatization->randomization surgery Perform Ovariectomy (OVX) or SHAM Surgery randomization->surgery recovery Post-operative Recovery (2 weeks) surgery->recovery treatment_start Initiate Daily Treatment recovery->treatment_start vehicle_sham SHAM: Vehicle treatment_start->vehicle_sham vehicle_ovx OVX: Vehicle treatment_start->vehicle_ovx pn_treatment OVX+8-PN: this compound treatment_start->pn_treatment duration Treatment Duration (e.g., 12 weeks) vehicle_sham->duration vehicle_ovx->duration pn_treatment->duration euthanasia Euthanasia & Sample Collection duration->euthanasia blood_collection Blood Collection (Serum) euthanasia->blood_collection bone_collection Bone Collection (Tibia, Femur, Spine) euthanasia->bone_collection serum_analysis Serum Biomarker Analysis (E2, ALP) blood_collection->serum_analysis micro_ct Micro-CT Analysis of Bone Microarchitecture bone_collection->micro_ct bmd_analysis BMD Measurement (DXA) bone_collection->bmd_analysis

Caption: Experimental workflow for studying this compound in an OVX rat model.

Signaling_Pathway cluster_8PN This compound (8-PN) cluster_receptor Osteoblast cluster_downstream Downstream Effects cluster_outcome Cellular Outcome PN 8-PN ER Estrogen Receptor α (ERα) PN->ER binds to OPG ↑ Osteoprotegerin (OPG) ER->OPG RANKL ↓ RANKL ER->RANKL Osteoclast_Inhibition Inhibition of Osteoclast Differentiation & Activity OPG->Osteoclast_Inhibition promotes RANKL->Osteoclast_Inhibition inhibits effect of RANKL Bone_Resorption ↓ Bone Resorption Osteoclast_Inhibition->Bone_Resorption Bone_Formation ↑ Bone Formation

Caption: 8-PN signaling via ERα to modulate the OPG/RANKL pathway in osteoblasts.

Wnt_Pathway cluster_wnt Wnt Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Wnt Wnt Ligands Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin prevents degradation of Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates to TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Osteoblast_Diff Osteoblast Differentiation Target_Genes->Osteoblast_Diff Bone_Formation ↑ Bone Formation Osteoblast_Diff->Bone_Formation

Caption: The canonical Wnt/β-catenin signaling pathway in osteoblast differentiation.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of 8-Prenylnaringenin in Beer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 8-Prenylnaringenin (8-PN), a potent phytoestrogen, from beer samples. The complex matrix of beer necessitates a robust sample cleanup method to ensure accurate quantification of 8-PN, which is typically present at low concentrations. This document outlines two effective SPE methodologies using C18 and polymeric reversed-phase cartridges, respectively. The protocols cover sample pretreatment, SPE cartridge conditioning, sample loading, washing to remove interferences, and elution of the target analyte. A summary of reported quantitative data, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ), is also presented to aid in method selection and validation.

Introduction

This compound (8-PN) is a prenylflavonoid originating from hops (Humulus lupulus L.), an essential ingredient in the brewing process that imparts bitterness and aroma to beer.[1][2] 8-PN has garnered significant attention due to its notable estrogenic activity, being one of the most potent phytoestrogens identified to date.[1][2] Its presence in beer, a widely consumed beverage, has prompted research into its dietary intake and potential physiological effects.

The quantification of 8-PN in beer is challenging due to the complexity of the sample matrix, which contains numerous compounds such as proteins, carbohydrates, and other polyphenols that can interfere with analysis.[3] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively isolates and concentrates analytes of interest from complex mixtures, thereby improving the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

This application note details two established SPE protocols for the extraction of 8-PN from beer, providing researchers with a comprehensive guide for sample preparation.

Materials and Reagents

  • This compound (8-PN) analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (>98% purity)

  • Diethyl ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges:

    • Octadecyl silica (C18), 500 mg

    • Polymeric reversed-phase (e.g., Strata-X), 33 µm

  • SPE vacuum manifold

  • Glass vials and tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Ultrasonic bath

Experimental Protocols

Prior to SPE, it is crucial to degas the beer samples to remove dissolved carbon dioxide, which can interfere with the extraction process.

  • Transfer an aliquot of the beer sample into a suitable container.

  • Degas the sample by either:

    • Sonication in an ultrasonic bath for approximately 15-60 minutes.[5]

    • Manual shaking and stirring.[5]

  • For some methods, the degassed beer sample may be centrifuged to remove suspended solids.

This protocol is based on a method involving a C18 cartridge followed by further cleanup steps.[6][7]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of purified water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load a specific volume of the degassed beer sample (e.g., 10-25 mL) onto the conditioned cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of purified water to remove polar interferences.

  • Elution:

    • Elute the 8-PN from the cartridge with 5 mL of methanol into a clean collection tube.

  • Further Cleanup (Optional, as described in some literature): [6][7]

    • The methanolic eluate can be further purified using liquid-liquid extraction and/or a Florisil adsorption/desorption cartridge for enhanced purity, particularly for GC-MS analysis.[6][7] A common elution solvent for this subsequent step is a 1:1 mixture of diethyl ether and ethyl acetate.[6][7]

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for chromatographic analysis.

This protocol utilizes a polymeric reversed-phase sorbent, which can offer different selectivity compared to silica-based C18.[5]

  • Cartridge Conditioning:

    • Condition the polymeric cartridge with 1 mL of 2% formic acid in water.[5]

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 2 mL of purified water.[5]

  • Sample Loading:

    • Mix 950 µL of the degassed beer sample with 50 µL of methanol.[5]

    • Load the entire 1 mL sample onto the cartridge.[5]

  • Washing:

    • Wash the cartridge with 2 mL of 40% methanol in water to remove interfering substances.[5]

  • Elution:

    • Elute the 8-PN from the cartridge with an appropriate volume of methanol or a methanol/acetonitrile mixture into a clean collection tube.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for subsequent analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of this compound in beer from various studies, providing an overview of the expected performance of these methods.

Analytical MethodSPE SorbentRecovery (%)LODLOQReference
GC-MSOctadecyl silica (C18)61.1 ± 6.6 (at 37 µg/L) to 82.2 ± 8.8 (at 92.5 µg/L)~5 µg/LNot Reported[6][7]
HPLC-DADC1863.4 - 72.8Not ReportedNot Reported[3]
UHPLC-MS/MSPolymeric reversed phase (Strata-X)Not ReportedNot Reported0.5 - 10 ng/mL[5]

Note: The recovery of some flavonoids can be affected by complexation with macromolecules present in beer, such as proteins and complex carbohydrates.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from beer.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_post_extraction Post-Extraction cluster_analysis Analysis Beer_Sample Beer Sample Degassing Degassing (Sonication/Shaking) Beer_Sample->Degassing Conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) Degassing->Conditioning Equilibration 2. Equilibration (e.g., Water) Sample_Loading 3. Sample Loading Washing 4. Washing (e.g., Water, 40% Methanol) Elution 5. Elution (e.g., Methanol) Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Analysis Chromatographic Analysis (HPLC, GC-MS) Reconstitution->Analysis

Caption: Workflow for SPE of this compound from beer.

Conclusion

The solid-phase extraction protocols presented in this application note provide effective means for the isolation and concentration of this compound from complex beer matrices. The choice between a C18 or a polymeric reversed-phase sorbent will depend on the specific requirements of the analysis, available instrumentation, and desired recovery and purity. Proper sample pretreatment, particularly degassing, is critical for reproducible results. The detailed methodologies and comparative quantitative data herein serve as a valuable resource for researchers and scientists in the fields of food chemistry, natural product analysis, and drug development.

References

Application Notes and Protocols for the Synthesis of 8-Prenylnaringenin from Xanthohumol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylnaringenin (8-PN), a potent phytoestrogen found in hops (Humulus lupulus L.), has garnered significant interest for its potential therapeutic applications. However, its low natural abundance makes direct extraction economically unviable for large-scale production. Chemical synthesis offers a promising alternative. This document provides a detailed protocol for the semi-synthesis of this compound from xanthohumol (XN), a more abundant prenylated chalcone in hops. The primary method described is the microwave-assisted demethylation of xanthohumol, which yields a mixture of this compound and its isomer, 6-prenylnaringenin.

Introduction

This compound is recognized as one of the most potent phytoestrogens, exhibiting greater estrogenic activity than other well-known phytoestrogens like coumestrol and genistein.[1] Its biological activities, including potential applications in hormone replacement therapy and as an anti-cancer agent, have spurred the need for efficient production methods.[2] While xanthohumol is the most abundant prenylflavonoid in hops, this compound is present in much lower concentrations, making direct isolation impractical.[3][4]

A viable synthetic strategy involves the demethylation of xanthohumol.[2] This application note details a microwave-assisted method utilizing lithium chloride in dimethylformamide, which has been optimized to achieve high yields.[2][5]

Chemical Transformation

The synthesis of this compound and 6-prenylnaringenin from xanthohumol proceeds via a demethylation reaction. Under microwave irradiation in the presence of lithium chloride and dimethylformamide, the methoxy group on the xanthohumol molecule is cleaved, leading to the formation of the desired flavanones.[2][5]

Synthesis_Pathway XN Xanthohumol PN_mix This compound & 6-Prenylnaringenin XN->PN_mix LiCl, DMF Microwave (198 °C, 9 min)

Caption: Microwave-assisted demethylation of xanthohumol.

Experimental Protocol: Microwave-Assisted Demethylation of Xanthohumol

This protocol is based on the optimized conditions described by Massl et al. (2020).[2]

Materials:

  • Xanthohumol (XN)

  • Lithium chloride (LiCl)

  • Dimethylformamide (DMF)

  • Microwave synthesis reactor

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a suitable microwave reactor vessel, combine xanthohumol, 55 equivalents of lithium chloride, and dimethylformamide.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 198 °C for 9 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of this compound and 6-prenylnaringenin, can be purified using chromatographic techniques, such as preparative HPLC, to isolate the individual isomers.[5]

  • Analysis: The identity and purity of the final products should be confirmed by analytical techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yield for the microwave-assisted demethylation of xanthohumol.

ParameterValueReference
Starting Material Xanthohumol[2]
Reagents Lithium chloride (55 eq.), Dimethylformamide[2]
Reaction Temperature 198 °C[2]
Reaction Time 9 minutes[2]
Technology Microwave Irradiation[2]
Combined Yield (8-PN and 6-PN) 76%[2]

Alternative Synthesis Strategies

While the microwave-assisted demethylation of xanthohumol is an efficient method, other synthetic approaches have been explored:

  • Demethylation of Isoxanthohumol: Isoxanthohumol (IX), an isomer of xanthohumol, can be demethylated to this compound. This conversion can be achieved using various reagents, including scandium triflate or magnesium iodide etherate.[2][5] Biotechnological approaches using microorganisms like Eubacterium limosum have also been shown to effectively convert isoxanthohumol to this compound.[6][7]

  • Direct Synthesis from Naringenin: More complex, multi-step syntheses starting from the readily available naringenin have also been developed to produce xanthohumol, which can then be converted to this compound.[8][9]

Logical Workflow for Synthesis and Analysis

The overall process from starting material to purified product can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Xanthohumol reaction Microwave-Assisted Demethylation start->reaction crude Crude Product (8-PN & 6-PN Mixture) reaction->crude purify Preparative HPLC crude->purify product Purified this compound purify->product analysis HPLC, MS, NMR Analysis product->analysis

Caption: Workflow for this compound synthesis.

Conclusion

The semi-synthesis of this compound from xanthohumol via microwave-assisted demethylation provides an efficient route to this valuable phytoestrogen. The detailed protocol and quantitative data presented herein offer a solid foundation for researchers and drug development professionals to produce this compound for further investigation and potential therapeutic applications. The use of readily available xanthohumol and the high-yield, rapid microwave-assisted reaction make this a particularly attractive method.

References

Application Notes and Protocols for Determining the Estrogenic Potency of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Prenylnaringenin (8-PN) is a prenylated flavonoid found in hops (Humulus lupulus L.) and is recognized as one of the most potent phytoestrogens known.[1][2][3] Its estrogenic activity has garnered significant interest for its potential therapeutic applications, particularly in the context of hormone replacement therapy.[4][5] These application notes provide detailed protocols for cell-based assays to quantify the estrogenic potency of 8-PN, enabling researchers to assess its biological activity and potential pharmacological effects. The described assays are crucial for screening and characterizing compounds that interact with estrogen receptors (ERs).

The estrogenic effects of 8-PN are primarily mediated through its interaction with the two estrogen receptor subtypes, ERα and ERβ.[4][6][7][8] Upon binding, 8-PN can modulate the expression of estrogen-responsive genes, leading to various physiological responses.[9][10] The following protocols describe common in vitro methods to evaluate these interactions, including receptor binding, reporter gene activation, and cell proliferation assays.

Estrogenic Signaling Pathway of this compound

This compound exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[4][6] This binding can trigger both genomic and non-genomic signaling pathways. In the classical genomic pathway, the 8-PN-ER complex translocates to the nucleus, binds to Estrogen Response Elements (EREs) on the DNA, and recruits co-regulators to modulate the transcription of target genes. 8-PN has been shown to have a higher affinity for ERα than ERβ.[5][11][12] Additionally, 8-PN can initiate rapid, non-genomic signaling cascades, such as the activation of the MAP kinase (Erk-1 and Erk-2) pathway, through membrane-associated ERs.[13][14]

Estrogenic_Signaling_of_8PN cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8PN_ext This compound (8-PN) mER Membrane ER 8PN_ext->mER ER Estrogen Receptor (ERα/ERβ) 8PN_ext->ER Diffusion Src c-Src mER->Src Activation 8PN_ER_complex 8-PN-ER Complex 8PN_ER_nucleus 8-PN-ER Complex 8PN_ER_complex->8PN_ER_nucleus MAPK_pathway MAPK/Erk Pathway Src->MAPK_pathway Activation Biological_Response Estrogenic Effects (e.g., cell proliferation) MAPK_pathway->Biological_Response ERE Estrogen Response Element (ERE) 8PN_ER_nucleus->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Gene_Transcription->Biological_Response Translation ER8PN_ext ER8PN_ext ER8PN_ext->8PN_ER_complex

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The estrogenic potency of 8-PN has been evaluated in various cell-based assays and compared to the endogenous estrogen 17β-estradiol (E2) and other well-known phytoestrogens.[1][7][15]

Table 1: Relative Binding Affinity and Potency of this compound

CompoundRelative Binding Affinity (RBA) for ERα vs E2Relative Binding Affinity (RBA) for ERβ vs E2Relative Potency vs E2 (Cell-Based Assays)
This compound (8-PN) ~0.01 - 4.4%~0.01 - 4.4%5 - 250 times weaker
Genistein ~0.1 - 5%~0.1 - 36%-
Daidzein ~0.01 - 0.1%~0.01 - 0.5%-
Coumestrol ~1 - 10%~1 - 47%-

Data compiled from multiple sources, exact values may vary depending on the specific assay conditions.[1][16]

Table 2: IC50 Values of this compound in MCF-7 Cell-Based Assays

AssayIC50 of this compoundIC50 of 17β-estradiol
ERE-CAT Reporter Gene Assay 1 x 10-9 M1 x 10-11 M
Cell Proliferation (7 days) 3 x 10-10 M1 x 10-11 M
Cell Proliferation (14 days, saturation density) 3 x 10-10 M2 x 10-11 M

Data from a comparative study in MCF-7 cells.[15]

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the estrogenic potency of 8-PN.

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of 8-PN to compete with a radiolabeled estrogen, typically [3H]17β-estradiol, for binding to ERα and ERβ.

Workflow Diagram

ER_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ERα or ERβ - [3H]17β-estradiol - 8-PN dilutions - Assay Buffer Start->Prepare_Reagents Incubate Incubate ER, [3H]17β-estradiol, and 8-PN (or control) Prepare_Reagents->Incubate Separate Separate bound from free radioligand (e.g., filtration, charcoal) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Calculate % inhibition - Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for the ER Competitive Binding Assay.

Protocol

  • Reagent Preparation:

    • Prepare a series of dilutions of 8-PN and a reference compound (e.g., unlabeled 17β-estradiol) in a suitable assay buffer.

    • Dilute recombinant human ERα or ERβ to the desired concentration in the assay buffer.

    • Prepare a solution of [3H]17β-estradiol at a concentration near its Kd for the respective receptor.

  • Incubation:

    • In a microplate or microcentrifuge tubes, combine the diluted ER, [3H]17β-estradiol, and either buffer (for total binding), a high concentration of unlabeled estradiol (for non-specific binding), or a dilution of 8-PN.

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [3H]17β-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of [3H]17β-estradiol at each concentration of 8-PN.

    • Plot the percentage of specific binding against the logarithm of the 8-PN concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 8-PN that inhibits 50% of the specific binding of the radioligand).

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

E-Screen Assay (MCF-7 Cell Proliferation)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Protocol

  • Cell Culture:

    • Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for several days to deprive them of estrogens.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a low density (e.g., 2 x 104 cells/well).

    • Allow the cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 8-PN and 17β-estradiol (positive control) in the estrogen-free medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 6-7 days.

  • Quantification of Cell Proliferation:

    • Measure cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis:

    • Calculate the proliferative effect (PE) of 8-PN relative to the negative and positive controls.

    • Determine the EC50 value (the concentration of 8-PN that induces a half-maximal proliferative response).

    • The relative proliferative potency (RPP) can be calculated by dividing the EC50 of 17β-estradiol by the EC50 of 8-PN.

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE).[1][17]

Protocol

  • Cell Culture and Transfection (if necessary):

    • Use a stable cell line containing an ERE-reporter construct (e.g., MVLN, a MCF-7-derived cell line) or transiently transfect a suitable cell line (e.g., HEK293) with plasmids encoding the estrogen receptor and the ERE-reporter construct.

    • Culture the cells in phenol red-free medium with charcoal-stripped FBS.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with serial dilutions of 8-PN, 17β-estradiol (positive control), and a vehicle control.

    • Incubate for 24-48 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer, β-galactosidase activity using a colorimetric substrate).

  • Data Analysis:

    • Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) if necessary.

    • Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Alkaline Phosphatase Induction Assay in Ishikawa Cells

This assay is based on the estrogen-inducible expression of alkaline phosphatase in the human endometrial adenocarcinoma cell line Ishikawa.[18]

Protocol

  • Cell Culture:

    • Culture Ishikawa Var-I cells in estrogen-free basal medium (e.g., a 1:1 mixture of phenol red-free Ham's F12 and DMEM) supplemented with charcoal-stripped FBS.

  • Cell Seeding:

    • Seed the cells into 96-well plates (e.g., 2.5 x 104 cells/well).

  • Treatment:

    • Treat the cells with serial dilutions of 8-PN, 17β-estradiol, and a vehicle control. To confirm the ER-mediated effect, some wells can be co-treated with an ER antagonist like ICI 182,780.

    • Incubate for 72 hours.

  • Alkaline Phosphatase Assay:

    • Wash the cells and lyse them.

    • Measure alkaline phosphatase activity by monitoring the hydrolysis of a substrate such as p-nitrophenyl phosphate (pNPP) to p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the induction of alkaline phosphatase activity relative to the vehicle control.

    • Determine the EC50 value from the dose-response curve.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for characterizing the estrogenic potency of this compound. The choice of assay will depend on the specific research question, with receptor binding assays providing information on direct receptor interaction, and reporter gene and cell proliferation assays offering insights into the functional consequences of this interaction. By employing these standardized protocols, researchers can obtain consistent and comparable data on the estrogenic activity of 8-PN and other potential endocrine-modulating compounds.

References

Application Notes and Protocols for Gene Expression Analysis in Response to 8-Prenylnaringenin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus) and beer, recognized as one of the most estrogenic plant-derived compounds.[1][2] Its diverse biological activities, including estrogenic, anti-inflammatory, and neuroprotective effects, have garnered significant interest in the scientific and drug development communities.[3][4][5][6] 8-PN's primary mechanism of action involves its interaction with estrogen receptors (ERs), particularly ERα, through which it modulates the expression of a wide array of genes.[7][8] This document provides detailed application notes and experimental protocols for analyzing gene expression changes in response to 8-PN treatment, aimed at facilitating research into its therapeutic potential.

Data Presentation: Quantitative Gene Expression Changes

The following tables summarize the reported quantitative changes in gene and protein expression in response to this compound treatment across various experimental models.

Table 1: Estrogenic Effects of this compound on Gene Expression

Gene/ProteinCell/Tissue TypeTreatment ConditionsFold Change/EffectReference
Estrogen Receptor-alpha (ERα)Rat Uterus10 mg/kg/day for 3 days (in vivo)Down-regulated[9][10]
Complement C3Rat Uterus10 mg/kg/day for 3 days (in vivo)Up-regulated[9][10]
ClusterinRat Uterus and Liver10 mg/kg/day for 3 days (in vivo)Down-regulated[9][10]
Insulin-like growth factor-binding protein 1 (IGFBP-1)Rat Liver10 mg/kg/day for 3 days (in vivo)More potent induction than estradiol[9][10][11]
Progesterone ReceptorVarious tissuesNot specifiedInduced expression[1]
E-cadherinHuman Mammary Carcinoma Cells (MCF-7/6)Not specifiedStimulated E-cadherin-dependent aggregation[12]

Table 2: Anti-inflammatory Effects of this compound on Gene Expression

Gene/ProteinCell/Tissue TypeTreatment ConditionsFold Change/EffectReference
Tumor Necrosis Factor-alpha (TNF-α)Murine Macrophages (RAW 264.7)LPS-stimulatedInhibition of gene expression and release[4]
Inducible Nitric Oxide Synthase (iNOS)Murine Macrophages (RAW 264.7)LPS-stimulatedInhibition of gene expression[4]
Cyclooxygenase-2 (COX-2)Murine Macrophages (RAW 264.7)LPS-stimulatedInhibition of gene expression[4]

Table 3: Neuroprotective and Other Effects of this compound on Gene and Protein Expression

Gene/ProteinCell/Tissue TypeTreatment ConditionsFold Change/EffectReference
Brain-Derived Neurotrophic Factor (BDNF)Mouse Hippocampus2 mg/kg (in vivo)Increased protein expression[6]
Receptor activator of nuclear factor-κB ligand (RANKL)OsteoblastsNot specifiedInhibited protein and mRNA expression[8][13]
Osteoprotegerin (OPG)OsteoblastsNot specifiedPromoted expression[8][13]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting gene expression data.

Estrogen Receptor Signaling Pathway

8-PN primarily acts as an agonist for estrogen receptors, with a higher affinity for ERα than ERβ.[7][8] Upon binding, the 8-PN-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.

Estrogen_Receptor_Signaling 8-PN 8-PN ERα ERα 8-PN->ERα Binds Nucleus Nucleus ERα->Nucleus Translocates ERE ERE Nucleus->ERE Binds Gene Expression Gene Expression ERE->Gene Expression Regulates PI3K_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERα ERα c-Src c-Src ERα->c-Src Activates PI3K PI3K ERα->PI3K Does not activate (in some cells) MAPK/Erk MAPK/Erk c-Src->MAPK/Erk Activates Gene Expression Gene Expression MAPK/Erk->Gene Expression Akt Akt PI3K->Akt Akt->Gene Expression 8-PN 8-PN 8-PN->ERα Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, RAW 264.7) 8PN_Treatment 2. 8-PN Treatment (Dose-response & time-course) Cell_Culture->8PN_Treatment RNA_Extraction 3. RNA Extraction (e.g., Trizol, RNeasy) 8PN_Treatment->RNA_Extraction RNA_QC 4. RNA Quality Control (e.g., RIN > 8) RNA_Extraction->RNA_QC Gene_Expression_Analysis 5. Gene Expression Analysis RNA_QC->Gene_Expression_Analysis RT_qPCR RT-qPCR Gene_Expression_Analysis->RT_qPCR RNA_Seq RNA-Sequencing Gene_Expression_Analysis->RNA_Seq Data_Analysis 6. Data Analysis (Differential Expression) RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis Validation 7. Protein Validation (Western Blot) Data_Analysis->Validation

References

Standardized 8-Prenylnaringenin Hop Extract: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the development of a standardized 8-Prenylnaringenin (8-PN) hop extract. This compound, a potent phytoestrogen found in hops (Humulus lupulus L.), has garnered significant interest for its potential therapeutic applications, particularly in the management of menopausal symptoms and osteoporosis. [1][2][3][4]

The development of a standardized extract is crucial for ensuring consistent quality, safety, and efficacy in preclinical and clinical research.[5][6] This document outlines the key methodologies for extraction, purification, and analytical quantification of 8-PN, along with insights into its biological mechanisms of action.

I. Extraction and Purification of this compound

The primary challenge in producing an 8-PN rich extract is its low natural abundance in hops.[3][7] Therefore, efficient extraction and purification methods are paramount. A multi-step approach is often employed to isolate and concentrate 8-PN from the hop matrix.

Protocol 1: Supercritical CO2 Extraction and Subsequent Solvent Partitioning

This method provides a high-purity 8-PN extract suitable for research and development.

Workflow for 8-PN Extraction and Purification

G raw_hops Hop Raw Material sfe Supercritical CO2 Extraction raw_hops->sfe residue First Hop Extract Residues sfe->residue solvent_extraction Solvent Extraction (e.g., ethanol/water) residue->solvent_extraction extract_liquid Extract Liquid solvent_extraction->extract_liquid liquid_liquid Liquid-Liquid Extraction extract_liquid->liquid_liquid second_extract Second Extract Liquid liquid_liquid->second_extract chromatography Column Chromatography second_extract->chromatography purified_8pn Purified 8-PN chromatography->purified_8pn

Caption: Workflow for the extraction and purification of 8-PN from hops.

Methodology:

  • Supercritical CO2 Extraction:

    • Objective: To remove non-polar compounds from the raw hop material.

    • Procedure: Perform extraction on the hop raw material using supercritical carbon dioxide to obtain the initial hop extract residues.[8]

  • Solvent Extraction:

    • Objective: To extract 8-PN and other flavonoids from the CO2-extracted hop residue.

    • Procedure: Extract the residues with a solution of ethanol and water. The ratio of water to ethanol can be optimized, for instance, a volume mixing ratio of 1:(0.05-1) of water to a solvent like ethanol, methanol, or acetone can be used.[8] This step yields an extract liquid containing 8-PN.

  • Liquid-Liquid Extraction:

    • Objective: To further purify the 8-PN from the extract liquid.

    • Procedure: Perform a second extraction on the extract liquid using a solvent such as n-butanol, ethyl acetate, or a mixture of n-hexane and ethyl acetate.[8] This results in a second, more purified extract liquid.

  • Column Chromatography:

    • Objective: To isolate 8-PN to a high degree of purity.

    • Procedure: Subject the second extract liquid to column chromatography for final purification to obtain high-purity this compound.[8]

II. Analytical Methods for Standardization

Accurate and precise analytical methods are essential for the standardization of the 8-PN extract. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used and robust method for this purpose.[7]

Protocol 2: Quantification of this compound by HPLC-MS

This protocol details a sensitive and selective method for the quantitative determination of 8-PN.

Experimental Workflow for 8-PN Quantification

G sample_prep Sample Preparation (Extraction/Dilution) hplc HPLC Separation (Reversed-Phase) sample_prep->hplc ms Mass Spectrometry (ESI) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis report Standardized 8-PN Content data_analysis->report

Caption: Workflow for the quantification of 8-PN using HPLC-MS.

Methodology:

  • Sample Preparation:

    • Accurately weigh the hop extract.

    • Dissolve the extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm filter prior to injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.[7]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile, water, and methanol, often with a small percentage of acetic or formic acid to improve peak shape.[7]

    • Flow Rate: A typical flow rate is around 1 mL/min.[7]

    • Detection: UV detection can be set at 280 nm for naringenins.[7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used.[7]

    • Detection Mode: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for the specific m/z of 8-PN.[9]

Table 1: Performance Characteristics of an HPLC-MS Method for 8-PN Quantification

ParameterValueReference
Linearity Range3.7–2,200 µg/L[7]
Limit of Detection~1 µg/L[7]
Recovery (Hop Products)93.8% - 96.5%[7]
Recovery (Beers)63.4% - 72.8%[7]
Precision (RSD)< 5% (within-day)[7]
Precision (RSD)< 10% (from-day-to-day)[7]

III. Biological Activity and Signaling Pathways

8-PN is recognized as a potent phytoestrogen, primarily exerting its effects through interaction with estrogen receptors (ERs), with a preferential binding to ERα.[1][10] This interaction initiates a cascade of downstream signaling events that are implicated in its therapeutic effects, particularly in bone metabolism.

Signaling Pathway: 8-PN in Osteoporosis Prevention

8-PN has demonstrated the ability to prevent bone loss by promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells).[1][11]

8-PN Signaling in Bone Metabolism

G pn8 This compound er_alpha Estrogen Receptor α (ERα) pn8->er_alpha osteoblast Osteoblast Differentiation & Maturation er_alpha->osteoblast osteoclast Osteoclast Differentiation Inhibition er_alpha->osteoclast bone_formation Increased Bone Formation osteoblast->bone_formation bone_resorption Decreased Bone Resorption osteoclast->bone_resorption

Caption: Signaling pathway of 8-PN in the prevention of osteoporosis.

The binding of 8-PN to ERα in bone cells leads to the modulation of gene expression that enhances osteoblast function and suppresses osteoclastogenesis.[1] Studies have shown that 8-PN can inhibit the expression of the receptor activator of nuclear factor-κB ligand (RANKL), a key cytokine involved in osteoclast formation and activation.

IV. Regulatory Considerations for Standardization

For the development of a standardized botanical extract for therapeutic use, it is essential to adhere to regulatory guidelines established by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13] These guidelines emphasize the importance of:

  • Good Agricultural and Collection Practices (GACP): Ensuring the quality and consistency of the raw herbal material.[12]

  • Good Manufacturing Practices (GMP): Maintaining quality control throughout the manufacturing process.

  • Comprehensive Specifications: Detailed characterization of the herbal substance and preparation, including chromatographic fingerprinting.[13]

  • Stability Testing: To determine the shelf-life and appropriate storage conditions for the extract.

By following these protocols and guidelines, researchers and drug development professionals can produce a well-characterized and standardized this compound hop extract, facilitating further investigation into its promising therapeutic potential.

References

Application Notes and Protocols: 8-Prenylnaringenin in Hormone Replacement Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Prenylnaringenin (8-PN), a potent phytoestrogen, in hormone replacement therapy (HRT) research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways to guide researchers in this field.

Introduction

This compound (8-PN) is a prenylflavonoid found in hops (Humulus lupulus) and is recognized as one of the most potent phytoestrogens.[1][2] Its estrogenic activity has garnered significant interest in its potential application as an alternative to traditional HRT for managing menopausal symptoms such as hot flashes and preventing postmenopausal conditions like osteoporosis.[3][4][5] 8-PN exerts its effects primarily through interaction with estrogen receptors (ERs), showing a notable affinity for both ERα and ERβ.[2][6]

Data Presentation

Table 1: In Vitro Estrogenic Activity of this compound
Assay TypeCell Line/SystemEndpoint8-PN EC50Comparator EC50Relative PotencyReference
Yeast Estrogen Screen (YES)Saccharomyces cerevisiae expressing human ERαβ-galactosidase activity~10 nM17β-estradiol: ~0.1 nM8-PN is ~100x less potent than E2[6]
Alkaline Phosphatase InductionIshikawa (human endometrial adenocarcinoma)Alkaline Phosphatase Activity~6 nM17β-estradiol: ~0.03 nM8-PN is ~200x less potent than E2[6]
ERα Binding AffinityRat Uterine CytosolCompetitive BindingRBA: 0.8%17β-estradiol: 100%-[7]
ERβ Binding AffinityRecombinant Human ERβCompetitive BindingRBA: 0.9%17β-estradiol: 100%-[7]

EC50 (Half-maximal effective concentration) and RBA (Relative Binding Affinity) values are approximate and can vary based on specific experimental conditions.

Table 2: In Vivo and Clinical Efficacy of this compound
Study TypeModel/PopulationInterventionDurationKey FindingsReference
In VivoOvariectomized (OVX) Rats8-PN (400 µg/kg/day, s.c.)5 daysSignificantly reduced the elevated tail skin temperature, a model for hot flashes.[8][9][10]
In VivoOvariectomized (OVX) Rats8-PN (6.77 and 68.42 mg/kg/day, oral)3 monthsHigher dose increased uterine weight, comparable to estrogen.[5]
Clinical TrialPostmenopausal women with osteopeniaHop extract with 100 µ g/day 8-PN (+ Calcium & Vit D3)48 weeksIncreased total body bone mineral density (BMD) by 1.8% from baseline.[11][12][13]
Clinical TrialPostmenopausal womenSingle oral doses of 50, 250, or 750 mg 8-PNSingle Dose750 mg dose significantly decreased Luteinizing Hormone (LH) concentrations.[14]
Clinical TrialMenopausal womenStandardized hop extract (100 or 250 µ g/day 8-PN)12 weeksAlleviated menopausal discomforts as measured by the Kupperman index.[4]

Signaling Pathways

8-PN's estrogenic effects are mediated through the activation of estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.

Estrogen Receptor Signaling

ExperimentalWorkflow_ALP A Seed Ishikawa cells in 96-well plates B Treat with 8-PN and controls A->B C Incubate for 48-72h B->C D Wash with PBS and lyse cells C->D E Add pNPP substrate D->E F Measure absorbance at 405 nm E->F G Normalize to protein and calculate EC50 F->G ExperimentalWorkflow_OVX A Perform bilateral ovariectomy on rats B Allow 2-week recovery period A->B C Measure baseline tail skin temperature B->C D Administer 8-PN, E2, or vehicle daily C->D E Monitor TST continuously D->E F Analyze changes in TST E->F

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This center provides targeted guidance to address common experimental challenges in enhancing the oral bioavailability of 8-Prenylnaringenin (8-PN).

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and challenges associated with this compound.

Q1: Why does this compound (8-PN) exhibit low and variable oral bioavailability?

A1: The oral bioavailability of 8-PN is limited by several factors:

  • Poor Aqueous Solubility: 8-PN is a lipophilic molecule with low solubility in aqueous gastrointestinal fluids, which is a rate-limiting step for its absorption.

  • Extensive First-Pass Metabolism: Following absorption from the intestine, 8-PN undergoes significant metabolism in the liver (first-pass effect) and by intestinal microbiota.[1][2][3] This metabolic conversion reduces the amount of the active parent compound reaching systemic circulation.

  • Enterohepatic Recirculation: 8-PN and its metabolites are excreted into the bile and can be reabsorbed in the intestine, leading to a secondary peak in plasma concentrations and contributing to pharmacokinetic variability.[4]

Q2: What is the role of the prenyl group in the bioavailability of 8-PN?

A2: The prenyl group on the naringenin backbone significantly influences its pharmacokinetic profile. It increases the molecule's lipophilicity, which can enhance its interaction with cell membranes and facilitate intestinal uptake.[5] However, this increased lipophilicity also contributes to its low aqueous solubility.

Q3: What are the main metabolic pathways for 8-PN?

A3: 8-PN is metabolized through oxidation of the prenyl group and the flavanone skeleton.[3] Glucuronidation is also a major metabolic pathway.[6] The intestinal microbiota can convert isoxanthohumol, another compound found in hops, into 8-PN.[1]

Q4: How does the bioavailability of 8-PN compare to its isomer, 6-prenylnaringenin (6-PN)?

A4: Studies in healthy humans have shown that the oral bioavailability of 8-PN is significantly higher (approximately 4 to 5-fold) than that of 6-PN.[7][8]

Troubleshooting Guides

This guide provides solutions to specific experimental problems you may encounter during your research.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low solubility of 8-PN in aqueous buffers for in vitro assays. Inherently low aqueous solubility of 8-PN.1. Co-solvents: Use a minimal amount of a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or DMSO to prepare a concentrated stock solution, which can then be diluted in the aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. pH Adjustment: Determine the pKa of 8-PN and adjust the pH of the buffer to favor the ionized, more soluble form, if applicable to your experimental design. 3. Cyclodextrin Complexation: Prepare an inclusion complex of 8-PN with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[9][10][11]
Low and variable permeability of 8-PN in Caco-2 cell assays. Poor apical solubility, efflux by transporters (e.g., P-glycoprotein), or non-specific binding to the assay plates.1. Improve Apical Solubility: Use a formulation approach, such as a cyclodextrin complex or a self-microemulsifying drug delivery system (SMEDDS) pre-concentrate, to increase the concentration of 8-PN in the donor compartment. 2. Assess Efflux: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-administration with a known efflux pump inhibitor in your in vitro model. 3. Address Non-specific Binding: The high lipophilicity of prenylated flavonoids can lead to binding to plasticware. Consider using low-binding plates and including a protein like bovine serum albumin (BSA) in the basolateral chamber.[2]
Inconsistent pharmacokinetic data in animal studies. Formulation issues (e.g., instability, non-homogeneity), physiological variability in animals, or analytical errors.1. Formulation Characterization: Thoroughly characterize your dosing formulation for stability, homogeneity, and particle size (if a suspension) before each study. 2. Standardize Experimental Conditions: Use a consistent animal strain, sex, age, and fasting state for all studies. Increase the number of animals per group to account for biological variability. 3. Validate Analytical Method: Ensure your analytical method for quantifying 8-PN in plasma or other biological matrices is fully validated for accuracy, precision, linearity, and stability.[1][3][12]
New formulation shows good in vitro dissolution but poor in vivo bioavailability. In vivo precipitation of the drug, degradation in the GI tract, or rapid metabolism.1. Simulate GI Conditions: Evaluate the stability and solubility of your formulation in simulated gastric and intestinal fluids. 2. Assess Metabolic Stability: Investigate the in vitro metabolism of your formulated 8-PN using liver microsomes or S9 fractions to understand if the formulation protects the compound from rapid metabolism. 3. Consider In Vivo Dissolution/Precipitation: The in vivo environment is more complex than in vitro dissolution tests. The formulation may be dispersing but the drug could be precipitating out of solution before it can be absorbed.

Quantitative Data Presentation

The following tables summarize pharmacokinetic parameters of 8-PN from human and animal studies and demonstrate the potential for bioavailability enhancement using formulation strategies, as shown with the structurally similar flavonoid, naringenin.

Table 1: Pharmacokinetic Parameters of this compound in Humans

DoseCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Reference
50 mg-1.0-1.5-[4]
250 mg-1.0-1.5-[4]
500 mg28341.615801[7][8]
750 mg-1.0-1.5-[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice

CompoundDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM·h)Reference
8-PN5022.84-[13][14]
Naringenin50>22.80.5-[13][14]

Table 3: Enhancement of Naringenin Bioavailability with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Rats

FormulationCmax (µg/mL)AUC₀₋₁₀ (µg·h/mL)Fold Increase in CmaxFold Increase in AUCReference
Naringenin alone0.3 ± 0.12.0 ± 0.5--[9][10][11][15]
Naringenin-HP-β-CD4.3 ± 1.215.0 ± 4.914.67.4[9][10][11][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that protocols for 8-PN formulations are based on established methods for the structurally similar flavonoid, naringenin, and may require optimization.

Protocol 1: Preparation of this compound Solid Dispersion

This protocol is adapted from methods used for naringenin and other poorly soluble flavonoids.[6][16]

Objective: To prepare a solid dispersion of 8-PN to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (70%)

  • Mortar and pestle

  • Vacuum desiccator

  • Sieve (200 mesh)

Procedure:

  • Weigh 8-PN and PVP K30 in a 1:3 weight ratio.

  • Thoroughly mix the powders in a mortar.

  • Add a sufficient amount of 70% ethanol to dissolve the mixture completely.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid mass in a vacuum desiccator for 10 hours or until a constant weight is achieved.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 200-mesh sieve to obtain a uniform particle size.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on the complexation of naringenin with HP-β-CD.[9][11]

Objective: To prepare an inclusion complex of 8-PN with HP-β-CD to increase its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 45 mM).

  • Add an excess amount of 8-PN to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved 8-PN.

  • Freeze-dry the filtrate to obtain the 8-PN-HP-β-CD inclusion complex as a powder.

Protocol 3: Caco-2 Cell Permeability Assay

This is a general protocol for assessing the intestinal permeability of a compound.[2][17][18][19][20]

Objective: To determine the apparent permeability coefficient (Papp) of 8-PN across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Hanks' Balanced Salt Solution (HBSS)

  • 8-PN dosing solution (prepared in HBSS, potentially with a solubilizing agent)

  • Lucifer yellow (as a marker of monolayer integrity)

  • Analytical system for quantifying 8-PN and Lucifer yellow (e.g., LC-MS/MS, fluorescence plate reader)

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A-B) transport, add the 8-PN dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, take a sample from the apical chamber.

  • For basolateral-to-apical (B-A) transport, add the 8-PN dosing solution to the basolateral chamber and fresh HBSS to the apical chamber, and sample from the apical chamber.

  • Quantify the concentration of 8-PN in all samples using a validated analytical method.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathways and Experimental Workflows

Bioavailability_Factors cluster_GI_Tract Gastrointestinal Tract cluster_Systemic Systemic Circulation & Excretion Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Absorption Absorption Dissolution->Absorption Intestinal Metabolism Intestinal Metabolism Absorption->Intestinal Metabolism Efflux Efflux Absorption->Efflux Portal Vein Portal Vein Absorption->Portal Vein Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation First-Pass Metabolism Enterohepatic Recirculation Enterohepatic Recirculation Liver->Enterohepatic Recirculation Biliary Excretion Excretion Excretion Systemic Circulation->Excretion Enterohepatic Recirculation->Absorption

Caption: Factors influencing the oral bioavailability of this compound.

Formulation_Workflow Start Start Characterize 8-PN Physicochemical Characterization of 8-PN Start->Characterize 8-PN Select Formulation Select Formulation Strategy (e.g., Solid Dispersion, Cyclodextrin) Characterize 8-PN->Select Formulation Prepare Formulation Prepare Formulation Select Formulation->Prepare Formulation In Vitro Evaluation In Vitro Evaluation (Solubility, Dissolution) Prepare Formulation->In Vitro Evaluation In Vitro Permeability In Vitro Permeability (Caco-2 Assay) In Vitro Evaluation->In Vitro Permeability In Vivo PK Study In Vivo Pharmacokinetic Study in Animal Model In Vitro Permeability->In Vivo PK Study Analyze Data Data Analysis and Bioavailability Calculation In Vivo PK Study->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for developing and evaluating 8-PN formulations.

Troubleshooting_Logic Low Bioavailability Low Bioavailability Check Solubility Is aqueous solubility low? Low Bioavailability->Check Solubility Improve Solubility Improve Solubility: - Solid Dispersion - Cyclodextrin Complex - Nanoformulation Check Solubility->Improve Solubility Yes Check Permeability Is Caco-2 permeability low? Check Solubility->Check Permeability No Assess Efflux Assess Efflux Ratio Check Permeability->Assess Efflux Yes Check Metabolism Is first-pass metabolism high? Check Permeability->Check Metabolism No Enhance Permeation Enhance Permeation: - Permeation Enhancers - Nanoformulation Assess Efflux->Enhance Permeation Inhibit Metabolism Inhibit Metabolism: - Co-administer inhibitors - Protect with formulation Check Metabolism->Inhibit Metabolism Yes

Caption: A logical approach to troubleshooting low oral bioavailability of 8-PN.

References

Technical Support Center: 8-Prenylnaringenin Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and storage of investigational compounds are critical for experimental success. This guide provides detailed information on the solubility and stability of 8-Prenylnaringenin (8-PN) in various solvents, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound, a crystalline solid, exhibits good solubility in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are recommended. It is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous solutions, it is advised to first dissolve 8-PN in DMF and then dilute with the aqueous buffer of choice.[1]

Q2: My this compound is not dissolving in an aqueous buffer. What should I do?

A2: This is a common issue due to the compound's low aqueous solubility. To overcome this, prepare a concentrated stock solution in an organic solvent like DMF (up to 10 mg/mL) or DMSO (up to 5 mg/mL).[1] Then, dilute the stock solution with your aqueous buffer. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] When preparing the stock solution, purging the solvent with an inert gas is a good practice to prevent oxidation.[1]

Q3: How should I store this compound for long-term use?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

Q4: How long are aqueous solutions of this compound stable?

A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh.

Q5: I am observing degradation of my 8-PN in solution. What could be the cause?

A5: Several factors can contribute to the degradation of this compound in solution. These include:

  • pH: Prenylflavonoids like 8-PN can be unstable at acidic pH.

  • Temperature: Elevated temperatures can lead to degradation. Extensive degradation has been observed at temperatures above 70°C.

  • Light: Exposure to light can cause photodegradation. It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer after dilution from organic stock. The final concentration of the organic solvent may be too low to maintain solubility, or the final concentration of 8-PN exceeds its solubility limit in the mixed solvent system.- Increase the proportion of the organic solvent in the final solution. - Decrease the final concentration of 8-PN. - Perform a small-scale pilot test to determine the optimal solvent ratio and concentration.
Inconsistent results in bioassays. Degradation of 8-PN in the experimental medium.- Prepare fresh solutions for each experiment. - If using aqueous buffers, do not store them for more than a day.[1] - Ensure the pH of your medium is neutral, as acidic conditions can promote degradation. - Protect your solutions from light and store them at an appropriate temperature.
Low recovery of 8-PN during extraction. The compound may be binding to filter materials.Low recovery of 8-PN has been attributed to strong binding to PTFE filters. Consider using alternative filter materials.

Data Summary

Solubility Data
SolventSolubility (approx.)Molarity (approx.)Notes
Dimethylformamide (DMF)10 mg/mL[1][2]29.4 mM-
Dimethyl sulfoxide (DMSO)5 mg/mL[1][2]14.7 mM-
Ethanol2 mg/mL[1][2]5.9 mM-
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[1]1.5 mMFor use in aqueous-based assays.
Aqueous BuffersSparingly soluble[1]-Direct dissolution is not recommended.

Molecular Weight of this compound: 340.4 g/mol

Stability Profile
ConditionObservationRecommendations
Solid Form Stable for ≥ 4 years at -20°C.[1]Store in a tightly sealed container at -20°C.
Aqueous Solution Not recommended for storage longer than one day.[1]Prepare fresh for each use.
pH Unstable at acidic pH.Maintain a neutral pH (around 7.0) for solutions to ensure stability for at least 24 hours.
Temperature Extensive degradation occurs at temperatures above 70°C.Avoid high temperatures during storage and handling of solutions.
Microbial Degradation Stable towards microbial degradation.While stable against microbes, other degradation pathways are more significant.

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, clear glass vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 8-PN in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 8-PN in the tested solvent at that temperature.

Protocol for Assessing Stability by HPLC

This protocol outlines a general procedure for evaluating the stability of 8-PN in a given solvent under specific conditions (e.g., temperature, light exposure).

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials. For thermal stability, store the vials at different temperatures (e.g., 4°C, 25°C, 40°C). For photostability, expose the vials to a controlled light source, while keeping control samples in the dark. For pH stability, adjust the pH of the solution and store at a constant temperature.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each condition.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (both with 0.1% formic acid) in a gradient elution. Detection is typically performed using a UV detector at the λmax of 8-PN (approximately 294 nm).[1]

  • Data Analysis: Quantify the peak area of 8-PN at each time point. The degradation can be expressed as the percentage of 8-PN remaining relative to the initial concentration (time 0). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 8-PN Handling start Start: Experiment with 8-PN issue Encounter an Issue? (e.g., precipitation, inconsistent results) start->issue solubility_issue Is it a solubility problem? issue->solubility_issue Yes stability_issue Is it a stability problem? issue->stability_issue No solubility_issue->stability_issue No check_solvent Check Solvent Choice: - Use DMF, DMSO, or Ethanol for stock. - For aqueous, dilute from stock. solubility_issue->check_solvent Yes check_storage Review Storage Conditions: - Solid at -20°C? - Aqueous solution fresh? stability_issue->check_storage Yes check_concentration Verify Concentration: - Is it below the solubility limit? check_solvent->check_concentration success Issue Resolved check_concentration->success check_environment Assess Experimental Environment: - Neutral pH? - Protected from light? - Avoid high temperatures? check_storage->check_environment check_environment->success

Caption: Troubleshooting workflow for this compound handling.

Experimental_Workflow General Experimental Workflow for 8-PN cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis solid_pn 8-PN (Solid) dissolve Dissolve in Organic Solvent (DMF, DMSO, Ethanol) solid_pn->dissolve stock_solution Stock Solution dissolve->stock_solution dilute Dilute to Working Concentration (in buffer or media) stock_solution->dilute working_solution Working Solution dilute->working_solution assay Perform Assay working_solution->assay data_collection Collect Data assay->data_collection interpretation Interpret Results data_collection->interpretation

Caption: General experimental workflow for using this compound.

References

Overcoming challenges in the large-scale synthesis of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 8-Prenylnaringenin (8-PN).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Non-selective prenylation of naringenin leading to a mixture of products.- Incomplete demethylation of precursors like xanthohumol or isoxanthohumol.[1][2]- Suboptimal reaction conditions (temperature, time, catalyst).- Degradation of the product during the reaction or work-up.[3]- Employ regioselective synthesis strategies, such as using specific catalysts (e.g., Eu(fod)₃) or protecting groups.[4]- Optimize demethylation conditions. For microwave-assisted demethylation of xanthohumol with LiCl, optimal conditions were found to be 198 °C for 9 minutes with 55 equivalents of LiCl.[1][2]- For demethylation of isoxanthohumol, MgI₂ etherate or Sc(OTf)₃/KI have shown high yields.[3][5]- Carefully control reaction temperature and time to prevent degradation. For thermal isomerization of desmethylxanthohumol, 70°C was found to be optimal, with higher temperatures leading to degradation.[6]
Formation of 6-Prenylnaringenin and Other Byproducts - Lack of regioselectivity in the prenylation reaction.- Side reactions such as ring closure of the prenyl group.[1][5]- Isomerization of desmethylxanthohumol can naturally produce a mixture of 6-PN and 8-PN.[6]- Utilize regioselective methods as mentioned above.- Microwave-assisted synthesis with LiCl in DMF has been shown to suppress byproduct formation.[1]- Optimize the catalyst and reaction conditions. For instance, magnesium oxide-catalyzed thermal isomerization can be optimized to favor 8-PN formation.[6]- Employ purification techniques like column chromatography or preparative HPLC to separate isomers.[4]
Difficult Purification - Presence of structurally similar isomers (6-PN).- Formation of various byproducts with similar polarities.- Complexation of flavonoids with other molecules in crude mixtures.[7]- Utilize high-resolution purification techniques such as preparative HPLC or flash chromatography with an optimized solvent system.- Consider derivatization to alter polarity, followed by deprotection after separation.- For complex mixtures from natural product precursors, initial extraction and pre-purification steps are crucial.
Use of Expensive or Hazardous Reagents - Some high-yield methods employ expensive catalysts like scandium triflate or hazardous reagents like BBr₃.[3][5]- Explore more cost-effective and safer alternatives. Microwave-assisted demethylation using inexpensive lithium chloride is a viable option.[1][2]- Consider biocatalytic approaches, such as using microorganisms like Eubacterium limosum, although yields may be lower.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing this compound on a large scale?

A1: The primary strategies for large-scale synthesis of 8-PN include:

  • Demethylation of Xanthohumol or Isoxanthohumol: Xanthohumol, which is abundant in hops, can be isomerized to isoxanthohumol, followed by demethylation to yield 8-PN.[1][5] This is a common and often high-yielding approach.[4]

  • Direct Prenylation of Naringenin: This involves the direct addition of a prenyl group to the naringenin backbone. However, this method often suffers from a lack of regioselectivity, leading to a mixture of 8-PN and 6-PN with low yields.[1]

  • Isomerization of Desmethylxanthohumol: This method involves the thermal and catalyzed isomerization of desmethylxanthohumol to a mixture of 6-PN and 8-PN.[6]

  • Biocatalysis: Certain microorganisms can convert precursors like isoxanthohumol to 8-PN.[5][7]

Q2: How can I improve the regioselectivity of the prenylation of naringenin?

A2: Improving regioselectivity is crucial for minimizing the formation of the 6-prenyl isomer. This can be achieved by:

  • Using Catalysts: Lanthanide catalysts, such as europium(III) triflate (Eu(fod)₃), have been used to catalyze a Claisen rearrangement, favoring the formation of 8-PN.[4]

  • Protecting Groups: A multi-step synthesis involving the protection of other reactive hydroxyl groups on the naringenin molecule can direct the prenylation to the 8-position.[4]

Q3: What are the advantages of using microwave-assisted synthesis for 8-PN production?

A3: Microwave-assisted synthesis offers several advantages, including:

  • Rapid Reaction Times: Reactions can be completed in minutes compared to hours for conventional heating methods.[1][2]

  • Improved Yields: Optimized microwave conditions can lead to higher product yields.[1][2]

  • Reduced Byproduct Formation: The focused heating can help to minimize side reactions.[1]

  • Use of Inexpensive Reagents: This method has been successfully demonstrated with cost-effective reagents like lithium chloride.[1][2]

Q4: Are there any "green" or more sustainable synthesis options for 8-PN?

A4: Yes, more sustainable approaches are being explored:

  • Biocatalysis: The use of whole-cell biocatalysts, such as Eubacterium limosum, to demethylate isoxanthohumol is a promising green alternative.[5][7] However, large-scale implementation and yields can be challenging.

  • Use of readily available natural precursors: Starting from xanthohumol, a byproduct of the brewing industry, adds to the sustainability of the process.[1][5]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Method Starting Material Key Reagents/Catalyst Reported Yield Key Advantages Key Disadvantages Reference
Microwave-Assisted DemethylationXanthohumolLiCl, DMF76% (total 8-PN and 6-PN)Rapid, inexpensive reagents, reduced byproductsProduces a mixture of isomers[1][2]
Demethylation with MgI₂ etherateIsoxanthohumolMgI₂ x 2Et₂O, THF61-89% (for derivatives)High yieldRequires anhydrous conditions, multi-step from xanthohumol[3]
Demethylation with Sc(OTf)₃/KIIsoxanthohumolSc(OTf)₃, KI92%Very high yieldExpensive catalyst[3][5]
Europium(III)-catalyzed Claisen RearrangementNaringenin (via prenyl ether)Eu(fod)₃~48% (overall from naringenin)RegioselectiveMulti-step synthesis, moderate overall yield[4]
Magnesium Oxide-catalyzed IsomerizationDesmethylxanthohumolMgO>70% increase in 8-PN contentUses edible catalyst, direct conversion in hop materialProduces a mixture of isomers, requires optimization[6]
BioconversionIsoxanthohumolEubacterium limosumUp to 1.5% conversion by fungi"Green" methodLow conversion rates, challenges in scale-up[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Demethylation of Xanthohumol

This protocol is adapted from the optimized conditions described by Urmann and Riepl (2020).[1][2]

  • Materials: Xanthohumol, Lithium Chloride (LiCl), N,N-Dimethylformamide (DMF).

  • Procedure: a. In a microwave reaction vessel, combine xanthohumol with 55 equivalents of LiCl. b. Add DMF as the solvent. c. Subject the mixture to microwave irradiation at 198 °C for 9 minutes. d. After cooling, the reaction mixture is typically worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). e. The organic layers are combined, dried, and the solvent is evaporated. f. The crude product is then purified, typically by column chromatography, to separate 8-PN and 6-PN.

Protocol 2: Demethylation of Isoxanthohumol using MgI₂ Etherate

This protocol is a general procedure based on the work of Anioł et al.[8]

  • Preparation of MgI₂ etherate: a. In a round-bottomed flask protected from light, stir a mixture of iodine (I₂) (3 eq.) and magnesium (Mg) turnings (6 eq.) in anhydrous diethyl ether (Et₂O) at room temperature. b. Stir until the reaction mixture turns colorless (approximately 1.5 hours), indicating the formation of magnesium iodide etherate.

  • Demethylation Reaction: a. Transfer the resulting MgI₂ etherate solution via syringe under a nitrogen atmosphere to a two-neck flask containing the isoxanthohumol substrate (1 eq.) dissolved in anhydrous tetrahydrofuran (THF). b. Stir and reflux the reaction mixture for 12 hours. c. After completion, evaporate the solvent under reduced pressure.

  • Work-up and Purification: a. Add THF and a saturated solution of ammonium chloride (NH₄Cl) to the residue. b. Extract the mixture with dichloromethane (CH₂Cl₂). c. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product. d. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_naringenin Direct Prenylation cluster_xanthohumol Demethylation/Isomerization Naringenin Naringenin Prenyl_Ether Naringenin Prenyl Ether Naringenin->Prenyl_Ether O-Prenylation PN8 This compound Naringenin->PN8 Non-selective prenylation PN6 6-Prenylnaringenin Naringenin->PN6 Non-selective prenylation Xanthohumol Xanthohumol (from Hops) Isoxanthohumol Isoxanthohumol Xanthohumol->Isoxanthohumol Alkaline Isomerization Desmethylxanthohumol Desmethylxanthohumol Xanthohumol->Desmethylxanthohumol Demethylation Xanthohumol->PN8 Microwave Demethylation (LiCl) Xanthohumol->PN6 Microwave Demethylation (LiCl) Prenyl_Ether->PN8 Eu(fod)₃ Claisen Rearrangement Isoxanthohumol->PN8 Demethylation (e.g., MgI₂, Sc(OTf)₃) Desmethylxanthohumol->PN8 MgO Isomerization Desmethylxanthohumol->PN6 MgO Isomerization

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_optimization Optimization Loop decision decision issue issue Start Start Synthesis Analysis Analyze Crude Product (HPLC, LC-MS) Start->Analysis issue_low_yield Low Yield? Analysis->issue_low_yield issue_byproducts High Byproducts? issue_low_yield->issue_byproducts No Opt_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) issue_low_yield->Opt_Conditions Yes Purification Purification issue_byproducts->Purification No Check_Purity Check Starting Material Purity issue_byproducts->Check_Purity Yes Final_Product Final Product Analysis Purification->Final_Product Success Successful Synthesis Final_Product->Success Opt_Conditions->Start Change_Method Consider Alternative Synthetic Route Check_Purity->Change_Method Change_Method->Start

Caption: Troubleshooting workflow for 8-PN synthesis.

Signaling_Pathway PN8 This compound ER_alpha Estrogen Receptor α (ERα) PN8->ER_alpha Binds ER_beta Estrogen Receptor β (ERβ) PN8->ER_beta Binds Nucleus Nucleus ER_alpha->Nucleus Translocation ERE Estrogen Response Element (on DNA) ER_alpha->ERE Binds to ER_beta->Nucleus Translocation ER_beta->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Estrogenic Response Transcription->Response

Caption: Estrogenic signaling of this compound.

References

Technical Support Center: Optimizing 8-Prenylnaringenin Extraction from Hop Cones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 8-Prenylnaringenin (8-PN) from hop cones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from hop cones?

A1: The primary methods for extracting 8-PN from hop cones include conventional solvent extraction, supercritical fluid extraction (SFE) with CO2, and enzyme-assisted extraction.[1][2] Each method has its own set of advantages and challenges in terms of yield, purity, cost, and environmental impact.

Q2: Why is the natural concentration of 8-PN in hops a challenge for extraction?

A2: 8-PN is a minor component in hops, with concentrations often less than 0.01% of the dry weight, which is significantly lower than other prenylflavonoids like xanthohumol.[3][4] This low natural abundance makes direct extraction challenging and often results in low yields, necessitating optimized extraction protocols or semi-synthetic approaches.[5][6]

Q3: Can 8-PN be obtained from other precursors present in hops?

A3: Yes, 8-PN can be formed through the isomerization of desmethylxanthohumol.[3] Additionally, isoxanthohumol, which is more abundant in hops, can be converted to 8-PN through biotransformation by certain intestinal microbiota or through specific chemical demethylation processes.[1][7]

Q4: What analytical methods are recommended for quantifying 8-PN in extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of 8-PN and other prenylflavonoids in hop extracts.[5][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used.[10]

Troubleshooting Guides

Low Extraction Yield

Problem: The yield of 8-PN from the extraction process is consistently low.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent Choice For solvent extraction, experiment with different solvents and their aqueous mixtures. Ethanol and methanol are commonly used.[11] The polarity of the solvent significantly impacts extraction efficiency.[12][13]Improved solubilization of 8-PN, leading to a higher extraction yield.
Inefficient Isomerization If relying on the conversion from precursors, optimize the isomerization conditions such as temperature and catalyst concentration. For example, MgO-catalyzed thermal isomerization of desmethylxanthohumol can be optimized.[3]Increased conversion of precursors to 8-PN, thereby boosting the final yield.
Inadequate Extraction Time or Temperature Increase the extraction time or adjust the temperature. For thermal processes, be cautious as temperatures above 70-80°C can lead to the degradation of 8-PN.[3]Enhanced extraction kinetics, allowing for more complete recovery of 8-PN from the hop matrix.
Poor Supercritical Fluid Density (SFE) In Supercritical CO2 extraction, adjust the pressure and temperature to optimize the fluid density. Higher pressures generally lead to better yields.[14][15] The addition of a co-solvent like ethanol is often necessary for extracting more polar compounds like 8-PN.[16]Increased solvating power of the supercritical fluid for improved extraction of 8-PN.
Poor Purity of the Extract

Problem: The final extract contains a high level of impurities.

Potential Cause Troubleshooting Step Expected Outcome
Co-extraction of Unwanted Compounds Employ a multi-step extraction strategy. A preliminary extraction with a non-polar solvent like hexane can remove lipids and waxes before extracting with a more polar solvent for 8-PN. A patent describes a method involving an initial supercritical CO2 extraction followed by solvent extraction.[17]A cleaner initial extract with fewer non-polar impurities.
Insufficient Selectivity of the Extraction Method Refine the extraction parameters. For SFE, fine-tuning the pressure and temperature can improve selectivity. For solvent extraction, adjusting the solvent-to-solid ratio and solvent polarity can help.Reduced co-extraction of compounds with similar solubility to 8-PN.
Inadequate Post-Extraction Cleanup Implement a purification step after the initial extraction. This can include solid-phase extraction (SPE) or column chromatography to separate 8-PN from other co-extracted compounds.[10][17]A final product with a higher concentration of 8-PN and reduced impurities.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound
  • Preparation of Hop Material: Dry the hop cones at a controlled temperature (e.g., 50-60°C) to a constant weight and then grind them into a fine powder to increase the surface area for extraction.[3]

  • Solvent Selection: Choose an appropriate solvent. A mixture of diethyl ether and methanol has been used effectively.[3] Ethanol-water mixtures of varying ratios (e.g., 40-60% ethanol) can also be tested for optimal results.[12][13]

  • Extraction Process:

    • Mix the powdered hop material with the selected solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Agitate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2-4 hours).

    • Separate the solid material from the liquid extract by filtration or centrifugation.

    • Repeat the extraction process on the solid residue to maximize yield.

  • Solvent Removal: Combine the liquid extracts and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

Protocol 2: Quantification of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of 8-PN standard of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried hop extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[18]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: A DAD detector set at the maximum absorbance wavelength for 8-PN (around 290 nm) or an MS detector for higher selectivity and sensitivity.[5][19]

  • Analysis: Inject the prepared standards and samples into the HPLC system. Identify the 8-PN peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to determine the concentration of 8-PN in the sample.

Data Presentation

Table 1: Comparison of 8-PN Content in Hops and Extraction Yields

Hop Variety/Material Initial 8-PN Content (mg/100g DW) Extraction/Isomerization Method Optimized Conditions Final 8-PN Yield (mg/100g DW) Reference
Spent Hops (Vital)17.1MgO-catalyzed thermal isomerization70°C, 0.3% MgO29.1[3]
Hops (general)< 10Not specifiedNot specifiedNot specified[4]
Hop Cones (general)2.5 - 6.0Not specifiedNot specifiedNot specified[5]

Table 2: Supercritical CO2 Extraction Parameters for Flavonoids from Hops

Parameter Range Tested Optimal Condition Reference
Temperature (°C) 40 - 7050[16]
Pressure (MPa) Not specified25[16]
Co-solvent (Ethanol) Concentration (%) Not specified80[16]
Co-solvent Amount (%) Not specified50[16]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification start Hop Cones drying Drying (50-60°C) start->drying grinding Grinding drying->grinding extraction Solvent or Supercritical Fluid Extraction grinding->extraction separation Filtration / Centrifugation extraction->separation solvent_removal Solvent Evaporation separation->solvent_removal purification Purification (e.g., Column Chromatography) solvent_removal->purification hplc HPLC Quantification solvent_removal->hplc Direct Analysis purification->hplc

Caption: Experimental workflow for 8-PN extraction and analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa Estrogen Receptor α (ERα) PI3K PI3K ERa->PI3K Activates Akt Akt PI3K->Akt Activates gene_transcription Gene Transcription (Cell Proliferation & Survival) Akt->gene_transcription Promotes 8_PN This compound 8_PN->ERa Binds to

Caption: Simplified signaling pathway of 8-PN via Estrogen Receptor α.

References

Technical Support Center: 8-Prenylnaringenin (8-PN) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 8-Prenylnaringenin (8-PN) during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

I. Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound (8-PN) degradation during sample preparation?

A1: The primary factors leading to 8-PN degradation are exposure to high temperatures, light, and oxidative conditions. The stability of 8-PN in aqueous solutions is also limited.

Q2: At what temperature does significant degradation of 8-PN occur?

A2: Significant degradation of 8-PN has been observed at temperatures above 70°C, with extensive degradation occurring at 80°C. Therefore, it is crucial to avoid high temperatures during sample extraction, concentration, and storage.

Q3: How stable is 8-PN in different solvents?

A3: 8-PN is more stable in organic solvents like ethanol, methanol, and DMSO compared to aqueous buffers.[1] It is recommended to prepare fresh aqueous solutions of 8-PN and not to store them for more than one day.[1]

Q4: What is the effect of pH on 8-PN stability?

A4: While detailed quantitative studies on pH stability are limited, some HPLC methods utilize acidic mobile phases (e.g., pH 1.6), suggesting that 8-PN is relatively stable under these conditions. However, prenylflavonoids, in general, can be unstable at acidic pH. It is advisable to empirically determine the optimal pH for your specific sample matrix and analytical method.

Q5: Can 8-PN degrade during storage? If so, what are the recommended storage conditions?

A5: Yes, 8-PN can degrade during storage, especially if not stored properly. For long-term storage, 8-PN should be kept as a solid or in a suitable organic solvent at -20°C or lower, protected from light.[1] Aqueous solutions should be used immediately.[1]

II. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 8-PN in extracted samples. Degradation during extraction: Use of high temperatures during solvent evaporation or extraction.- Employ low-temperature extraction methods (e.g., ultrasonic-assisted extraction at controlled temperatures).- Use a rotary evaporator with a water bath set to a low temperature (<40°C) for solvent removal.
Oxidation: Presence of oxidative agents or exposure to air for extended periods.- Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Consider adding antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent, but verify their compatibility with your analytical method.
Inappropriate solvent selection: The chosen solvent may not be efficient for extracting 8-PN from the sample matrix.- Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, hexane).- Consider using a solvent mixture to improve extraction efficiency.
Inconsistent or non-reproducible 8-PN concentrations between replicate samples. Variable light exposure: Inconsistent exposure of samples to light during processing.- Protect samples from light at all stages of preparation by using amber vials or wrapping containers in aluminum foil.
Inconsistent extraction time or temperature: Variations in these parameters between samples can lead to different levels of degradation.- Standardize extraction time and temperature for all samples. Use a timer and a temperature-controlled water bath or shaker.
Presence of unknown peaks in the chromatogram close to the 8-PN peak. Formation of degradation products: 8-PN may have degraded into other compounds.- Review your sample preparation procedure for potential causes of degradation (heat, light, oxidation).- Analyze a freshly prepared standard of 8-PN to confirm its retention time and peak purity.
Isomerization of precursors: Conversion of xanthohumol or isoxanthohumol to 8-PN during sample processing.- Optimize extraction conditions to minimize the isomerization of precursors. This may involve using milder temperatures and shorter extraction times.

III. Quantitative Data Summary

Table 1: Temperature Stability of this compound

TemperatureObservationReference
> 70°CSignificant degradation occurs.[2]
80°CExtensive degradation.[2]

Table 2: Recovery of this compound with Different Extraction Methods

Extraction MethodSample MatrixRecovery RateReference
Solid-Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE)Beer61.1 ± 6.6% to 82.2 ± 8.8%[3]
Solid-Phase Extraction (SPE)BeerPoor recovery reported in some cases.[4]

Note: Recovery rates can be highly dependent on the specific SPE sorbent, elution solvents, and the complexity of the sample matrix.

IV. Experimental Protocols

Protocol 1: General Extraction of 8-PN from Plant Material

This protocol provides a general guideline for extracting 8-PN while minimizing degradation. Optimization for specific plant matrices is recommended.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade), pre-chilled to 4°C

  • Amber glass vials or tubes

  • Ultrasonic bath with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC vials

Procedure:

  • Weigh 100 mg of the powdered plant material into an amber centrifuge tube.

  • Add 10 mL of pre-chilled methanol.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Place the tube in an ultrasonic bath set to a low temperature (e.g., 25°C) and sonicate for 30 minutes.

  • After sonication, centrifuge the sample at 4000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean amber HPLC vial.

  • Analyze the sample immediately or store at -20°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 8-PN from Liquid Samples (e.g., Beer)

This protocol is a general guide and may require optimization of the SPE cartridge and solvents for your specific application.

Materials:

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Deionized water

  • Liquid sample (e.g., degassed beer)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load 10 mL of the liquid sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the 8-PN from the cartridge with 5 mL of methanol into a collection tube.

  • Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen at a low temperature (<40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

V. Visualizations

Xanthohumol Xanthohumol Isoxanthohumol Isoxanthohumol Xanthohumol->Isoxanthohumol Isomerization (e.g., Heat) This compound This compound (8-PN) Isoxanthohumol->this compound Demethylation (Metabolic) Desmethylxanthohumol Desmethylxanthohumol Desmethylxanthohumol->this compound Cyclization Metabolites Oxidized Metabolites (e.g., Hydroxylated, Epoxidized) This compound->Metabolites Oxidation (Metabolic)

Caption: Metabolic pathways leading to the formation and transformation of this compound.

start Sample Collection extraction Extraction (Low Temperature, Protected from Light) start->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation (Low Temperature, <40°C) filtration->concentration reconstitution Reconstitution in Appropriate Solvent concentration->reconstitution analysis Immediate Analysis or Storage at -20°C (Protected from Light) reconstitution->analysis end End analysis->end

Caption: Recommended workflow for 8-PN sample preparation to minimize degradation.

start Low 8-PN Recovery check_temp Was extraction/evaporation temperature > 40°C? start->check_temp check_light Were samples protected from light? check_temp->check_light No solution_temp Reduce temperature during extraction and evaporation. check_temp->solution_temp Yes check_solvent Is the extraction solvent appropriate? check_light->check_solvent Yes solution_light Use amber vials or protect samples from light. check_light->solution_light No check_storage Were samples analyzed immediately or stored properly (-20°C)? check_solvent->check_storage Yes solution_solvent Optimize extraction solvent and/or method (e.g., SPE). check_solvent->solution_solvent No solution_storage Analyze samples immediately after preparation or store at -20°C. check_storage->solution_storage No end Re-analyze check_storage->end Yes solution_temp->end solution_light->end solution_solvent->end solution_storage->end

Caption: Troubleshooting decision tree for low 8-PN recovery.

References

Technical Support Center: Biotransformation of Isoxanthohumol to 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the biotransformation of isoxanthohumol (IX) to 8-prenylnaringenin (8-PN).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the biotransformation of isoxanthohumol to this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My 8-PN yield is very low or non-existent. What are the primary factors I should investigate?

A1: Low or no yield of 8-PN is a common issue that can stem from several factors throughout the experimental workflow. Systematically evaluating each stage of the process is crucial for identifying the root cause. Key areas to investigate include the viability and activity of your microbial culture, the reaction conditions, the quality of your substrate, and the presence of inhibitory compounds.

Here is a logical workflow to troubleshoot this issue:

Start Low/No 8-PN Yield CheckCulture 1. Verify Microbial Culture Health & Activity Start->CheckCulture CheckConditions 2. Assess Biotransformation Conditions CheckCulture->CheckConditions CheckSubstrate 3. Evaluate Substrate Quality & Concentration CheckConditions->CheckSubstrate CheckInhibitors 4. Investigate Potential Inhibitors CheckSubstrate->CheckInhibitors TroubleshootExtraction 5. Optimize Extraction & Analysis CheckInhibitors->TroubleshootExtraction Solution Improved 8-PN Yield TroubleshootExtraction->Solution

Caption: Troubleshooting workflow for low 8-PN yield.

Q2: How can I confirm that my Eubacterium limosum culture is healthy and active for the biotransformation?

A2: The metabolic activity of Eubacterium limosum is paramount for successful O-demethylation of isoxanthohumol. Several factors can affect the health of your culture.

  • Anaerobic Conditions: E. limosum is a strict anaerobe. Ensure that your cultivation and biotransformation are performed under strictly anaerobic conditions. This can be achieved using an anaerobic chamber or by employing proper anaerobic culture techniques with degassed media and an appropriate gas mixture (e.g., 80% N₂, 20% CO₂).

  • Growth Phase: The growth phase of the culture can influence its demethylation activity. Using resting cells (non-growing, metabolically active cells) has been shown to be effective, as this can mitigate the antibacterial effects of hop-derived compounds present in some isoxanthohumol preparations.[1]

  • Media Composition: The growth medium must contain all the necessary nutrients for E. limosum. A complex medium like Brain Heart Infusion (BHI) or Reinforced Clostridial Medium (RCM) is often used.[1] For a more defined medium, DSMZ Medium 135 is recommended.

Q3: What are the optimal reaction conditions for the biotransformation, and how sensitive is the yield to deviations?

A3: The yield of 8-PN is highly sensitive to reaction conditions. The key parameters to control are pH, temperature, and substrate concentration.

ParameterRecommended RangeNotes on Low Yield
pH 7.8 - 8.0The O-demethylase activity of E. limosum is optimal in a slightly alkaline environment. A lower pH can significantly reduce or inhibit enzyme activity.[1][2]
Temperature 37°CE. limosum is a mesophile, and its enzymatic activity is optimal at this temperature. Lower temperatures will slow down the reaction rate, while higher temperatures can lead to enzyme denaturation.
Substrate (IX) Concentration 25 - 35 mg/LHigh concentrations of isoxanthohumol can be inhibitory to the bacteria. It is recommended to start with a concentration in this range and optimize based on your specific strain and conditions.[1]
Biomass Concentration High cell densityUsing a higher concentration of resting cells can improve the conversion rate and yield.

Q4: Could the source or purity of my isoxanthohumol be the problem?

A4: Yes, the source and purity of isoxanthohumol can significantly impact the biotransformation.

  • Purity: Pure isoxanthohumol (>99%) is ideal for establishing a baseline and troubleshooting.

  • Impurities from Spent Hops: If you are using isoxanthohumol derived from spent hops, be aware that other hop-derived compounds can act as antibacterial agents and inhibit the growth and metabolic activity of E. limosum.[1][2] Pre-purification of the isoxanthohumol extract may be necessary.

Q5: Are there any known byproducts of the biotransformation that could be affecting my yield?

A5: The primary biotransformation is the O-demethylation of isoxanthohumol to this compound. However, other microbial transformations of flavonoids are possible and could lead to the formation of byproducts, thereby reducing the yield of 8-PN. These can include:

  • Hydroxylation: Addition of hydroxyl groups to the flavonoid skeleton.

  • Glucosylation: Attachment of glucose moieties.

  • Ring-opening: Cleavage of the heterocyclic C ring.

If you suspect byproduct formation, it is advisable to use analytical techniques such as HPLC-MS to identify other potential metabolites in your reaction mixture.

Experimental Protocols

This section provides detailed methodologies for key experiments in the biotransformation of isoxanthohumol to this compound.

Protocol 1: Cultivation of Eubacterium limosum

This protocol is for the anaerobic cultivation of Eubacterium limosum to obtain a sufficient cell mass for biotransformation experiments.

Materials:

  • Eubacterium limosum strain (e.g., ATCC 8486)

  • DSMZ Medium 135 (or Reinforced Clostridial Medium)

  • Anaerobic chamber or gassing station with 80% N₂ / 20% CO₂ gas mixture

  • Sterile, anaerobic culture tubes or flasks

  • Incubator at 37°C

Procedure:

  • Prepare the growth medium according to the supplier's instructions (e.g., DSMZ Medium 135).

  • Dispense the medium into culture vessels inside an anaerobic chamber.

  • Inoculate the medium with a fresh culture of E. limosum.

  • Incubate at 37°C under anaerobic conditions until the culture reaches the late exponential or early stationary phase.

  • To prepare resting cells, harvest the cells by centrifugation under anaerobic conditions.

  • Wash the cell pellet with an anaerobic buffer (e.g., phosphate buffer, pH 7.8).

  • Resuspend the cells in the reaction buffer to the desired cell density.

Protocol 2: Biotransformation of Isoxanthohumol to this compound

This protocol describes the biotransformation reaction using resting cells of E. limosum.

Materials:

  • Washed resting cells of E. limosum

  • Anaerobic reaction buffer (e.g., phosphate buffer, pH 7.8)

  • Isoxanthohumol stock solution (dissolved in a minimal amount of ethanol or methanol)

  • Anaerobic reaction vessels (e.g., serum vials)

  • Incubator shaker at 37°C

Procedure:

  • In an anaerobic chamber, add the resuspended resting cells to the reaction buffer in the reaction vessels.

  • Add the isoxanthohumol stock solution to the cell suspension to achieve the desired final concentration (e.g., 30 mg/L).

  • Seal the reaction vessels and incubate at 37°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals for HPLC analysis.

  • Once the reaction is complete (no further increase in 8-PN concentration), stop the reaction by centrifuging the cells and collecting the supernatant.

Start Start Biotransformation PrepareCells Prepare Resting Cells of E. limosum Start->PrepareCells SetupReaction Set up Reaction in Anaerobic Conditions (pH 7.8-8.0, 37°C) PrepareCells->SetupReaction AddSubstrate Add Isoxanthohumol (25-35 mg/L) SetupReaction->AddSubstrate Incubate Incubate with Agitation AddSubstrate->Incubate Monitor Monitor Conversion by HPLC Incubate->Monitor StopReaction Stop Reaction & Harvest Supernatant Monitor->StopReaction Purify Purify 8-PN StopReaction->Purify End End Purify->End

Caption: Experimental workflow for 8-PN production.

Protocol 3: HPLC Analysis of Isoxanthohumol and this compound

This protocol provides a general method for the analysis of isoxanthohumol and this compound by High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).

Materials:

  • HPLC system with DAD

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standards of isoxanthohumol and this compound

Procedure:

  • Prepare a calibration curve using standards of known concentrations.

  • Filter the reaction samples through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Elute the compounds using a gradient program (a typical gradient would be to increase the percentage of Mobile Phase B over time).

  • Detect the compounds at their respective maximum absorbance wavelengths (e.g., around 290 nm for 8-PN and isoxanthohumol).

  • Quantify the concentrations of isoxanthohumol and this compound by comparing their peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

The biotransformation of isoxanthohumol to this compound is a direct enzymatic O-demethylation reaction. The following diagram illustrates the key components and their relationship in this process.

IX Isoxanthohumol (IX) E_limosum Eubacterium limosum (Resting Cells) IX->E_limosum Byproducts Potential Byproducts (e.g., hydroxylated, glucosylated) IX->Byproducts Side reactions O_Demethylase O-Demethylase Enzyme System E_limosum->O_Demethylase contains Eight_PN This compound (8-PN) O_Demethylase->Eight_PN O-demethylation

Caption: Biotransformation of IX to 8-PN by E. limosum.

References

Potential for assay interference with 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 8-Prenylnaringenin (8-PN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound (8-PN) is a prenylated flavonoid found in the hop plant (Humulus lupulus). It is recognized as one of the most potent phytoestrogens, exhibiting strong estrogenic activity.[1][2][3] 8-PN binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a full agonist of ERα.[1] Its high affinity for estrogen receptors means it can activate estrogenic signaling pathways, leading to the regulation of gene expression and cellular responses typically controlled by endogenous estrogens like 17β-estradiol.[4][5]

Q2: I am observing unexpected results in my cell viability assay when using 8-PN. Could it be interfering with the assay itself?

A2: Yes, it is possible. Like other flavonoids and compounds with antioxidant properties, 8-PN has the potential to interfere with common cell viability assays, particularly those that rely on redox reactions, such as the MTT or XTT assays.[6] This interference can lead to an overestimation of cell viability. It is crucial to perform appropriate controls to rule out assay artifacts.

Q3: Can this compound affect the results of my luciferase reporter gene assay?

A3: Flavonoids have been shown to interfere with luciferase-based reporter assays.[7][8] The interference can manifest as either inhibition or, less commonly, stabilization of the luciferase enzyme, leading to artificially low or high signals, respectively.[7][9] This is a critical consideration when studying the effects of 8-PN on promoter activity or signaling pathways that utilize luciferase reporters.

Q4: Is autofluorescence a concern when working with this compound in fluorescence-based assays?

A4: Autofluorescence is a common source of interference for many organic molecules.[10] While specific data on the autofluorescence of 8-PN is not widely available, it is prudent to assume it may have intrinsic fluorescence. This can lead to high background signals and a reduced signal-to-noise ratio in fluorescence-based assays, such as those using fluorescent microscopy, flow cytometry, or fluorescent plate readers.

Q5: How might 8-PN interfere with an ELISA for estrogen quantification?

A5: In competitive immunoassays like those often used for quantifying small molecules such as estrogens, interference can occur if a compound in the sample cross-reacts with the antibody. Given that 8-PN is a phytoestrogen with structural similarities to estradiol, it could potentially bind to anti-estrogen antibodies, leading to inaccurate quantification of the target hormone.[11]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in MTT/XTT Assays

Potential Cause: Direct reduction of the tetrazolium salt (e.g., MTT, XTT) by this compound. Many phytoestrogens and antioxidants can chemically reduce these dyes, mimicking the metabolic activity of viable cells and leading to a false-positive signal.[6]

Troubleshooting Workflow:

start Unexpectedly High Viability in MTT/XTT Assay with 8-PN cell_free Perform Cell-Free Control: Incubate 8-PN with MTT/XTT reagent in media (no cells). start->cell_free color_change Observe for color change (formazan formation). cell_free->color_change no_color_change No significant color change. color_change->no_color_change No color_change_yes Color change observed. color_change->color_change_yes Yes no_interference Direct interference is unlikely. Consider other biological effects. no_color_change->no_interference interference_confirmed Interference Confirmed: 8-PN is directly reducing the reagent. color_change_yes->interference_confirmed mitigation Mitigation Strategy: 1. Wash cells to remove 8-PN before adding MTT/XTT. 2. Use an orthogonal assay. interference_confirmed->mitigation orthogonal_assay Orthogonal Assay Examples: - Crystal Violet Assay (stains DNA) - CellTiter-Glo® (measures ATP) - Real-Time Cell Analysis (impedance-based) mitigation->orthogonal_assay

Troubleshooting Workflow for MTT/XTT Assay Interference.

Detailed Experimental Protocol: Cell-Free MTT Reduction Assay

  • Prepare a dilution series of this compound in your standard cell culture medium at the same concentrations used in your cell-based experiment.

  • Add these dilutions to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control for reduction if available.

  • Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.

  • After incubation, if using MTT, add the solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).

  • A significant increase in absorbance in the wells containing 8-PN compared to the vehicle control indicates direct reduction of the tetrazolium salt.

Issue 2: Reduced Signal in a Firefly Luciferase Reporter Assay

Potential Cause: Direct inhibition of the firefly luciferase enzyme by this compound. Flavonoids have been identified as inhibitors of firefly luciferase, potentially through competition with the D-luciferin substrate.[7][12]

Troubleshooting Workflow:

start Reduced or No Signal in Luciferase Assay with 8-PN lysate_assay Perform Luciferase Inhibition Assay: Add 8-PN directly to cell lysate containing active luciferase or to a solution of recombinant luciferase enzyme. start->lysate_assay measure_luminescence Measure luminescence immediately. lysate_assay->measure_luminescence signal_drop Signal drops significantly compared to vehicle control. measure_luminescence->signal_drop Yes no_signal_drop No significant signal drop. measure_luminescence->no_signal_drop No inhibition_confirmed Inhibition Confirmed: 8-PN is likely inhibiting the luciferase enzyme. signal_drop->inhibition_confirmed no_inhibition Direct enzyme inhibition is unlikely. Investigate biological effects on promoter activity or protein expression. no_signal_drop->no_inhibition mitigation Mitigation Strategy: 1. Use a different reporter (e.g., Renilla luciferase). 2. Reduce 8-PN concentration if possible. 3. Validate findings with a non-luciferase orthogonal assay (e.g., qPCR for gene expression). inhibition_confirmed->mitigation

Troubleshooting Workflow for Luciferase Assay Interference.

Detailed Experimental Protocol: In Vitro Luciferase Inhibition Assay

  • Prepare a cell lysate from cells expressing the luciferase reporter gene, or use a purified recombinant firefly luciferase enzyme solution.

  • Prepare a dilution series of this compound in the appropriate luciferase assay buffer.

  • In a white, opaque 96-well plate, add the cell lysate or recombinant enzyme to each well.

  • Add the 8-PN dilutions to the wells. Include a vehicle control.

  • Prepare the luciferase substrate according to the manufacturer's instructions.

  • Using a luminometer with an injector, add the substrate to the wells and immediately measure the luminescence.

  • A dose-dependent decrease in luminescence in the presence of 8-PN indicates direct enzyme inhibition.

Issue 3: High Background in a Fluorescence-Based Assay

Potential Cause: Autofluorescence of this compound at the excitation and emission wavelengths of your fluorophore.

Troubleshooting Workflow:

start High Background Signal in Fluorescence Assay with 8-PN compound_only Run Compound-Only Control: Measure fluorescence of 8-PN in assay buffer (no cells, no dye). start->compound_only high_signal High fluorescence signal detected. compound_only->high_signal Yes low_signal Low or no signal. compound_only->low_signal No autofluorescence_confirmed Autofluorescence Confirmed. high_signal->autofluorescence_confirmed no_autofluorescence Autofluorescence is not the primary issue. Consider other sources of high background. low_signal->no_autofluorescence mitigation Mitigation Strategy: 1. Subtract background from a 'compound-only' well. 2. Perform a spectral scan of 8-PN to find a non-interfering region. 3. Choose a fluorophore with a different excitation/emission spectrum. 4. Use a time-resolved fluorescence assay if available. autofluorescence_confirmed->mitigation

Troubleshooting Workflow for Autofluorescence Interference.

Detailed Experimental Protocol: Autofluorescence Measurement

  • Prepare a dilution series of this compound in the assay buffer used for your experiment.

  • Add these solutions to the wells of the microplate you are using for your assay (e.g., a black, clear-bottom plate for microscopy).

  • Include a buffer-only blank well.

  • Using a fluorescence plate reader, microscope, or flow cytometer, measure the fluorescence of the wells using the same filter sets (excitation and emission wavelengths) and gain settings as your main experiment.

  • If the wells containing 8-PN show a significantly higher signal than the buffer-only blank, autofluorescence is present and needs to be accounted for.

Data Summary Tables

Table 1: Potential Assay Interferences with this compound and Related Flavonoids

Assay TypePotential Interference MechanismLikely OutcomeRecommended Control Experiment
MTT, XTT, Resazurin Direct chemical reduction of the dye due to antioxidant properties.[6]False positive (increased cell viability/metabolism).Cell-free assay with 8-PN and dye.
Firefly Luciferase Direct inhibition of the luciferase enzyme.[7][8]False negative (reduced reporter activity).In vitro assay with recombinant luciferase.
Fluorescence Assays Autofluorescence (intrinsic fluorescence of the compound).[10]High background, reduced signal-to-noise.Measure fluorescence of 8-PN alone in assay buffer.
Competitive ELISA Cross-reactivity with the primary antibody.Inaccurate quantification of the target analyte.Spike-and-recovery experiment; test 8-PN alone.

Table 2: Estrogenic Activity of this compound in Various In Vitro Assays

Assay SystemEndpointRelative Potency of 8-PNReference
Yeast-based screen (human ER)Reporter gene activationMore potent than coumestrol, genistein, and daidzein.[3][5]
Ishikawa Var-I cells (human endometrial)Estrogenic responseMore potent than coumestrol, genistein, and daidzein.[3][5]
ER Binding AssayCompetitive binding to ERα and ERβComparable binding to both ER isoforms.[3]
MCF-7 cells (human breast cancer)Cell proliferation (E-SCREEN)Induces proliferation, blockable by ER antagonists.[13]

Signaling Pathway

This compound primarily exerts its effects through the activation of estrogen receptors, which can trigger both genomic (nuclear) and non-genomic (membrane-initiated) signaling pathways. The non-genomic pathway can lead to the rapid activation of kinases like MAP kinase (Erk-1/2).[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_membrane Membrane ERα cSrc c-Src ER_membrane->cSrc activates MAPK_pathway MAPK Pathway (Erk-1/2) cSrc->MAPK_pathway activates ER_nucleus Nuclear ERα ERE Estrogen Response Element ER_nucleus->ERE binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription regulates Cell_Cycle Cell Cycle Progression & Proliferation Gene_Transcription->Cell_Cycle PN This compound PN->ER_membrane PN->ER_nucleus

Simplified Estrogen Receptor Signaling by this compound.

References

Technical Support Center: Enhancing the In Vivo Efficacy of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 8-Prenylnaringenin (8-PN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments. Our goal is to help you optimize your research strategies and improve the efficacy of this potent phytoestrogen.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low in-vivo efficacy with this compound despite its high in-vitro potency?

A1: Low in-vivo efficacy of 8-PN is often attributed to its poor oral bioavailability.[1] Several factors contribute to this issue:

  • Low Aqueous Solubility: 8-PN is sparingly soluble in aqueous solutions, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, 8-PN undergoes significant metabolism in the intestine and liver, primarily through glucuronidation and sulfation.[2] This conversion to inactive metabolites reduces the amount of active compound reaching systemic circulation.

  • Enterohepatic Recirculation: 8-PN and its metabolites are excreted into the bile and can be reabsorbed in the intestine, leading to a prolonged but potentially variable exposure profile.[1]

  • Efflux by Transporters: The prenyl group, while enhancing cellular uptake, can also make 8-PN a substrate for efflux transporters like the breast cancer-resistant protein (BCRP), which actively pump the compound out of cells and back into the intestinal lumen.

Q2: What are the key pharmacokinetic parameters of this compound I should be aware of?

A2: Understanding the pharmacokinetic profile of 8-PN is crucial for designing effective in-vivo studies. Key parameters from studies in postmenopausal women and rodents are summarized below.

ParameterHuman (Oral Dose)Rodent (Oral Gavage)Reference
Tmax (Time to Peak Plasma Concentration) 1 - 1.5 hours (first peak), 7 - 10 hours (second peak due to enterohepatic recirculation)~1-2 hours[3]
Bioavailability Low, due to extensive presystemic eliminationLow[1]
Metabolism Primarily Phase II (glucuronidation and sulfation) in the liver and intestine. Some Phase I oxidation of the prenyl group.Similar to humans[2]
Excretion Primarily in feces via biliary excretion. A small percentage is excreted in urine as conjugates.Primarily in feces[1]

Q3: How can I improve the solubility of this compound for my in-vivo experiments?

A3: Improving the solubility of 8-PN is a critical first step to enhancing its bioavailability. Here are some common strategies:

  • Co-solvents: For preclinical studies, 8-PN can be dissolved in organic solvents like DMSO, ethanol, or propylene glycol before being diluted in an aqueous vehicle.[4] However, the concentration of the organic solvent should be carefully controlled to avoid toxicity.

  • pH Adjustment: While 8-PN is a weak acid, pH adjustment is generally not a primary strategy for significantly enhancing its solubility in the physiological pH range of the GI tract.

  • Formulation Strategies: Advanced formulation techniques like solid dispersions, nanoformulations, and cyclodextrin inclusion complexes are highly effective for improving the solubility and dissolution rate of poorly soluble compounds like 8-PN. These are discussed in more detail in the troubleshooting guides.

Troubleshooting Guides

Issue 1: Poor and Variable Oral Bioavailability

Symptoms:

  • Inconsistent or low plasma concentrations of 8-PN in pharmacokinetic studies.

  • Lack of a clear dose-response relationship in efficacy studies.

  • High inter-individual variability in experimental outcomes.

Possible Causes and Solutions:

  • Cause: Poor aqueous solubility and slow dissolution rate.

    • Solution 1: Solid Dispersions. Dispersing 8-PN in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous, high-energy state.[5][6][7][8]

      • Experimental Protocol: Prepare a solid dispersion of 8-PN with a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) using the solvent evaporation or melting method. Characterize the solid dispersion for amorphicity (using XRD or DSC) and assess its dissolution profile in vitro before in-vivo administration.

    • Solution 2: Nanoformulations. Encapsulating 8-PN in nanoparticles can increase its surface area for dissolution and improve its absorption.[9][10][11]

      • Experimental Protocol: Formulate 8-PN into solid lipid nanoparticles (SLNs) or liposomes. This can protect 8-PN from degradation in the GI tract and facilitate its transport across the intestinal epithelium.

    • Solution 3: Cyclodextrin Inclusion Complexes. Complexation with cyclodextrins can enhance the aqueous solubility of 8-PN by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[12][13][14]

      • Experimental Protocol: Prepare an inclusion complex of 8-PN with β-cyclodextrin or its derivatives (like HP-β-CD) using methods such as co-precipitation or kneading. The formation of the complex can be confirmed by techniques like NMR or DSC.

Logical Workflow for Addressing Poor Bioavailability

bioavailability_workflow start Low/Variable In Vivo Efficacy solubility Assess 8-PN Solubility and Dissolution start->solubility formulation Select Formulation Strategy solubility->formulation sd Solid Dispersion (e.g., with PVP, PEG) formulation->sd Amorphous State nano Nanoformulation (e.g., SLNs, Liposomes) formulation->nano Increased Surface Area cyclo Cyclodextrin Complex (e.g., with HP-β-CD) formulation->cyclo Solubility Enhancement in_vitro In Vitro Characterization (Dissolution, Stability) sd->in_vitro nano->in_vitro cyclo->in_vitro in_vivo In Vivo Pharmacokinetic and Efficacy Studies in_vitro->in_vivo end Enhanced In Vivo Efficacy in_vivo->end estrogen_pathway PN This compound ERa Estrogen Receptor α (ERα) PN->ERa Binds ERb Estrogen Receptor β (ERβ) PN->ERb Binds ERE Estrogen Response Element (ERE) in DNA ERa->ERE Binds to ERb->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., proliferation, differentiation) Transcription->Response efficacy_workflow model Animal Model Selection e.g., OVX Rats for Osteoporosis formulation 8-PN Formulation e.g., Solid Dispersion model->formulation dosing Dosing Regimen Route, Dose, Frequency formulation->dosing monitoring Efficacy Monitoring e.g., Bone Mineral Density dosing->monitoring analysis Data Analysis Statistical Significance monitoring->analysis conclusion {Conclusion|Therapeutic Potential} analysis->conclusion

References

Technical Support Center: Formulation Development for Improved Delivery of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of 8-Prenylnaringenin (8-PN) to improve its delivery.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the oral delivery of this compound (8-PN)?

A1: The primary challenges for the oral delivery of 8-PN stem from its physicochemical properties. It is a highly lipophilic compound with poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption. Additionally, like many flavonoids, 8-PN can be subject to first-pass metabolism in the intestine and liver, further reducing its systemic bioavailability.[1][2] Formulation strategies are therefore crucial to enhance its solubility, protect it from degradation, and improve its overall bioavailability.

Q2: What formulation strategies are most promising for enhancing the bioavailability of 8-PN?

A2: Several formulation strategies can be employed to overcome the delivery challenges of 8-PN. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs like 8-PN in the oil phase, increasing their solubility and providing a large surface area for absorption.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. For 8-PN, it would primarily be entrapped within the lipid bilayer. Liposomes can protect the drug from degradation and facilitate its transport across biological membranes.

  • Solid Dispersions: In this approach, the drug is dispersed in a solid hydrophilic carrier at a molecular level. This technique can significantly enhance the dissolution rate of poorly soluble drugs by presenting the drug in an amorphous state and increasing its wettability.[3]

Q3: What are the key quality attributes to assess during the development of 8-PN formulations?

A3: The critical quality attributes (CQAs) for 8-PN formulations include:

  • Particle Size and Polydispersity Index (PDI): For nanoformulations, a small and uniform particle size is crucial for stability and absorption.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of 8-PN successfully incorporated into the delivery system.

  • In Vitro Drug Release: This assesses the rate and extent of 8-PN release from the formulation under simulated physiological conditions.

  • Physical and Chemical Stability: The formulation should maintain its physicochemical properties over time.

II. Troubleshooting Guides

Nanoemulsion Formulation
Issue Potential Cause Troubleshooting Steps
Phase separation or creaming - Insufficient surfactant concentration- Inappropriate oil/water ratio- Ostwald ripening (droplet growth)- Increase surfactant concentration or add a co-surfactant.- Optimize the oil-to-water ratio using a pseudo-ternary phase diagram.- Use a combination of a highly water-soluble surfactant and a less soluble one to stabilize the interface.
Large and polydisperse droplets - Insufficient homogenization energy- Inefficient surfactant- Increase homogenization time or intensity (e.g., higher pressure in high-pressure homogenization or longer sonication time).- Screen different surfactants to find one with an appropriate Hydrophilic-Lipophilic Balance (HLB) for the chosen oil phase.
Low drug loading - Poor solubility of 8-PN in the oil phase- Screen different oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find one with higher solubilizing capacity for 8-PN.
Liposome Formulation
Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency (%EE) of 8-PN - Poor affinity of 8-PN for the lipid bilayer- Drug leakage during preparation- Inappropriate drug-to-lipid ratio- Modify the lipid composition (e.g., add cholesterol to increase bilayer rigidity).- Optimize the hydration and sonication/extrusion steps to minimize drug loss.- Experiment with different drug-to-lipid ratios to find the optimal loading capacity.[1]
Formation of large, multilamellar vesicles (MLVs) - Insufficient size reduction energy- Increase sonication time or power.- Use an extruder with polycarbonate membranes of the desired pore size and perform multiple extrusion cycles.
Liposome aggregation and instability - Low surface charge (zeta potential)- Lipid oxidation- Incorporate a charged lipid (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion.- Handle lipids under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant to the formulation.
Solid Dispersion Formulation
Issue Potential Cause Troubleshooting Steps
Incomplete amorphization (drug remains crystalline) - Incompatible polymer- High drug loading- Inefficient solvent removal- Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with good miscibility with 8-PN.- Reduce the drug-to-polymer ratio.- Optimize the solvent evaporation process (e.g., increase temperature, reduce pressure) to ensure rapid solvent removal.[3]
Phase separation or recrystallization upon storage - Thermodynamic instability of the amorphous state- Moisture absorption- Select a polymer with a high glass transition temperature (Tg).- Store the solid dispersion in a desiccated, low-humidity environment.- Consider using a combination of polymers to improve stability.
Poor dissolution enhancement - Inappropriate polymer choice- Insufficient drug-polymer interaction- Select a highly water-soluble polymer.- Ensure the formation of a true solid solution or amorphous dispersion through characterization techniques like DSC and XRD.

III. Data Presentation

The following tables present representative quantitative data for flavonoid formulations, which can be used as a benchmark for 8-PN formulation development.

Table 1: Representative Data for Naringenin-Loaded Solid Lipid Nanoparticles (SLNs)

Data adapted from a study on Naringenin, a structurally similar flavonoid.

Formulation ParameterValueReference
Particle Size (nm) 66.56
Polydispersity Index (PDI) 0.31
Zeta Potential (mV) -12
Encapsulation Efficiency (%) >90% (Optimized)
In Vitro Release (at 24h) ~95%

Table 2: Representative Data for a Highly Efficient Nanoemulsion Formulation

This data represents a highly successful nanoemulsion formulation and can serve as a target for 8-PN formulations.

Formulation ParameterValueReference
Particle Size (nm) 165.4 ± 1.25[4]
Polydispersity Index (PDI) 0.22 ± 0.06[4]
Zeta Potential (mV) -20.92 ± 0.27[4]
Encapsulation Efficiency (%) 98.35 ± 0.04[4]

Table 3: Representative Dissolution Enhancement with Solid Dispersions of Flavanones

Data adapted from a study on naringenin and hesperetin solid dispersions with PVP.

Formulation (Drug:Polymer Ratio)Dissolution at 2 hours (%)Reference
Pure Naringenin < 2[2]
Naringenin:PVP (1:4) 100[2]
Pure Hesperetin < 1.5[2]
Hesperetin:PVP (1:4) 100[2]

IV. Experimental Protocols

Protocol 1: Preparation of 8-PN Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate 8-PN into small unilamellar vesicles (SUVs).

Materials:

  • This compound (8-PN)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm)

Methodology:

  • Dissolve 8-PN, SPC, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of SPC to cholesterol can be optimized (e.g., 2:1).

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Reduce the size of the MLVs to form SUVs by either:

    • Sonication: Sonicate the MLV suspension using a probe sonicator in an ice bath until the suspension becomes clear.

    • Extrusion: Pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a set number of cycles (e.g., 11-21 passes).

  • Separate the unencapsulated 8-PN from the liposomal suspension by ultracentrifugation or size exclusion chromatography.

  • Store the final liposomal suspension at 4°C.

Protocol 2: Characterization of 8-PN Loaded Formulations

1. Particle Size and Zeta Potential Analysis:

  • Dilute the formulation with an appropriate medium (e.g., deionized water).

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Encapsulation Efficiency (%EE) Determination:

  • Separate the unencapsulated ("free") 8-PN from the formulation. For nanoemulsions and liposomes, this can be done by ultracentrifugation. For solid dispersions, this step is not directly applicable.

  • Quantify the amount of free 8-PN in the supernatant using a validated HPLC-UV method.

  • Disrupt the nanocarriers (e.g., by adding a suitable solvent like methanol) to release the encapsulated 8-PN and quantify the total amount of 8-PN.

  • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release Study (Dialysis Method):

  • Place a known amount of the 8-PN formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween® 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of 8-PN in the collected samples using a validated HPLC-UV method.

  • Plot the cumulative percentage of drug released versus time.

V. Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation 8-PN 8-PN Formulation_Process Nanoemulsification/ Liposome Preparation/ Solid Dispersion 8-PN->Formulation_Process Excipients Excipients Excipients->Formulation_Process Particle_Size Particle Size (DLS) Formulation_Process->Particle_Size Zeta_Potential Zeta Potential (DLS) Formulation_Process->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency (HPLC) Formulation_Process->Encapsulation_Efficiency In_Vitro_Release In Vitro Release (Dialysis) Formulation_Process->In_Vitro_Release Stability_Studies Stability Studies In_Vitro_Release->Stability_Studies In_Vivo_Studies In Vivo Studies Stability_Studies->In_Vivo_Studies

Caption: Experimental workflow for 8-PN formulation development.

signaling_pathway 8-PN 8-PN ERa Estrogen Receptor α (ERα) 8-PN->ERa Binds to Apoptosis Apoptosis 8-PN->Apoptosis Induces PI3K_Akt_Pathway PI3K/Akt Pathway 8-PN->PI3K_Akt_Pathway Inhibits c-Src c-Src Kinase ERa->c-Src Activates MAPK_Pathway MAP Kinase Pathway (Erk-1/2) c-Src->MAPK_Pathway Activates Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation Promotes PI3K_Akt_Pathway->Apoptosis Inhibits

Caption: Simplified signaling pathway of 8-PN in breast cancer cells.[4]

References

Validation & Comparative

8-Prenylnaringenin vs. Genistein: A Comparative Analysis of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the estrogenic activity of two prominent phytoestrogens: 8-Prenylnaringenin and genistein. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data, methodologies, and signaling pathways.

Introduction to this compound and Genistein

This compound (8-PN) is a prenylated flavonoid found in the hop plant (Humulus lupulus).[1][2] It is recognized as one of the most potent phytoestrogens discovered to date.[3][4] Its identification stemmed from investigations into the estrogenic effects observed in female hop workers.[5]

Genistein is an isoflavone abundant in soy products.[6][7] It is one of the most extensively studied phytoestrogens and is known for its selective binding affinity for estrogen receptor beta (ERβ).[6][8]

Both compounds are classified as phytoestrogens, plant-derived molecules that can mimic the effects of endogenous estrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERs).[1]

Mechanism of Estrogenic Action

The estrogenic effects of 8-PN and genistein are mediated primarily through their interaction with two types of nuclear estrogen receptors: ERα and ERβ.[1][5] These receptors are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating gene transcription.[9]

The tissue-specific expression of ERα and ERβ, along with the preferential binding affinity of a given phytoestrogen, dictates the physiological response. ERα is predominantly expressed in the endometrium, breast cancer cells, ovarian stroma, and bones, while ERβ is prevalent in the prostate, kidneys, endothelial cells, and brain.[1]

Estrogen_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Phytoestrogen Phytoestrogen (8-PN or Genistein) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding Dimer ER Dimerization ER->Dimer Translocation & Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Recruits Co-regulators

Caption: General Estrogen Receptor Signaling Pathway.

Comparative Data on Estrogenic Activity

The estrogenic potency of 8-PN and genistein has been evaluated through various in vitro and in vivo assays. A key distinction lies in their binding affinity and preference for ER subtypes.

3.1. Estrogen Receptor Binding Affinity

Competitive binding assays are used to determine the relative affinity of a compound for ERα and ERβ compared to 17β-estradiol. Data consistently shows that 8-PN has a strong preference for ERα, whereas genistein preferentially binds to ERβ.[1][6] Notably, the affinity of 8-PN for ERα is significantly higher than that of genistein.[1]

CompoundPrimary Receptor TargetRelative Binding Affinity (RBA) / Potency Comparison
This compound (8-PN) ERα - Predominantly binds to ERα.[1] - Approximately 100 times higher affinity for ERα compared to genistein.[1] - Affinity for ERα is >2-fold higher than for ERβ.[4][10]
Genistein ERβ - Preferentially binds to ERβ.[1][8] - Exhibits a 9 to 30-fold higher binding affinity for ERβ than for ERα.[6][11]

3.2. Transcriptional Activation (Reporter Gene Assays)

Reporter gene assays, such as the ERE-luciferase assay, measure the ability of a compound to activate gene transcription via the estrogen receptor. In these functional assays, 8-PN consistently demonstrates significantly higher estrogenic activity than genistein.

Assay TypeFindingReference
Various In Vitro Assays Estrogenic activity of 8-PN is 8 to 150-fold stronger than genistein.[4][12]
Yeast-based ERE Screen & Ishikawa Cells The in vitro estrogenic activity of 8-PN was greater than that of genistein and other established phytoestrogens.[2][13]
ERE-dependent Transcriptional Activity 8-PN shows 10-fold higher activity compared to genistein.[14]
Alkaline Phosphatase Induction (Ishikawa cells, ERα+) 8-PN exhibited higher potency in inducing ERα-dependent activity compared to genistein.[15]

3.3. In Vivo Estrogenic Activity

In vivo studies, often using ovariectomized rodent models, confirm the potent estrogenic effects of 8-PN, particularly in ERα-dominant tissues like the uterus and bone.

Study Model / EndpointFindingReference
Uterotrophic Assay (Ovariectomized Rats) 8-PN significantly stimulated uterine wet weight and induced proliferative responses in uterine and vaginal epithelia.[16]
Osteoporosis Prevention (Ovariectomized Rats) - 8-PN significantly improved bone biomechanical properties and bone mineral density, with effects superior to genistein.[17] - The bone-protective effects of 8-PN were stronger than those of equimolar concentrations of genistein.[12][18]

Experimental Protocols

4.1. Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol).[19]

  • Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats (7-10 days post-surgery) and homogenized in ice-cold TEDG buffer (Tris, EDTA, Dithiothreitol, Glycerol). The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to yield the cytosol containing the soluble ER fraction.[19]

  • Saturation Binding Experiment: To confirm receptor presence and affinity, a preliminary experiment is run using a fixed amount of cytosol protein (50-100 µg) and increasing concentrations of [³H]17β-estradiol. Non-specific binding is determined in the presence of a 100-fold excess of unlabeled estradiol.[19][20]

  • Competitive Binding Assay: A constant concentration of [³H]17β-estradiol (e.g., 0.5-1.0 nM) and a fixed amount of uterine cytosol are incubated with increasing concentrations of the test compound (e.g., 8-PN or genistein).[19]

  • Separation and Counting: The reaction is incubated to equilibrium. Bound and free ligands are separated, often using a hydroxylapatite (HAP) slurry which binds the receptor-ligand complex. The radioactivity of the bound fraction is measured using liquid scintillation counting.[19]

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of total [³H]17β-estradiol binding against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is calculated.[19]

Binding_Assay_Workflow prep 1. Prepare Rat Uterine Cytosol (Source of ER) incubate 2. Incubate ER with: - Fixed [3H]Estradiol - Increasing concentrations of Test Compound prep->incubate separate 3. Separate Bound from Free Ligand (e.g., using Hydroxylapatite) incubate->separate measure 4. Measure Radioactivity of Bound Fraction separate->measure analyze 5. Analyze Data to Determine IC50 Value measure->analyze

Caption: Workflow for an ER Competitive Binding Assay.

4.2. ERE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate ER-mediated gene transcription.[21]

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HEK293) is cultured in multi-well plates.[22][23] The cells are then transiently transfected with two plasmids:

    • A reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) sequence upstream of a promoter driving the expression of a reporter gene (e.g., Firefly luciferase).[22]

    • A control plasmid containing a different reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter, used to normalize for transfection efficiency and cell viability.[22]

  • Compound Treatment: After transfection, the cell culture medium is replaced with medium containing the test compounds (8-PN or genistein) at various concentrations. Control wells (vehicle only, positive control like 17β-estradiol) are included.[23]

  • Cell Lysis: Following an incubation period (typically 24 hours), the cells are washed and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[24]

  • Luminometry: The cell lysate is transferred to a luminometer plate. A Dual-Luciferase® Reporter Assay System is used. First, a substrate for Firefly luciferase is added, and the resulting luminescence is measured. Subsequently, a second reagent is added that simultaneously quenches the Firefly reaction and provides the substrate for Renilla luciferase, and its luminescence is measured.[22][24]

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold induction of reporter gene activity relative to the vehicle control is then calculated to determine the dose-dependent agonistic activity of the test compound.[23]

Reporter_Assay_Workflow culture 1. Culture Cells in Multi-well Plates transfect 2. Transfect Cells with: - ERE-Luciferase Reporter Plasmid - Renilla Control Plasmid culture->transfect treat 3. Treat Cells with Test Compounds (8-PN or Genistein) transfect->treat lyse 4. Lyse Cells to Release Luciferase Enzymes treat->lyse measure 5. Measure Firefly & Renilla Luminescence Sequentially lyse->measure analyze 6. Normalize Data & Calculate Fold Induction measure->analyze

Caption: Workflow for an ERE-Luciferase Reporter Gene Assay.

Conclusion

Experimental data unequivocally demonstrates that this compound is a significantly more potent phytoestrogen than genistein. The primary distinctions are:

  • Potency: 8-PN exhibits substantially stronger estrogenic activity in both receptor binding and functional cell-based assays, with reports indicating it can be over 100 times more potent than genistein in certain contexts.[1][4][12]

  • Receptor Selectivity: The two compounds display opposing receptor preferences. 8-PN is a potent ERα agonist, a rare characteristic among phytoestrogens which more commonly target ERβ.[1] In contrast, genistein shows a clear preferential binding affinity for ERβ.[6][11]

These differences in potency and receptor selectivity are critical for researchers and drug developers. The strong ERα agonism of 8-PN makes it a compound of interest for conditions where ERα activation is beneficial, such as preventing postmenopausal osteoporosis.[12] Conversely, genistein's preference for ERβ is being investigated for its potential roles in tissues where ERβ has anti-proliferative effects.[6][8]

References

A Comparative Analysis of the Estrogenic Effects of 8-Prenylnaringenin and 17β-Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects, mechanisms of action, and experimental evaluation of the potent phytoestrogen 8-Prenylnaringenin and the endogenous hormone 17β-estradiol.

This guide provides a detailed comparative analysis of this compound (8-PN), a potent phytoestrogen found in hops (Humulus lupulus), and 17β-estradiol (E2), the primary female sex hormone. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the similarities and differences between these two estrogenic compounds. The information presented herein is supported by experimental data from various studies and includes detailed methodologies for key assays.

Introduction

17β-estradiol (E2) is a steroid hormone crucial for regulating numerous physiological processes in females, including the reproductive cycle, bone density maintenance, and cardiovascular health.[1] Its effects are primarily mediated through two estrogen receptors (ERs), ERα and ERβ, which act as ligand-activated transcription factors.[1][2] this compound (8-PN) is a prenylated flavonoid recognized as one of the most potent phytoestrogens discovered to date.[2] Due to its estrogenic activity, 8-PN has garnered significant interest as a potential alternative to hormone replacement therapy for managing menopausal symptoms and preventing osteoporosis.[2][3] This guide provides a side-by-side comparison of their receptor binding affinities, cellular and physiological effects, and underlying signaling pathways.

Quantitative Comparison of this compound and 17β-Estradiol

The following tables summarize the quantitative data from various studies, offering a direct comparison of the biochemical and cellular activities of 8-PN and E2.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kd/IC50/RBA)SpeciesReference
17β-Estradiol (E2) ERαKd: ~0.05 - 0.1 nMRat
ERβKd: ~0.4 nMRat[4]
ERαHigh Affinity (Reference)Human
ERβHigh Affinity (Reference)Human[5]
This compound (8-PN) ERα2- to 3-fold higher affinity than for ERβHuman[5]
ERβLower affinity compared to ERαHuman[5]
ERα~70-fold lower affinity than E2Human[6]
ERβAffinity is 3 times as high as for ERα (in yeast)Human[7]
BothRBA of 0.056 (E2 = 100)Rat[4]

Table 2: In Vitro Estrogenic Potency (E-Screen Assay)

CompoundCell LineEC50 (Concentration for 50% maximal effect)Relative Potency (E2 = 1)Reference
17β-Estradiol (E2) MCF-7~1 pM1[8][9]
This compound (8-PN) MCF-75-250 times weaker than E2~0.004 - 0.2[7]

Table 3: Comparative In Vivo Effects

EffectAnimal ModelThis compound (Dose)17β-Estradiol (Dose)OutcomeReference
Prevention of Bone Loss Ovariectomized RatHigh dosesLow doses8-PN prevents bone loss, but is less potent than E2. The effects are mediated by ERα.[2][3][10]
Alleviation of Hot Flushes Ovariectomized Rat7.5 mg/day75 µ g/day Both compounds effectively reduce the elevated tail skin temperature.[10]
Uterine Growth Ovariectomized RatMarginal effectMaximal stimulationE2 has a much stronger uterotrophic effect at equipotent bone-protective doses.[5]
Lipid Metabolism Ovariectomized Rat6.8 and 68.4 mg/kg BW0.17 and 0.7 mg/kg BW8-PN showed a more beneficial anti-atherosclerotic profile than E2, as it did not decrease HDL or increase triglyceride levels.[11]

Signaling Pathways

Both 8-PN and E2 exert their effects through genomic and non-genomic signaling pathways. The primary mechanism involves binding to and activating ERα and ERβ, which leads to the modulation of gene expression. However, they can also trigger rapid, non-genomic effects by activating membrane-associated ERs, leading to the activation of various kinase cascades.

Genomic Signaling Pathway

The classical genomic pathway involves the diffusion of the ligand across the cell membrane, binding to nuclear ERs, dimerization of the receptor-ligand complex, and its translocation to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes.

Genomic_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 8-PN or E2 ER ERα / ERβ Ligand->ER Binding Complex Ligand-ER Complex (Dimerization) ERE Estrogen Response Element (ERE) Complex->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Modulation

Genomic signaling pathway of 8-PN and E2.
Non-Genomic Signaling Pathways

Both 8-PN and E2 can initiate rapid signaling cascades through membrane-associated estrogen receptors (mERs). This leads to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which are involved in cell proliferation, survival, and differentiation. While both compounds can activate these pathways, there is evidence for differential activation, which may contribute to their distinct physiological effects.

Non_Genomic_Signaling Ligand 8-PN or E2 mER Membrane ER (mER) Ligand->mER Binding MAPK_Pathway MAPK/ERK Pathway mER->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway mER->PI3K_Pathway Cellular_Responses Cell Proliferation, Survival, Differentiation MAPK_Pathway->Cellular_Responses PI3K_Pathway->Cellular_Responses

Non-genomic signaling pathways of 8-PN and E2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare the effects of 8-PN and E2.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinities of 8-PN and E2 for ERα and ERβ.

Principle: This assay measures the ability of a test compound (e.g., 8-PN) to compete with a radiolabeled ligand (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of ERs)

  • [3H]-17β-estradiol (radiolabeled E2)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay buffer (e.g., Tris-HCl with additives)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer and centrifuged to obtain a cytosolic fraction containing ERs. The protein concentration is determined.

  • Assay Setup: A series of tubes are prepared containing a fixed amount of rat uterine cytosol and a fixed concentration of [3H]-17β-estradiol.

  • Competition: Increasing concentrations of unlabeled E2 (for the standard curve) or 8-PN are added to the tubes.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

  • Quantification: The radioactivity in the supernatant is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. The relative binding affinity (RBA) is determined by comparing the IC50 of the test compound to that of unlabeled E2.[1][12]

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Cytosol Prepare Rat Uterine Cytosol (ER source) Incubation Incubate ER, [3H]-E2, and Competitor Prep_Cytosol->Incubation Prep_Ligands Prepare [3H]-E2 and Competitors (E2, 8-PN) Prep_Ligands->Incubation Separation Separate Bound and Free Ligand (Dextran-Coated Charcoal) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Calc_IC50 Calculate IC50 Quantification->Calc_IC50 Calc_RBA Determine Relative Binding Affinity (RBA) Calc_IC50->Calc_RBA

Workflow for Estrogen Receptor Competitive Binding Assay.
E-Screen (Estrogen-Screen) Assay

Objective: To assess the estrogenic activity of 8-PN and E2 by measuring their ability to induce the proliferation of estrogen-responsive cells.

Principle: The human breast cancer cell line MCF-7 is estrogen-dependent for its proliferation. This assay quantifies the increase in cell number in response to estrogenic compounds.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (to remove endogenous steroids)

  • 17β-Estradiol (positive control)

  • This compound

  • Cell counting method (e.g., Coulter counter, hemocytometer, or colorimetric assays like MTT)

Procedure:

  • Cell Culture: MCF-7 cells are maintained in a standard culture medium. Prior to the assay, they are switched to a medium containing charcoal-dextran treated FBS to deprive them of estrogens.

  • Seeding: A known number of cells are seeded into multi-well plates.

  • Treatment: The cells are treated with a range of concentrations of E2 (positive control) or 8-PN. A vehicle control (e.g., ethanol) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.

  • Cell Quantification: The number of cells in each well is determined using a suitable cell counting method.

  • Data Analysis: The proliferative effect of the test compound is calculated relative to the negative (vehicle) and positive (E2) controls. The EC50 value, the concentration that produces 50% of the maximal proliferative response, is determined.[8][9][13]

Western Blotting for Signaling Pathway Activation

Objective: To compare the activation of MAPK/ERK and PI3K/Akt signaling pathways by 8-PN and E2.

Principle: This technique detects specific proteins in a sample of tissue homogenate or cell lysate. By using antibodies specific to the phosphorylated (activated) forms of kinases like ERK and Akt, their activation state can be assessed.

Materials:

  • Cells or tissues treated with 8-PN or E2

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation: Cells or tissues are lysed to extract proteins. The total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-ERK). After washing, it is incubated with an HRP-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light. The light is captured by an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total amount of the respective protein to determine the level of activation.[14]

Conclusion

This comparative analysis demonstrates that while this compound shares estrogenic properties with 17β-estradiol, there are significant differences in their receptor binding affinities, potency, and physiological effects. 8-PN is a potent phytoestrogen, but generally less potent than E2. Notably, 8-PN may exhibit a more favorable profile in certain applications, such as in bone health and lipid metabolism, with potentially fewer side effects on uterine tissue compared to E2 at equipotent doses for bone protection.[5] The differential activation of downstream signaling pathways likely contributes to these distinct biological outcomes. Further research is warranted to fully elucidate the therapeutic potential and safety profile of 8-PN as a natural alternative in estrogen-related therapies. The experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies.

References

Validating the Anti-Osteoporotic Efficacy of 8-Prenylnaringenin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Prenylnaringenin (8-PN), a potent phytoestrogen, against other alternatives in validated animal models of postmenopausal osteoporosis. The data presented herein is collated from preclinical studies to support researchers in evaluating the therapeutic potential of 8-PN.

Comparative Efficacy Analysis

The primary model for evaluating therapies for postmenopausal osteoporosis is the ovariectomized (OVX) rat, which mimics the estrogen-deficient state in menopausal women, leading to accelerated bone loss.[1][2][3] The following tables summarize quantitative data from studies comparing the effects of 8-PN with a negative control (OVX), a positive control (Estradiol, E2), and other phytoestrogens.

Bone Mineral Density (BMD) and Biomechanical Strength

Data from a key comparative study demonstrates that 8-PN significantly improves bone mineral density and biomechanical properties in OVX rats, with an efficacy comparable to estradiol.[4]

Table 1: Comparison of Effects on Bone Mineral Density and Biomechanical Properties in OVX Rats

Treatment GroupDosageTreatment DurationTibial BMD (mg/cm³)Max Force (Fmax) (N)Yield Load (yL) (N)
Control (OVX) Vehicle12 weeks11276.640.1
Estradiol (E2) 0.7 mg/kg/day12 weeks217 90.6 49.3
This compound (8-PN) 68.4 mg/kg/day12 weeks165 85.0 55.7
Genistein (GEN) 60 mg/kg/day12 weeks16476.038.5
Resveratrol (RES) 50 mg/kg/day12 weeks12472.636.3

Source: Adapted from Sehmisch et al., 2008.[4]

Data Interpretation:

  • 8-PN vs. Control: Treatment with 8-PN resulted in a substantial increase in Bone Mineral Density (BMD) and biomechanical strength (Fmax, yL) compared to the untreated OVX control group.

  • 8-PN vs. Estradiol: The effects of 8-PN on bone biomechanical properties were comparable to those of estradiol, the current standard of care in hormone replacement therapy.[4] While estradiol resulted in a higher BMD, 8-PN demonstrated a strong protective effect against bone loss.[4]

  • 8-PN vs. Other Phytoestrogens: 8-PN was markedly more effective than both genistein and resveratrol in improving bone biomechanical strength.[4] Resveratrol showed no significant effect on either biomechanics or BMD.[4]

Experimental Protocols

The following section details the standardized methodology for the ovariectomized rat model used in the cited studies to induce and evaluate treatments for postmenopausal osteoporosis.

Ovariectomized (OVX) Rat Model for Osteoporosis

This model is the most widely used and accepted preclinical model for studying postmenopausal osteoporosis.[1][2][3]

  • Animal Selection:

    • Strain: Female Sprague-Dawley or Wistar rats are most commonly used.[3]

    • Age: Mature rats, typically 6 months of age, are selected to ensure skeletal maturity.[3]

  • Surgical Procedure (Ovariectomy):

    • Anesthesia: Anesthesia is induced using an injectable cocktail, most commonly Ketamine (50-80 mg/kg) and Xylazine (10 mg/kg) administered intraperitoneally.[5]

    • Surgical Approach: A dorsolateral skin incision is preferred.[3] The ovaries are located and surgically excised.

    • Sham Operation: For the control (SHAM) group, a similar surgical procedure is performed where the ovaries are located but not removed.

    • Post-Operative Care: Analgesics are administered to manage pain post-surgery.

  • Verification of Osteoporosis:

    • Bone loss begins as early as two weeks post-ovariectomy.[1]

    • Osteoporosis is typically verified between 14 and 60 days post-OVX by measuring a significant decrease in Bone Mineral Density (BMD) and deterioration of trabecular microarchitecture (e.g., decreased trabecular number and thickness, increased trabecular separation).[2][3]

  • Treatment Administration:

    • Following a recovery and bone loss period (typically 1-2 weeks), animals are divided into treatment groups.[1]

    • This compound, estradiol, or other compounds are administered daily via oral gavage or subcutaneous injection for the specified treatment duration (e.g., 12 weeks).[4]

  • Analysis:

    • Bone Densitometry: Bone Mineral Density is measured using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).

    • Biomechanical Testing: The mechanical strength of bones (e.g., femur, tibia) is assessed using a three-point bending test to determine parameters like maximum force (Fmax).[4]

    • Micro-Computed Tomography (Micro-CT): Provides detailed 3D analysis of trabecular bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[6]

    • Bone Turnover Markers: Serum or plasma is analyzed for markers of bone formation (e.g., alkaline phosphatase - ALP, osteocalcin) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, tartrate-resistant acid phosphatase - TRAP).[1]

Mechanism of Action and Visualized Pathways

This compound exerts its anti-osteoporotic effects primarily by acting as a selective estrogen receptor modulator (SERM). It preferentially binds to Estrogen Receptor Alpha (ERα), which is the predominant estrogen receptor in bone tissue. This interaction triggers downstream signaling that promotes bone formation and inhibits bone resorption.

Signaling Pathway of this compound in Bone Homeostasis

The following diagram illustrates the proposed signaling pathway by which 8-PN modulates bone cell activity.

G cluster_0 This compound (8-PN) Action cluster_1 Effect on Osteoblasts (Bone Formation) cluster_2 Effect on Osteoclasts (Bone Resorption) PN 8-PN ERa Estrogen Receptor α (ERα) PN->ERa Binds OB Osteoblast ERa->OB Activates RANKL RANKL Expression ERa->RANKL Inhibits OPG OPG (Osteoprotegerin) Production OB->OPG Formation ↑ Bone Formation OPG->Formation OPG->RANKL Inhibits OC Osteoclast Precursor Resorption ↓ Bone Resorption OC->Resorption RANKL->OC Blocks Maturation

Caption: Signaling pathway of 8-PN in bone cells.

Experimental Workflow

The diagram below outlines the typical workflow for an in-vivo study evaluating the efficacy of 8-PN using the OVX rat model.

G A 1. Animal Acclimatization (Sprague-Dawley Rats, 6 months old) B 2. Surgical Procedure (Ovariectomy or SHAM operation) A->B C 3. Recovery & Osteoporosis Induction (2-4 weeks) B->C D 4. Group Allocation & Treatment (12 weeks, daily administration) C->D E 5. Euthanasia & Sample Collection (Femur, Tibia, Serum) D->E F 6. Data Analysis E->F G pQCT / Micro-CT (BMD, Microarchitecture) F->G H Biomechanical Testing (3-Point Bending) F->H I Serum Analysis (Bone Turnover Markers) F->I

Caption: Standard experimental workflow for OVX rat studies.

References

8-Prenylnaringenin: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium - A comprehensive analysis of the phytoestrogen 8-Prenylnaringenin (8-PN) reveals a high degree of selectivity for estrogen receptors (ERs), with minimal to no cross-reactivity with other nuclear receptors such as the androgen receptor (AR), progesterone receptor (PR), and others. This guide provides a detailed comparison of 8-PN's interaction with various nuclear receptors, supported by available experimental data, for researchers, scientists, and drug development professionals.

This compound, a flavonoid found in hops (Humulus lupulus L.), is recognized as one of the most potent phytoestrogens.[1][2] Its interaction with nuclear receptors, a superfamily of ligand-activated transcription factors that regulate numerous physiological processes, is of significant interest in drug discovery and development.

High Affinity and Selectivity for Estrogen Receptors

Experimental data consistently demonstrates that 8-PN is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Notably, it exhibits a preferential binding affinity for ERα.[3][4] This selectivity is a key characteristic that distinguishes it from many other phytoestrogens, which often show a preference for ERβ.[4]

The estrogenic activity of 8-PN is significantly greater than that of other well-known phytoestrogens like genistein and daidzein.[2] This potent estrogenicity is attributed to the presence of the prenyl group, which enhances its binding to estrogen receptors.[4]

Comparative Binding Affinity and Activation Data

To provide a clear overview of 8-PN's selectivity, the following table summarizes its known interactions with a range of nuclear receptors.

Nuclear Receptor FamilySpecific ReceptorInteraction with 8-PNQuantitative Data (IC50/Ki)Supporting Evidence
Estrogen Receptors Estrogen Receptor α (ERα)AgonistHigh affinity (IC50 in nM range)Strong binding and activation confirmed in multiple studies.[3]
Estrogen Receptor β (ERβ)AgonistHigh affinity (IC50 in nM range)Strong binding and activation confirmed.[3]
Androgen Receptor Androgen Receptor (AR)No significant interactionNo significant binding or activity reported.Studies have shown no androgenic bioactivity.
Progesterone Receptor Progesterone Receptor (PR)No significant interactionNo significant binding or activity reported.Studies have shown no progestogenic bioactivity.
Glucocorticoid Receptor Glucocorticoid Receptor (GR)Data not availableNot reported in reviewed literature.-
Mineralocorticoid Receptor Mineralocorticoid Receptor (MR)Data not availableNot reported in reviewed literature.-
Liver X Receptors Liver X Receptor α/β (LXR)Data not availableNot reported in reviewed literature.-
Farnesoid X Receptor Farnesoid X Receptor (FXR)Potential ligandNo direct quantitative data for 8-PN.Studies on related compounds suggest potential interaction.
Peroxisome Proliferator-Activated Receptors PPARα, PPARγ, PPARδData not availableNot reported in reviewed literature.-
Pregnane X Receptor Pregnane X Receptor (PXR)Data not availableNot reported in reviewed literature.-

Signaling Pathways and Experimental Workflows

The primary signaling pathway activated by 8-PN involves its binding to estrogen receptors, leading to the transcription of estrogen-responsive genes.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8PN This compound ER_HSP ER-HSP Complex 8PN->ER_HSP ER Estrogen Receptor (ERα/ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Coactivators Co-activators ERE->Coactivators Gene_Transcription Gene Transcription Coactivators->Gene_Transcription

8-PN Estrogen Receptor Signaling Pathway

A typical experimental workflow to assess the cross-reactivity of a compound like 8-PN against a panel of nuclear receptors is illustrated below.

Experimental_Workflow A Compound Preparation (this compound) C Primary Screening: Competitive Binding Assay A->C B Nuclear Receptor Panel Selection (ER, AR, PR, GR, FXR, etc.) B->C D Secondary Screening: Reporter Gene Assay C->D Hits F Data Analysis & Selectivity Profiling C->F Non-hits E Confirmation & Mechanism: Co-activator/Co-repressor Recruitment Assay D->E Confirmed Hits D->F Inactive E->F

Nuclear Receptor Cross-Reactivity Workflow

Detailed Experimental Protocols

Competitive Ligand Binding Assay

This assay is utilized to determine the binding affinity of a test compound to a specific nuclear receptor.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of 8-PN for various nuclear receptors.

  • Principle: The assay measures the ability of 8-PN to compete with a radiolabeled or fluorescently labeled known ligand for binding to the ligand-binding domain (LBD) of the target nuclear receptor.

  • Materials:

    • Purified recombinant LBD of each nuclear receptor.

    • Radiolabeled ([³H]) or fluorescently labeled cognate ligand for each receptor.

    • This compound.

    • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • A constant concentration of the nuclear receptor LBD and its labeled ligand are incubated in the assay buffer.

    • Increasing concentrations of 8-PN are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Bound and free labeled ligand are separated (e.g., by filtration or size-exclusion chromatography).

    • The amount of bound labeled ligand is quantified.

    • The IC50 value is calculated from the dose-response curve.

Reporter Gene Assay

This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of a nuclear receptor.

  • Objective: To assess whether 8-PN can activate or inhibit the transcriptional activity of various nuclear receptors.

  • Principle: Cells are co-transfected with two plasmids: one expressing the full-length nuclear receptor or its LBD fused to a DNA-binding domain, and a second "reporter" plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that nuclear receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, HeLa).

    • Expression plasmid for the nuclear receptor of interest.

    • Reporter plasmid with the corresponding hormone response element.

    • Transfection reagent.

    • This compound.

    • Luciferase assay reagent and luminometer.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Cells are co-transfected with the nuclear receptor and reporter plasmids.

    • After an incubation period, the cells are treated with various concentrations of 8-PN.

    • Cells are incubated to allow for receptor activation and reporter gene expression.

    • Cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

    • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Co-activator/Co-repressor Recruitment Assay

This assay provides insights into the conformational changes of the nuclear receptor upon ligand binding and its interaction with transcriptional co-regulators.

  • Objective: To determine if 8-PN binding to a nuclear receptor promotes the recruitment of co-activators (agonist activity) or co-repressors (antagonist activity).

  • Principle: This assay often utilizes technologies like Fluorescence Resonance Energy Transfer (FRET) or AlphaScreen. It measures the proximity between the nuclear receptor LBD and a peptide motif from a co-activator or co-repressor in the presence of the test compound.

  • Materials:

    • Purified, tagged (e.g., GST, His) nuclear receptor LBD.

    • Biotinylated peptide corresponding to the co-activator (e.g., SRC-1) or co-repressor (e.g., NCoR) interaction domain.

    • Detection reagents (e.g., fluorescently labeled antibodies, streptavidin-coated donor beads).

    • This compound.

  • Procedure:

    • The tagged nuclear receptor LBD is immobilized on a microplate.

    • The biotinylated co-regulator peptide and detection reagents are added.

    • 8-PN at various concentrations is added to the wells.

    • After incubation, the signal (e.g., FRET or AlphaScreen signal) is measured, which is proportional to the extent of co-regulator recruitment.

Conclusion

The available evidence strongly indicates that this compound is a highly selective modulator of estrogen receptors, with a preference for ERα. Its lack of significant interaction with androgen and progesterone receptors underscores its specificity. While the potential for interaction with the Farnesoid X Receptor has been raised, further quantitative studies are required to confirm this and to definitively rule out interactions with other nuclear receptors such as GR, LXR, PXR, and PPARs. The experimental protocols outlined in this guide provide a framework for conducting comprehensive cross-reactivity profiling of 8-PN and other novel compounds.

References

A Comparative Analysis of 8-Prenylnaringenin and its Precursor Isoxanthohumol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of phytoestrogens, 8-Prenylnaringenin (8-PN) stands out for its remarkable potency, exceeding that of many other well-known plant-derived estrogens. Its precursor, isoxanthohumol (IXN), is a more abundant flavonoid found in hops (Humulus lupulus L.). The interplay between these two compounds, particularly the in vivo conversion of IXN to the highly active 8-PN, presents a compelling area of study for researchers in nutrition, pharmacology, and drug development. This guide provides a comprehensive, data-driven comparison of 8-PN and IXN, focusing on their bioavailability, metabolic fate, and estrogenic activity, supported by experimental data and detailed methodologies.

I. Bioavailability and Pharmacokinetics: A Tale of a Prodrug

Isoxanthohumol acts as a prodrug for this compound, meaning that its biological effects are largely dependent on its conversion to 8-PN within the body. This biotransformation is primarily carried out by the intestinal microbiota.

Key Findings:

  • The bioavailability of isoxanthohumol itself is relatively low.[1]

  • A significant portion of ingested isoxanthohumol can be converted to this compound by the gut microbiome, substantially increasing the systemic exposure to this potent phytoestrogen.

  • The pharmacokinetics of both compounds have been studied in rats and humans, revealing rapid absorption of 8-PN.

Table 1: Comparative Pharmacokinetic Parameters of Isoxanthohumol (IXN) and this compound (8-PN)

ParameterIsoxanthohumol (IXN)This compound (8-PN)SpeciesRoute of AdministrationSource
Bioavailability ~4-5%Data not available for direct comparisonRatOral[1]
Cmax 3.95 ± 0.81 µmol/LDose-dependent, secondary peaks observedMouseOral (50 mg/kg)[2]
Tmax 0.6 h1.0–1.5 h (initial peak)Mouse/HumanOral[2][3]
Half-life (t½) 1.43 h>20 hMouse/HumanOral[2][4]
Metabolism Conversion to 8-PN by gut microbiota; GlucuronidationGlucuronidation and sulfationRat/Human-[1][5]
Excretion Primarily non-renal routesPrimarily biliary secretion into fecesRat/Human-[1][6]

Note: Direct comparative studies with all pharmacokinetic parameters for both compounds under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

II. The Crucial Role of Gut Microbiota in Activation

The conversion of isoxanthohumol to this compound is a critical step that dictates the overall estrogenic response following IXN ingestion. This biotransformation is mediated by specific bacteria within the gut.

dot

ConversionWorkflow IXN Isoxanthohumol (IXN) (Orally Ingested) Gut Intestinal Lumen IXN->Gut Microbiota Gut Microbiota (e.g., Eubacterium limosum) Gut->Microbiota Exposure Demethylation O-demethylation Microbiota->Demethylation EightPN This compound (8-PN) (Active Form) Demethylation->EightPN Conversion Absorption Systemic Absorption EightPN->Absorption Target Target Tissues (e.g., Estrogen Receptors) Absorption->Target Distribution

In vivo conversion of isoxanthohumol to this compound.

III. Estrogenic Activity: A Potency Comparison

This compound is recognized as one of the most potent phytoestrogens discovered to date, exhibiting a significantly higher affinity for estrogen receptors compared to isoxanthohumol.

Key Findings:

  • 8-PN is a full agonist of estrogen receptor alpha (ERα).[7]

  • The estrogenic activity of isoxanthohumol is negligible in comparison to 8-PN.[8]

  • In vitro assays consistently demonstrate the high estrogenic potency of 8-PN.

Table 2: Comparative Estrogenic Activity of this compound (8-PN) and Isoxanthohumol (IXN)

Assay TypeThis compound (8-PN)Isoxanthohumol (IXN)CommentsSource
ERα Reporter Gene Assay (Ishikawa cells) ED50: 3.9 nMNot estrogenic8-PN shows potent estrogenic activity.[7][9]
ERα Binding Affinity High affinity, preference for ERαNegligible8-PN binds effectively to the estrogen receptor.[8]
In Vivo Uterotrophic Assay (Rat) Significant increase in uterine weightNo significant effectDemonstrates in vivo estrogenic effects of 8-PN.

IV. Signaling Pathways: The Molecular Mechanism of 8-PN

Upon binding to estrogen receptor alpha (ERα), this compound initiates a cascade of intracellular signaling events. Interestingly, its signaling profile differs from that of the endogenous estrogen, 17β-estradiol.

dot

SignalingPathway cluster_cell Target Cell cluster_pathways Downstream Signaling EightPN This compound (8-PN) ERa Estrogen Receptor α (ERα) EightPN->ERa Binds to MAPK_pathway MAP Kinase Pathway (Erk-1/Erk-2) ERa->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway ERa->PI3K_pathway Does NOT Activate (in MCF-7 cells) CellGrowth Cell Cycle Progression (Inhibited) Apoptosis Apoptosis (Induced)

Signaling pathway of this compound via estrogen receptor α.

V. Experimental Protocols

A. Quantification of Isoxanthohumol to this compound Conversion by HPLC

Objective: To quantify the conversion of IXN to 8-PN in in vitro fermentation samples using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Fecal samples are incubated with IXN under anaerobic conditions. At specified time points, aliquots are taken and the reaction is stopped by adding a solvent like ethyl acetate.

  • Extraction: The compounds are extracted from the fermentation broth using a suitable organic solvent. The organic layer is then evaporated to dryness.

  • Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid) is employed to separate the compounds.[10]

    • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths for IXN and 8-PN (e.g., 290 nm for flavanones).[10]

    • Quantification: Calibration curves are generated using pure standards of IXN and 8-PN to quantify their concentrations in the samples.

B. In Vivo Uterotrophic Assay in Rats

Objective: To assess the estrogenic activity of 8-PN and IXN by measuring the increase in uterine weight in immature or ovariectomized female rats.

Methodology:

  • Animal Model: Immature (21-day-old) or adult ovariectomized female rats are used. Ovariectomy is performed at least 7-14 days before the start of the treatment to allow for uterine regression.[11]

  • Dosing: The test compounds (8-PN or IXN) and a positive control (e.g., 17β-estradiol) are administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group receives the solvent only.[12]

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and the wet weight is recorded. The uterus may also be blotted to remove excess fluid before weighing.

  • Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

dot

UterotrophicAssayWorkflow Start Start: Immature or Ovariectomized Rats Dosing Daily Dosing (3 days) - Vehicle Control - 8-PN or IXN - Positive Control (e.g., Estradiol) Start->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy UterusExcision Uterus Excision and Weighing Necropsy->UterusExcision DataAnalysis Data Analysis: Compare Uterine Weights UterusExcision->DataAnalysis Conclusion Conclusion: Estrogenic Effect? DataAnalysis->Conclusion

Workflow for the in vivo uterotrophic assay.

VI. Conclusion

The comparative study of this compound and isoxanthohumol highlights a fascinating example of a prodrug relationship with significant implications for human health. While isoxanthohumol is the more abundant compound in nature, its biological activity is largely dependent on its conversion to the highly potent phytoestrogen, this compound, by the gut microbiota. This conversion process underscores the importance of considering the metabolic fate of dietary compounds when evaluating their physiological effects. For researchers and drug development professionals, understanding the distinct pharmacokinetic profiles and the vast difference in estrogenic potency between these two molecules is crucial for the accurate assessment of their potential therapeutic applications and safety profiles. The differential activation of downstream signaling pathways by 8-PN compared to estradiol further suggests that it may have unique biological effects, warranting continued investigation.

References

8-Prenylnaringenin: A Comparative Analysis of its Efficacy for Hot Flashes Against Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 8-prenylnaringenin (8-PN) versus other common phytoestrogens in the management of vasomotor symptoms, particularly hot flashes. This document synthesizes available experimental data from in-vitro, in-vivo, and clinical studies.

This compound, a prenylflavonoid found in hops (Humulus lupulus), is recognized as one of the most potent phytoestrogens discovered to date.[1][2] Its efficacy in alleviating menopausal symptoms, especially hot flashes, has been a subject of growing interest. This guide compares its performance with other well-known phytoestrogens, such as the isoflavones genistein and daidzein, and the coumestan, coumestrol.

Comparative Efficacy: A Data-Driven Overview

The estrogenic activity of 8-PN has been demonstrated to be significantly higher than that of other major phytoestrogens in various in-vitro assays.[3][4] This heightened potency is a key factor in its potential therapeutic advantage for estrogen-deficiency symptoms like hot flashes.

PhytoestrogenRelative Estrogenic Activity (in-vitro) vs. 8-PNEstrogen Receptor (ER) Binding PreferenceSource
This compound (8-PN) -ERα > ERβ[2][4]
Genistein 8 to 150 times weakerERβ > ERα[1][5]
Daidzein 50 to 1500 times weakerERβ > ERα[1][5]
Coumestrol 0.6 to 150 times weakerERβ > ERα[1][5]
Isoxanthohumol (IX) ~100 times weakerNot specified[1][5]
6-Prenylnaringenin (6-PN) >100 times weakerNot specified[1][5]

Note: The ranges in relative estrogenic activity reflect the variability across different in-vitro assay systems.

While direct head-to-head clinical trials comparing purified 8-PN with other phytoestrogens for hot flash relief are limited, studies on standardized hop extracts rich in 8-PN have shown promising results.[6][7][8] One study noted that hop extracts appeared to reduce the number of daily hot flashes.[9] However, many clinical studies on phytoestrogens for menopausal symptoms have yielded mixed results, often complicated by a strong placebo effect.[9][10] A clinical trial investigating a combination of soy isoflavones (genistein and daidzein), 8-PN, and melatonin reported a significant reduction in moderate-to-severe hot flashes by 76.5% after 12 weeks.[11][12][13]

Experimental Protocols: Key Methodologies

A widely used preclinical model to evaluate the efficacy of compounds for hot flashes is the ovariectomized (OVX) rat model. This model simulates the estrogen-deficient state of menopause.

Ovariectomized Rat Model for Vasomotor Symptom Assessment
  • Objective: To assess the in-vivo estrogenic activity of phytoestrogens by measuring their effect on thermoregulation, as an analog for hot flashes.

  • Animal Model: Adult female Sprague-Dawley rats are typically used.

  • Procedure:

    • Ovariectomy: Rats undergo bilateral ovariectomy to induce an estrogen-deficient state. A sham-operated group serves as the control.

    • Acclimatization: Post-surgery, the animals are allowed to recover and acclimatize.

    • Treatment Administration: The test compounds (e.g., 8-PN, genistein) or vehicle are administered orally or via subcutaneous injection for a specified duration.

    • Measurement of Tail Skin Temperature (TST): An increase in TST is an indicator of peripheral vasodilation, mimicking a hot flash. TST is measured using a temperature logger attached to the tail.[7][14]

    • Data Analysis: The change in TST in the treated groups is compared to the vehicle-treated OVX group and the sham-operated group. A significant reduction in the elevated TST in OVX rats indicates an estrogenic effect of the test compound.[14]

In one such study, daily subcutaneous administration of 400 µg/kg of 8-PN significantly reduced the elevated TST in ovariectomized rats after two days of treatment.[14]

Signaling Pathways: A Mechanistic Comparison

The biological effects of phytoestrogens are primarily mediated through their interaction with estrogen receptors, ERα and ERβ. The differential affinity for these receptors and the subsequent downstream signaling events contribute to their tissue-specific actions.

This compound Signaling Pathway

8-PN exhibits a unique preference for ERα over ERβ, which is contrary to most other phytoestrogens.[2][4] Upon binding to ERα, 8-PN can initiate a rapid, non-genomic signaling cascade.

G 8-PN 8-PN ERa ERα 8-PN->ERa cSrc c-Src ERa->cSrc PI3K PI3K ERa->PI3K MEK MEK cSrc->MEK ERK Erk1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival G Phytoestrogens Genistein / Daidzein ERb ERβ Phytoestrogens->ERb High Affinity ERa ERα Phytoestrogens->ERa Low Affinity PI3K PI3K ERb->PI3K MAPK MAPK/ERK ERb->MAPK Genomic Gene Transcription ERb->Genomic ERa->PI3K ERa->MAPK ERa->Genomic Akt Akt PI3K->Akt CellularResponse Cellular Response Akt->CellularResponse MAPK->CellularResponse Genomic->CellularResponse

References

A Comparative Guide to the In Vitro and In Vivo Activity of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus), is recognized as one of the most potent phytoestrogens.[1][2] Its diverse biological activities, including estrogenic, anti-cancer, and neuroprotective effects, have garnered significant interest within the scientific community. However, a notable discrepancy often exists between its high potency observed in controlled laboratory (in vitro) settings and its effects in living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo activities of 8-PN, supported by experimental data, to aid researchers in navigating the complexities of its therapeutic potential. The disparity in activity is largely attributed to factors such as metabolic conversion, bioavailability, and pharmacokinetic properties of 8-PN in vivo.[3][4]

Estrogenic Activity: A Potent Phytoestrogen

This compound is well-established as a powerful phytoestrogen, with its activity demonstrated in numerous in vitro and in vivo models.[1][5] It primarily exerts its effects through interaction with estrogen receptors (ERs), showing a preferential binding to ERα.[3]

Quantitative Comparison of Estrogenic Activity
Assay Type Model System Parameter This compound 17β-Estradiol (Positive Control) Reference
In Vitro Yeast Estrogen Screen (YES) AssayEC50~10 nM~0.1 nM[6]
In Vitro MVLN cells (MCF-7 derived)Estrogenic ActivityDetected at 1 µMNot specified[6]
In Vivo Uterotrophic Assay (Ovariectomized Rats)Uterine Wet Weight IncreaseSignificant increase at 10 mg/kg/day (s.c.)Significant increase at 0.03 mg/kg/day (s.c.)[4]
In Vivo Vaginal Epithelial Height (Ovariectomized Rats)Epithelial Height IncreaseSignificant increase at 10 mg/kg/day (s.c.)Significant increase at 0.03 mg/kg/day (s.c.)[4]
Experimental Protocols

Yeast Estrogen Screen (YES) Assay:

  • Principle: This assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and an expression plasmid carrying a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable colorimetric change.

  • Methodology:

    • Prepare a yeast culture and expose it to various concentrations of 8-PN and a positive control (17β-estradiol).

    • After an incubation period, a substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added.

    • The enzymatic reaction is allowed to proceed, and the absorbance is measured spectrophotometrically.

    • The EC50 value, the concentration at which 50% of the maximum response is observed, is then calculated.

Uterotrophic Assay in Ovariectomized Rats:

  • Principle: The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in ovariectomized (OVX) rodents. The removal of the ovaries eliminates the primary source of endogenous estrogens, making the uterus highly sensitive to exogenous estrogenic substances.

  • Methodology:

    • Female rats are ovariectomized and left for a period (e.g., 14 days) to allow for uterine regression.

    • The animals are then treated with the test compound (8-PN) or a positive control (17β-estradiol) via a specific route (e.g., subcutaneous injection or oral gavage) for a set duration (e.g., 3-7 days).

    • At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

    • A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Signaling Pathway: Estrogen Receptor Activation

The estrogenic effects of 8-PN are primarily mediated through the classical estrogen receptor signaling pathway.

Estrogen_Signaling cluster_cell Cell PN 8-PN ER Estrogen Receptor (ERα/ERβ) PN->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Proteins Estrogenic Proteins Transcription->Proteins

Estrogen receptor signaling pathway of 8-PN.

Anti-Cancer Activity: A Dual Role

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro. However, its estrogenic activity can also promote the growth of hormone-dependent cancers at low concentrations. The anti-cancer potential in vivo is also influenced by its ability to inhibit angiogenesis.

Quantitative Comparison of Anti-Cancer Activity
Assay Type Model System Parameter This compound Concentration/Dose Effect Reference
In Vitro Glioblastoma Cells (U-118 MG)IC50~138 µMCytotoxicity[7]
In Vitro Prostate Cancer Cells (PC-3)IC50Not specifiedDose-dependent inhibition of proliferation[3]
In Vitro Renal Carcinoma Cells (UO.31)IC50Not specifiedDose-dependent inhibition of proliferation[3]
In Vitro Breast Cancer Cells (MCF-10A)-Not specifiedInhibited malignant transformation[3]
In Vitro Anti-angiogenesis Assay (BME cells)IC503-10 µMInhibition of angiogenesis[8]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay-Not specifiedReduction in vessel length and vein diameter[8]
Experimental Protocols

MTT Assay for Cell Viability:

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cancer cells are seeded in a 96-well plate and treated with various concentrations of 8-PN.

    • After an incubation period, MTT solution is added to each well and incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis:

  • Principle: The CAM assay is a widely used in vivo model to study angiogenesis. The CAM is a highly vascularized extraembryonic membrane of the chick embryo, providing an ideal environment to observe the formation of new blood vessels in response to various stimuli.

  • Methodology:

    • Fertilized chicken eggs are incubated for a few days.

    • A small window is made in the eggshell to expose the CAM.

    • A carrier (e.g., a filter disc or a gelatin sponge) soaked with the test compound (8-PN) is placed on the CAM.

    • After a further incubation period, the CAM is examined for changes in blood vessel formation, such as vessel length, branching, and density, often using imaging techniques.

Signaling Pathway: Anti-Cancer Mechanisms

The anti-cancer activity of 8-PN involves multiple mechanisms, including the induction of apoptosis and modulation of cell cycle-related proteins.

Anti_Cancer_Signaling cluster_cell Cancer Cell PN 8-PN CellCycle Cell Cycle Arrest PN->CellCycle Apoptosis Apoptosis Induction PN->Apoptosis Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Simplified anti-cancer signaling of 8-PN.

Neuroprotective Effects: A Promising Avenue

Recent studies have highlighted the neuroprotective potential of 8-PN, particularly in the context of cognitive decline and oxidative stress.

Comparison of Neuroprotective Effects
Assay Type Model System Parameter This compound Dose Effect Reference
In Vivo Ovariectomized Mice with LPS-induced cognitive impairmentBehavioral Tests (Novel Object Recognition, Y-maze)1 and 2 mg/kgAttenuated cognitive impairments[9]
In Vivo Ovariectomized Mice with LPS-induced cognitive impairmentOxidative Stress Marker (Lipid Peroxidation)1 and 2 mg/kgProtected prefrontal cortex and hippocampus from lipid peroxidation[9]
In Vitro Neural Precursor CellsNeurodifferentiationNot specifiedInduced differentiation[10]
Experimental Protocols

Behavioral Assays in Mice (e.g., Novel Object Recognition Test):

  • Principle: These assays are used to assess cognitive functions like learning and memory in animal models. The novel object recognition test is based on the innate tendency of rodents to explore a novel object more than a familiar one.

  • Methodology:

    • Animals are habituated to an open-field arena.

    • During the training phase, two identical objects are placed in the arena, and the animal is allowed to explore them.

    • After a retention interval, one of the familiar objects is replaced with a novel object, and the exploration time for each object is recorded.

    • A preference for the novel object indicates intact recognition memory.

Workflow for In Vivo Neuroprotection Study

Neuroprotection_Workflow Start Start: Ovariectomized Mice Treatment Treatment Groups: - Vehicle - LPS - 8-PN (1 & 2 mg/kg) - LPS + 8-PN Start->Treatment Behavioral Behavioral Testing: - Novel Object Recognition - Y-maze Treatment->Behavioral Biochemical Biochemical Analysis: - Lipid Peroxidation - BDNF levels Behavioral->Biochemical End End: Data Analysis Biochemical->End

Experimental workflow for in vivo neuroprotection studies.

Discussion: Bridging the Gap Between In Vitro and In Vivo

The observed differences between the in vitro and in vivo activities of 8-PN can be primarily explained by its pharmacokinetic profile.

  • Metabolism: Upon oral administration, 8-PN undergoes extensive first-pass metabolism in the intestine and liver, leading to the formation of various metabolites, including glucuronides and sulfates.[1] Some of these metabolites may have different biological activities compared to the parent compound.[1]

  • Bioavailability: The extensive metabolism of 8-PN results in low oral bioavailability of the free, active compound, meaning that higher doses are often required in vivo to achieve the concentrations that are effective in vitro.[4]

  • Enterohepatic Recirculation: 8-PN exhibits enterohepatic recirculation, which can prolong its presence in the body but also complicates the dose-response relationship.[3]

Conclusion

This compound is a highly potent phytoestrogen with promising anti-cancer and neuroprotective properties demonstrated in in vitro studies. However, its translation to in vivo efficacy is significantly influenced by its metabolism and bioavailability. Researchers and drug development professionals should consider these pharmacokinetic factors when designing and interpreting studies on 8-PN. Future research should focus on strategies to enhance the bioavailability of 8-PN, such as novel drug delivery systems, to unlock its full therapeutic potential. This comparative guide serves as a valuable resource for understanding the multifaceted nature of 8-PN's activity and for guiding future investigations into this intriguing natural compound.

References

A Head-to-Head Comparison of Synthetic vs. Natural 8-Prenylnaringenin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 8-Prenylnaringenin from both synthetic and natural origins, providing researchers, scientists, and drug development professionals with a comprehensive guide to their respective physicochemical properties, biological activities, and methods of production.

This compound (8-PN), a prenylated flavonoid, is recognized as one of the most potent phytoestrogens known to date.[1][2] Its significant estrogenic activity has garnered considerable interest for its potential therapeutic applications, including the management of menopausal symptoms.[2] As research and development involving 8-PN advance, a critical consideration for scientists is the source of the compound: extraction from natural sources versus chemical synthesis. This guide provides a detailed head-to-head comparison of synthetic and natural 8-PN, supported by experimental data, to inform decision-making in research and drug development.

Physicochemical Properties and Sourcing

Natural 8-PN is primarily found in the female inflorescences of the hop plant (Humulus lupulus L.).[1] However, its concentration in hop cones is generally very low, often less than 0.01% by weight.[3] This low abundance makes direct extraction for large-scale applications challenging and often economically unfeasible.[4]

In contrast, synthetic and semi-synthetic routes offer a more controlled and potentially higher-yielding alternative. A common and efficient strategy involves the demethylation of xanthohumol or isoxanthohumol, which are significantly more abundant prenylflavonoids in hops.[3][5] These precursors can be readily extracted from hops, including from waste material from the brewing industry, and then converted to 8-PN.[6]

PropertyNatural this compoundSynthetic this compound
Primary Source Hop plant (Humulus lupulus L.)[1]Chemical synthesis, often from precursors like xanthohumol or naringenin.[5][7]
Typical Yield Very low; <0.01% from hop cones, up to ~0.029% from enriched spent hops.[3]High; semi-synthesis from xanthohumol can achieve yields up to 76-92%.[5]
Purity Variable, dependent on extraction and purification methods.Typically high, often >98% after purification.
Enantiomeric Form Occurs as a racemic mixture of (R)- and (S)-enantiomers.[8]Typically produced as a racemic mixture, though stereospecific synthesis is possible.

Biological Activity and Efficacy

A crucial aspect for researchers is whether the biological activity of synthetic 8-PN is comparable to its natural counterpart. Studies have consistently shown that the bioactivity of synthetic and natural 8-PN is largely equivalent.

One comparative study demonstrated that natural and semi-synthetic 8-PN exhibited similar bioactivities in both a yeast-based estrogen receptor assay and in estrogen-responsive human Ishikawa cells.[8] Another study confirmed the strong estrogenic activity of chemically synthesized this compound.[7] Both forms of 8-PN have been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[8]

The estrogenic potency of 8-PN, irrespective of its source, is significantly higher than other well-known phytoestrogens like genistein and daidzein.[2][8]

Biological ParameterNatural this compoundSynthetic this compound
Estrogenic Activity Potent phytoestrogen.[1][2]Demonstrates comparable high estrogenic activity.[7][8]
Receptor Binding Binds to both ERα and ERβ.[8]Binds to both ERα and ERβ.[8]
In vitro Bioactivity Shows strong activity in yeast estrogen screen and human cell lines.[8]Shows similar strong activity in yeast estrogen screen and human cell lines.[7][8]
In vivo Efficacy Effective in animal models for menopausal symptoms.Used in pharmacokinetic studies in postmenopausal women with demonstrated endocrine effects.

Experimental Protocols

This protocol describes a general method for the extraction and enrichment of 8-PN from hop material.

  • Extraction: Dry hop cones (300g) are immersed in dichloromethane (2 L) for 2 hours. The extract is filtered, and the solvent is evaporated.

  • Precipitation: 300 ml of 70% (v/v) aqueous methanol is added to the residue, and the solution is kept at -20°C overnight to precipitate less polar compounds.

  • Purification: The supernatant is subjected to further purification steps, which may include column chromatography (e.g., silica gel) to isolate 8-PN.

  • Enantiomer Separation (Optional): The enantiomers of 8-PN can be separated by chiral liquid chromatography.[8]

This protocol outlines a microwave-assisted demethylation of xanthohumol.[5]

  • Reaction Setup: Xanthohumol is dissolved in dimethylformamide (DMF), and lithium chloride (LiCl) is added.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 198°C) for a specific duration (e.g., 9 minutes).

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography to yield a mixture of this compound and 6-prenylnaringenin.

experimental_workflow

Signaling Pathways

This compound exerts its biological effects primarily through its interaction with estrogen receptors, which are nuclear transcription factors. Upon binding, the 8-PN-receptor complex translocates to the nucleus and modulates the transcription of target genes.

estrogen_signaling PN8 This compound (Natural or Synthetic) ER Estrogen Receptor (ERα / ERβ) PN8->ER Binding Complex 8-PN-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Modulation Response Biological Response (e.g., alleviation of menopausal symptoms) Transcription->Response

Conclusion

For researchers and drug development professionals, the choice between natural and synthetic this compound will likely be guided by considerations of scale, cost, and purity requirements. While natural 8-PN serves as the original source and a benchmark, its low abundance in hops presents a significant hurdle for large-scale production.

Synthetic and semi-synthetic methods, particularly those starting from abundant precursors like xanthohumol, offer a more viable and scalable approach, providing high-purity 8-PN with comparable biological activity to its natural counterpart. The available evidence strongly suggests that for most research and pharmaceutical applications, synthetic 8-PN is a reliable and efficient alternative to the naturally extracted compound.

References

Validating the Anticancer Properties of 8-Prenylnaringenin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of 8-Prenylnaringenin (8-PN) in specific cancer cell lines, with a focus on the MCF-7 human breast cancer cell line. The information is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation of 8-PN as a potential therapeutic agent.

Executive Summary

This compound, a phytoestrogen found in hops, has demonstrated significant anticancer effects in various cancer cell lines. This guide focuses on its activity in the estrogen receptor-positive (ER+) breast cancer cell line, MCF-7. At micromolar concentrations, 8-PN has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the inhibition of the PI3K/Akt pathway and the activation of the MAPK/Erk pathway. This guide compares the efficacy of 8-PN with the established chemotherapeutic drug, Doxorubicin, and its precursor, Naringenin.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data on the anticancer effects of this compound and comparator compounds in MCF-7 and other cancer cell lines.

Table 1: Cytotoxicity of this compound and Comparator Compounds

CompoundCell LineAssayIC50 ValueTreatment Duration
This compound MCF-7 MTT~10 µM48 hours[1][2]
This compoundU-118 MG (Glioblastoma)Neutral Red~138 µMNot Specified
NaringeninU-118 MG (Glioblastoma)Neutral Red~211 µMNot Specified
Doxorubicin MCF-7 MTT0.49 µM48 hours[2]
DoxorubicinMCF-7MTT1.65 µM48 hours[3]
DoxorubicinMCF-7MTT1.1 µg/ml (~1.9 µM)Not Specified

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment (48h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)Data not availableData not availableData not available
10 µM this compound Data not availableData not availableData not available[1][4][5]
20 µM this compound Data not availableData not availableData not available[1][4][5]

Note: While studies confirm that 8-PN inhibits cell cycle progression, specific quantitative data on the percentage of cells in each phase from the cited literature is not available in the provided search results.

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells

Treatment (48h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)Total Apoptotic Cells (%)
Control (Vehicle)Data not availableData not availableData not availableData not available
10 µM this compound Data not availableData not availableData not availableData not available[1][4][5]
20 µM this compound Data not availableData not availableData not availableData not available[1][4][5]

Note: Flow cytometric analyses in the referenced studies indicate a significant increase in apoptosis in a concentration-dependent manner. However, the precise percentages for early and late apoptosis and necrosis are not detailed in the available search results.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cell proliferation.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Doxorubicin, or vehicle control for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: MCF-7 cells are treated with the desired concentrations of this compound or vehicle for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Lysis: MCF-7 cells, after treatment with this compound, are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of Akt, Erk1/2, and other target proteins overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways Modulated by this compound in MCF-7 Cells

The following diagrams illustrate the key signaling pathways affected by this compound in MCF-7 breast cancer cells.

Caption: 8-PN inhibits the PI3K/Akt pathway and activates the MAPK/Erk pathway.

Experimental Workflow: Validating Anticancer Effects

The diagram below outlines the general workflow for investigating the anticancer properties of a compound like this compound.

G start Start: Compound Treatment (e.g., this compound) cell_viability Cell Viability Assay (MTT Assay) start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) start->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion on Anticancer Properties data_analysis->end

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of 8-Prenylnaringenin and 6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative pharmacokinetics of two key prenylflavonoids, 8-Prenylnaringenin and 6-Prenylnaringenin.

This guide provides a comprehensive comparison of the pharmacokinetic properties of this compound (8-PN) and its isomer, 6-Prenylnaringenin (6-PN), both naturally occurring phytoestrogens found in hops (Humulus lupulus L.). Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for evaluating their therapeutic potential. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to support further research and development.

Quantitative Pharmacokinetic Data

A comparative analysis of key pharmacokinetic parameters reveals significant differences in the oral bioavailability of 8-PN and 6-PN. The following table summarizes data from a randomized, double-blind, placebo-controlled crossover trial in healthy adults who received a single oral dose of each compound.

Pharmacokinetic ParameterThis compound (8-PN)6-Prenylnaringenin (6-PN)Reference
Maximum Plasma Concentration (Cmax) 2834 nmol/L543 nmol/L[1]
Time to Maximum Plasma Concentration (Tmax) 1.6 h2.3 h[2][3]
Area Under the Plasma Concentration-Time Curve (AUC) 15801 nmol/L·h3635 nmol/L·h[1]
Oral Bioavailability Significantly higher than 6-PN4 to 5 times less bioavailable than 8-PN[1][4]

Studies on 8-PN in postmenopausal women have shown rapid absorption, with a second peak in plasma concentration after 7-10 hours, which is indicative of enterohepatic recirculation.[5][6] The compound exhibits dose linearity in its pharmacokinetic profile.[7][8] In contrast, 6-PN demonstrates a later peak plasma concentration and a much smaller area under the plasma concentration-time curve, indicating lower overall exposure.[2][3]

Experimental Protocols

The following methodologies are based on descriptions from clinical trials investigating the pharmacokinetics of 8-PN and 6-PN.

Study Design

A common study design for comparing the pharmacokinetics of 8-PN and 6-PN is a randomized, double-blind, placebo-controlled, crossover trial.[1]

  • Participants: Healthy adult volunteers, often including both men and women.[1][2] For studies focusing on hormonal effects, postmenopausal women are a key demographic.[7][8]

  • Administration: A single oral dose of the purified compound (e.g., 500 mg of 8-PN or an equimolar dose of 6-PN) is administered to fasted participants.[2][3]

  • Washout Period: In a crossover design, a sufficient washout period is allowed between the administration of the different compounds to ensure complete elimination of the first substance before the second is given.

Sample Collection and Analysis
  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after administration of the compound. A typical schedule includes samples taken at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[9][10]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of 8-PN, 6-PN, and their metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10] This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[9] These parameters include:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of 8-PN and 6-PN.

cluster_0 Study Preparation cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 cluster_4 Sample Analysis & Data Interpretation P1 Participant Recruitment & Screening P2 Randomization to Treatment Sequence P1->P2 T1 Oral Administration of 8-PN or 6-PN P2->T1 S1 Serial Blood Sample Collection T1->S1 W Drug Elimination S1->W A1 Plasma Separation & Storage S1->A1 T2 Crossover Administration of Alternative Compound W->T2 S2 Serial Blood Sample Collection T2->S2 S2->A1 A2 LC-MS/MS Analysis A1->A2 D1 Pharmacokinetic Parameter Calculation A2->D1 D2 Statistical Comparison D1->D2

Caption: Experimental workflow for a crossover pharmacokinetic study.

Signaling Pathway of this compound

This compound is recognized as a potent phytoestrogen and a selective estrogen receptor modulator (SERM), with a notable preference for estrogen receptor alpha (ERα).[7][11] The diagram below illustrates the general mechanism of action of 8-PN through estrogen receptor signaling.

cluster_cell Target Cell cluster_nucleus Nucleus PN This compound (8-PN) ER Estrogen Receptor (ERα/ERβ) PN->ER Binding PN_ER_dimer 8-PN-ER Dimer ER->PN_ER_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA PN_ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Response Cellular Response Translation->Response

Caption: Simplified estrogen receptor signaling pathway for 8-PN.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of investigational compounds like 8-Prenylnaringenin is a cornerstone of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical practice to prevent environmental contamination and potential endocrine disruption from this potent phytoestrogen. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the integrity of your research environment and the well-being of your community.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to, safety goggles, lab coats, and nitrile gloves.[2] All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[2]

Step-by-Step Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor, typically involving incineration.[3] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[4]

1. Segregation and Containerization:

  • Solid Waste: All materials contaminated with this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to its limited aqueous solubility, this compound is often dissolved in organic solvents such as ethanol, DMSO, or DMF. These solvent waste streams must be handled according to your institution's guidelines for flammable liquid waste.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Hormonally Active Compound").

3. Storage:

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

4. Professional Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste management company.

Quantitative Data on this compound Disposal Parameters

For effective planning of disposal procedures, the following quantitative data regarding the solubility and recommended incineration parameters for this compound and similar compounds are provided.

ParameterValueSource / Notes
Solubility in Organic Solvents
Ethanol~2 mg/mLFor preparing liquid waste solutions.
Dimethyl sulfoxide (DMSO)~5 mg/mLFor preparing liquid waste solutions.
Dimethylformamide (DMF)~10 mg/mLFor preparing liquid waste solutions.
Aqueous Solubility Sparingly solubleAvoid dissolving in aqueous buffers for disposal.
Recommended Incineration Temperature 850°C - 1200°CStandard range for hazardous chemical waste to ensure complete destruction.
Thermal Degradation Onset (Flavonoids) ~120°C - 150°CFlavonoids are generally heat-sensitive, indicating effective destruction at standard incineration temperatures.

Experimental Protocols for Waste Management

Protocol for Preparing this compound Waste for Disposal:

  • Solid Waste Collection:

    • Carefully place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) into a designated, puncture-resistant, and sealable hazardous waste container.

    • For bulk powder, ensure it is in a securely sealed primary container before placing it in the hazardous waste container.

  • Liquid Waste Collection:

    • For solutions of this compound in organic solvents (ethanol, DMSO, DMF), collect the waste in a designated solvent waste container that is compatible with the solvent used.

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately if required by your institution.

    • Ensure the waste container is properly sealed to prevent evaporation and spills.

Potential for Laboratory-Scale Chemical Treatment (for advanced users with institutional approval):

Disclaimer: The following is a conceptual outline and not a validated protocol. It must be thoroughly evaluated and approved by your institution's safety committee before any attempt is made.

  • Dissolution: Dissolve the this compound waste in a suitable organic solvent.

  • Oxidation: Introduce a suitable oxidizing agent (e.g., potassium permanganate, hydrogen peroxide with a catalyst) in a controlled manner within a fume hood. The reaction conditions (temperature, pH, reaction time) would need to be carefully optimized.

  • Neutralization and Quenching: After the reaction is complete, any excess oxidizing agent must be safely neutralized.

  • Analysis: The treated waste should be analyzed to confirm the complete degradation of this compound before it can be considered for non-hazardous disposal.

Given the complexities and potential hazards of this approach, disposal via a licensed hazardous waste contractor remains the safest and most compliant method.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedures, the following diagrams illustrate the recommended workflows.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, Labware) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions in Organic Solvents) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Disposal_Contractor Licensed Hazardous Waste Contractor Solid_Container->Disposal_Contractor Liquid_Container->Disposal_Contractor Incineration High-Temperature Incineration Disposal_Contractor->Incineration

Caption: Workflow for the standard disposal of this compound waste.

Start Identify this compound Waste Is_Solid Is it solid waste? Start->Is_Solid Collect_Solid Collect in Labeled Solid Waste Container Is_Solid->Collect_Solid Yes Collect_Liquid Collect in Labeled Liquid Waste Container Is_Solid->Collect_Liquid No Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS

Caption: Decision-making process for the disposal of this compound.

References

Personal protective equipment for handling 8-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Prenylnaringenin. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a potent phytoestrogen and should be handled with care.[1][2][3][4][5] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] The following personal protective equipment is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety goggles with side shields must be worn to protect against splashes.
Hand Protection Nitrile gloves are recommended. Always inspect gloves for tears before use.
Body Protection A laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Work in a well-ventilated area. A chemical fume hood is required when handling the powder form to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural guidelines is essential for the safe handling of this compound, from initial preparation to post-handling cleanup.

1. Preparation:

  • Ensure a clean and uncluttered workspace before starting any procedure.

  • Verify that a chemical fume hood is in proper working order.

  • Have all necessary PPE readily available and properly fitted.

2. Weighing and Solution Preparation:

  • Conduct all weighing of the this compound solid powder within a chemical fume hood to prevent the inhalation of fine particles.[7]

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[7]

  • This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[8]

  • For aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[8]

3. Post-Handling:

  • After handling is complete, thoroughly wash your hands with soap and water, even if gloves were worn.[7]

  • Clean all equipment and the work area to prevent cross-contamination.[7]

Storage:

  • This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability of at least four years.[8]

Quantitative Data Summary

PropertyValue
Molecular Weight 340.4 g/mol
Appearance Crystalline solid
Solubility in DMF ~10 mg/mL
Solubility in DMSO ~5 mg/mL
Solubility in Ethanol ~2 mg/mL
Solubility in DMF:PBS (1:1) ~0.5 mg/mL
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste, such as contaminated gloves, weigh paper, and unused this compound powder, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of all solutions containing this compound in a designated "Organic Liquid" hazardous waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_start Start ppe Don PPE prep_start->ppe workspace Prepare Workspace ppe->workspace weigh Weigh Solid workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment clean_workspace Clean Workspace & Equipment experiment->clean_workspace dispose_waste Dispose of Waste clean_workspace->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Prenylnaringenin
Reactant of Route 2
Reactant of Route 2
8-Prenylnaringenin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。